4-Methylamino antipyrine hydrochloride
Description
Properties
IUPAC Name |
1,5-dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10;/h4-8,13H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNONRTWOIVTAHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Methylamino antipyrine hydrochloride chemical properties
An In-depth Technical Guide to 4-Methylamino antipyrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a primary active metabolite of the prodrug Metamizole (also known as Dipyrone), a pyrazolone derivative.[1][2][3][4] Metamizole is a non-steroidal anti-inflammatory drug (NSAID) widely used as a potent non-opioid analgesic and antipyretic.[2][3][5] Following administration, Metamizole is rapidly and non-enzymatically hydrolyzed in the gastrointestinal tract to form 4-Methylamino antipyrine (MAA), which is responsible for the majority of its pharmacological effects.[3][4] This compound exhibits significant analgesic, antipyretic, and comparatively weak anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical properties, biological activity, and key experimental protocols related to this compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for experimental design, formulation, and analytical method development.
| Property | Value | References |
| IUPAC Name | 1,2-dihydro-1,5-dimethyl-4-(methylamino)-2-phenyl-3H-pyrazol-3-one, monohydrochloride | [4] |
| Synonyms | 4-Methylaminophenazone HCl, Noramidopyrine HCl, Noraminopyrine HCl, Metamizole Impurity C | [4] |
| CAS Number | 856307-27-2 | [1][3][4][5] |
| Chemical Formula | C₁₂H₁₆ClN₃O (or C₁₂H₁₅N₃O · HCl) | [1][3][4] |
| Molecular Weight | 253.73 g/mol | [1][3][4][5] |
| Appearance | Solid | [4][6] |
| Purity | ≥95% | [4] |
| Solubility | Soluble in Water.[4] Soluble in various solvent systems including DMSO, PEG300, Tween-80, and saline.[7] | [4][7] |
| Storage (Powder) | 3 years at -20°C | [1] |
| Storage (In Solvent) | 6 months at -80°C; 1 month at -20°C | [7][8] |
| SMILES | O=C1N(C2=CC=CC=C2)N(C)C(C)=C1NC.Cl | [4] |
| InChI Key | NNONRTWOIVTAHL-UHFFFAOYSA-N | [4] |
Biological Activity and Signaling Pathway
4-Methylamino antipyrine (MAA) is the principal pharmacologically active metabolite of Metamizole.[3][9] Its mechanism of action is primarily centered on the inhibition of prostaglandin synthesis through the cyclooxygenase (COX) pathway.
Mechanism of Action: MAA functions as a non-selective inhibitor of COX enzymes (COX-1, COX-2, and COX-3).[1][2] By blocking these enzymes, it prevents the conversion of arachidonic acid into prostaglandins, such as Prostaglandin E₂ (PGE₂).[4] Prostaglandins are key mediators of inflammation, pain, and fever. The reduction in PGE₂ levels in the central and peripheral nervous systems is believed to be the primary driver of the analgesic and antipyretic effects of the compound.[4] For instance, MAA (at 0.1 mM) has been shown to inhibit PGE₂ production in isolated mouse peritoneal macrophages.[4]
Metabolic Pathway: Metamizole is a prodrug that undergoes a well-defined metabolic cascade. It is first non-enzymatically hydrolyzed to the active MAA. MAA is then further metabolized in the liver via oxidation and demethylation to other metabolites like 4-formylaminoantipyrine (FAA) and 4-aminoantipyrine (AA), which also contribute to the overall pharmacological profile.[3][10]
Experimental Protocols
Synthesis Protocols
The synthesis of 4-Methylamino antipyrine typically starts from 4-aminoantipyrine.
1. Modern Synthesis via Methylation with Dimethyl Carbonate [11] This method presents a more environmentally friendly route.
-
Raw Material: 4-aminoantipyrine (Formula I).
-
Reagents: Dimethyl carbonate (methylating agent), macroporous weakly basic styrene-type anion exchange resin (solid base).
-
Solvent/Medium: 1-methyl-3-butylimidazolium tetrafluoroborate ionic liquid.
-
Procedure: The reaction involves a one-step methylation of 4-aminoantipyrine with dimethyl carbonate. The reaction is carried out in the ionic liquid medium under the action of the solid base to yield 4-Methylamino antipyrine (Formula II).
-
Advantages: This process is described as easy to operate, yielding high product purity, and being safer and more suitable for industrialized production compared to traditional methods.[11]
2. Traditional Industrial Synthesis [11] This older method involves multiple steps.
-
Step 1: Formylation: 4-aminoantipyrine is formylated using formic acid to generate 4-(formamido group) phenazone.
-
Step 2: Methylation: The product from step 1 is then methylated using dimethyl sulfate under basic conditions to produce 4-formyl methylamino antipyrine.
-
Step 3: Hydrolysis: The formyl group is removed by sulfuric acid hydrolysis, followed by neutralization, to yield the final 4-Methylamino antipyrine product.
Analytical Protocol: Quantification in Human Plasma via HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly specific and sensitive technique for quantifying MAA in biological matrices like human plasma.[12][13]
1. Sample Preparation (Protein Precipitation) [13]
-
Objective: To remove proteins from the plasma sample that would interfere with the analysis.
-
Procedure: A small volume of human plasma (e.g., 100 µL) is mixed with a protein precipitating agent, typically acetonitrile. An internal standard (e.g., 4-Methylamino antipyrine-d3) is added before precipitation to ensure accurate quantification.[13] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant, containing the analyte and internal standard, is collected for injection into the HPLC system.
2. Chromatographic Separation [13]
-
Objective: To separate the analyte (MAA) from other components in the sample extract.
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column, such as a YMC-Pack SIL (100 × 2.0 mm; S-5 μm), is effective.[13] Alternatively, a reverse-phase column can be used.[12]
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile, water, and formic acid is used for separation in HILIC mode.[13]
-
Flow Rate: A typical flow rate is maintained to achieve good peak shape and separation.
3. Mass Spectrometric Detection [13]
-
Objective: To detect and quantify the separated analyte with high specificity.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
MAA: m/z 218.2 → 56.2
-
MAA-d3 (Internal Standard): m/z 221.2 → 56.2
-
-
Quantification: A calibration curve is constructed using known concentrations of MAA standards. The concentration of MAA in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The linear range for this method can be from 0.100 to 20 µg/mL.[13]
References
- 1. This compound | COX | TargetMol [targetmol.com]
- 2. 4-Methylamino antipyrine | CAS#:519-98-2 | Chemsrc [chemsrc.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | COX Inhibitor | DC Chemicals [dcchemicals.com]
- 6. 4-Methylamino antipyrine | CymitQuimica [cymitquimica.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. HPLC MS Method for Analysis of Metamizole and 4-methylaminoantipyrine (4-MAA) on Primesep SB Column | SIELC Technologies [sielc.com]
- 11. CN105801487A - Preparation method of 4-methylaminoantipyrine - Google Patents [patents.google.com]
- 12. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-Methylaminoantipyrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 4-Methylaminoantipyrine (MAA), a significant pharmaceutical intermediate. Detailed experimental protocols for the primary synthesis routes are presented, including the synthesis of the key precursor, 4-Aminoantipyrine (AA), from antipyrine. The guide explores three principal methodologies for the conversion of 4-Aminoantipyrine to 4-Methylaminoantipyrine: direct methylation, a three-step formylation-methylation-hydrolysis sequence, and the hydrolysis of an analgin intermediate. Furthermore, the final conversion of the free base to its hydrochloride salt is detailed. Quantitative data, including reaction yields, are systematically tabulated for comparative analysis. The synthesis workflows are visually represented through detailed diagrams to facilitate a clear understanding of the chemical processes involved.
Introduction
4-Methylaminoantipyrine (MAA), also known as noramidopyrine, is a pyrazolone derivative and a primary active metabolite of the analgesic and antipyretic drug metamizole (dipyrone). Its synthesis is of significant interest to the pharmaceutical industry for both drug development and metabolic studies. This guide offers an in-depth exploration of the established synthetic routes to 4-Methylaminoantipyrine hydrochloride, providing detailed experimental procedures and comparative data to aid researchers and drug development professionals in their work.
Synthesis of the Precursor: 4-Aminoantipyrine (AA) from Antipyrine
The common precursor for the synthesis of 4-Methylaminoantipyrine is 4-Aminoantipyrine (AA). The synthesis of AA from antipyrine is a well-established multi-step process involving nitrosation, reduction, and hydrolysis.
Experimental Protocol: Synthesis of 4-Aminoantipyrine from Antipyrine
This protocol is adapted from established industrial methods.[1]
Step 1: Nitrosation
-
Prepare a solution of antipyrine (1 equivalent) in 50% sulfuric acid. The final concentration should be 38-40% antipyrine and 11-12% sulfuric acid.
-
Simultaneously, flow the antipyrine solution and a sodium nitrite solution into a nitrosation reactor, maintaining the temperature at 45-50°C with constant stirring.
-
Monitor the reaction endpoint using iodine powder starch test paper to control the flow of the reactants.
Step 2: Reduction
-
The resulting nitroso-antipyrine solution is immediately transferred to a reduction tank containing an aqueous solution of ammonium bisulfite and ammonium sulfite.
-
Maintain the pH of the reaction mixture between 5.4 and 5.8.
Step 3: Hydrolysis and Isolation
-
After the reduction is complete, adjust the pH to 5.8-6.0.
-
Heat the mixture to 100°C and maintain for 3 hours to effect hydrolysis.
-
Cool the reaction mixture to 80°C and neutralize to a pH of 7.0-7.5 with liquid ammonia.
-
Allow the mixture to stand for stratification. The lower aqueous layer is separated and discarded.
-
The upper oily layer, containing 4-Aminoantipyrine (content >80%), is collected.
-
The oil is transferred to a crystallization tank, stirred, and cooled to induce crystallization.
-
The solid 4-Aminoantipyrine is collected by filtration.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 96% | [1] |
Synthesis of 4-Methylaminoantipyrine (MAA) from 4-Aminoantipyrine (AA)
Three primary pathways for the synthesis of MAA from AA are discussed below.
Pathway 1: Direct Methylation of 4-Aminoantipyrine
This modern approach involves a one-step methylation of 4-Aminoantipyrine.
This protocol is based on a patented method.[2]
-
In a reaction vessel, combine 4-Aminoantipyrine (1 equivalent), dimethyl carbonate (1-2 equivalents), and 1-methyl-3-butylimidazolium tetrafluoroborate ionic liquid (5-15 times the mass of 4-Aminoantipyrine).
-
Add a macroporous weakly basic styrene-type anion exchange resin as a solid base.
-
Heat the reaction mixture to a temperature between 120-180°C for 1-15 hours.
-
After the reaction is complete, cool the mixture.
-
Extract the product with toluene.
-
Concentrate the toluene extract and purify the product by column chromatography using a mixed solvent of petroleum ether and ethyl acetate (5:1 volume ratio).
| Parameter | Value | Reference |
| Molar Ratio of Dimethyl Carbonate to AA | 1-2 | [2] |
| Reaction Temperature | 120-180°C | [2] |
| Reaction Time | 1-15 hours | [2] |
Pathway 2: Formylation, Methylation, and Hydrolysis
This traditional three-step method involves the protection of the amino group by formylation, followed by methylation and subsequent deprotection.
Step 1: Formylation of 4-Aminoantipyrine to 4-Formylaminoantipyrine
A common method for formylation involves the use of formic acid or methyl formate.[1]
-
To a solution of 4-Aminoantipyrine (1 equivalent), add an excess of methyl formate or formic acid.
-
The reaction can be carried out with or without a solvent.
-
Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and isolate the 4-formylaminoantipyrine product, which may precipitate upon cooling or after removal of the excess formylating agent.
Step 2: Methylation of 4-Formylaminoantipyrine
The methylation of the formylated intermediate is typically achieved using a methylating agent like dimethyl sulfate.[2][3][4]
-
Dissolve 4-formylaminoantipyrine (1 equivalent) in a suitable solvent.
-
In the presence of a base (e.g., sodium hydroxide or sodium carbonate), add dimethyl sulfate (1-1.2 equivalents) dropwise while maintaining the temperature.
-
Stir the reaction mixture until the methylation is complete.
-
Work-up the reaction mixture to isolate the N-formyl-4-methylaminoantipyrine.
Step 3: Hydrolysis of N-Formyl-4-methylaminoantipyrine
The final step is the removal of the formyl protecting group by acid hydrolysis.[2][5]
-
Dissolve the N-formyl-4-methylaminoantipyrine from the previous step in a dilute strong acid, such as hydrochloric acid (0.5-3 N).[5]
-
Heat the mixture at a temperature between 70-150°C for a period ranging from 15 seconds to 60 minutes.[5]
-
Cool the reaction mixture and neutralize with a base to precipitate the 4-Methylaminoantipyrine free base.
-
Collect the product by filtration and purify by recrystallization.
| Step | Parameter | Value | Reference |
| Formylation | Yield | 60-70% | [6] |
| Hydrolysis | Acid Concentration | 0.5-3 N HCl | [5] |
| Hydrolysis | Temperature | 70-150°C | [5] |
| Hydrolysis | Time | 15 sec - 60 min | [5] |
Pathway 3: Hydrolysis of Analgin (Dipyrone)
4-Methylaminoantipyrine can also be obtained by the hydrolysis of metamizole sodium (Analgin).[6]
-
Dissolve metamizole sodium (1 equivalent) in an aqueous basic solution (e.g., sodium hydroxide).
-
Heat the solution to facilitate hydrolysis.
-
After the reaction is complete, cool the mixture.
-
The 4-Methylaminoantipyrine may precipitate from the solution or can be extracted with a suitable organic solvent after adjusting the pH.
-
Purify the product by recrystallization.
| Parameter | Value | Reference |
| Yield | 60% | [6] |
Formation of 4-Methylaminoantipyrine Hydrochloride
The final step is the conversion of the 4-Methylaminoantipyrine free base to its more stable hydrochloride salt.
Experimental Protocol: Hydrochloride Salt Formation
A general method for the preparation of hydrochloride salts is as follows.[7]
-
Dissolve the 4-Methylaminoantipyrine free base in a suitable aprotic solvent (e.g., ethyl acetate, isopropanol).
-
To this solution, add a solution of hydrogen chloride in an organic solvent (e.g., HCl in isopropanol or gaseous HCl) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of the solvent, and dry under vacuum.
Synthesis Pathway Diagrams
Synthesis of 4-Aminoantipyrine from Antipyrine
Caption: Synthesis of 4-Aminoantipyrine from Antipyrine.
Synthesis of 4-Methylaminoantipyrine from 4-Aminoantipyrine
References
- 1. CN101357903B - Novel technique for preparing 4-formyl amino antipyrine - Google Patents [patents.google.com]
- 2. CN105801487A - Preparation method of 4-methylaminoantipyrine - Google Patents [patents.google.com]
- 3. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0058063A1 - Process for removing an n-formyl group - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of 4-Methylaminoantipyrine Hydrochloride
Abstract
4-Methylaminoantipyrine (4-MAA), commercially available as the hydrochloride salt, is the principal active metabolite of the prodrug Metamizole (Dipyrone). Metamizole is a non-opioid analgesic and antipyretic agent utilized globally for the management of pain and fever. Following administration, Metamizole undergoes rapid, non-enzymatic hydrolysis to form 4-MAA, which is responsible for the majority of its pharmacological activity. While its primary mechanism has long been attributed to the inhibition of cyclooxygenase (COX) enzymes, emerging evidence reveals a more complex and multifaceted mechanism of action involving the endocannabinoid system and Transient Receptor Potential (TRP) channels. This document provides a comprehensive technical overview of the molecular mechanisms, pharmacokinetics, and key experimental findings related to 4-Methylaminoantipyrine hydrochloride.
Introduction and Pharmacokinetics
Metamizole (MT) serves as a prodrug that is not detectable in blood serum for extended periods following administration.[1] It is rapidly hydrolyzed in the gastrointestinal tract via a non-enzymatic process to its primary active metabolite, 4-methylaminoantipyrine (4-MAA).[2][3] 4-MAA is pharmacologically the most important metabolite and possesses potent analgesic, antipyretic, and weak anti-inflammatory properties.[4][5][6]
4-MAA is further metabolized in the liver to a second active metabolite, 4-aminoantipyrine (4-AA), and two inactive metabolites, 4-formylaminoantipyrine (4-FAA) and 4-acetylaminoantipyrine (4-AAA).[1][3][7] The active metabolites, 4-MAA and 4-AA, are considered central to the therapeutic effects observed after Metamizole administration.[1][7]
Data Presentation: Pharmacokinetics
The pharmacokinetic profile of 4-MAA has been characterized in various species, demonstrating its systemic availability and persistence.
Table 1: Pharmacokinetic Parameters of 4-Methylaminoantipyrine (4-MAA) Following Metamizole Administration
| Species | Dose & Route | Cmax | T½ (Half-life) | Reference |
|---|---|---|---|---|
| Humans | 500 mg, Oral | > IC50 for COX-1/2 for 8h | 2.6 - 3.5 hours | [3][8] |
| Humans | 1000 mg, Oral | > IC50 for COX-1/2 for 12h | 2.6 - 3.5 hours | [3][8] |
| Piglets | 100 mg/kg, IM | 47.59 µg/mL | 8.57 hours | [9] |
| Dogs (NM*) | 25 mg/kg, IV | 174.84 µg/mL | 11.25 hours | [10][11] |
| Dogs (SM**) | 25 mg/kg, IV | 238.29 µg/mL | 44.44 hours | [10][11] |
*NM: Normal/Rapid Metabolizers **SM: Slow Metabolizers
Core Mechanism of Action: Cyclooxygenase (COX) Inhibition
The primary mechanism underlying the analgesic, antipyretic, and anti-inflammatory effects of 4-MAA is the inhibition of prostaglandin synthesis through the blockade of cyclooxygenase (COX) enzymes.[4][6] Prostaglandins, particularly Prostaglandin E2 (PGE2), are key mediators of pain, fever, and inflammation.[2][7]
4-MAA inhibits both COX-1 and COX-2 isoforms.[8] Unlike some non-steroidal anti-inflammatory drugs (NSAIDs), it appears to be a virtually equipotent inhibitor of both isoforms, especially as observed in ex vivo human studies.[8] This inhibition prevents the conversion of arachidonic acid into prostaglandin H2, the precursor for various pro-inflammatory prostaglandins.
Data Presentation: COX Inhibition
The inhibitory potency of 4-MAA against COX isoforms has been quantified in various experimental systems. A notable discrepancy exists between results from purified enzymes/disrupted cells and those from intact cells, with significantly higher potency observed in intact cell systems, particularly for COX-2.
Table 2: In Vitro and Ex Vivo Inhibitory Potency (IC₅₀) of 4-MAA against COX Isoforms
| Experimental System | COX-1 IC₅₀ | COX-2 IC₅₀ | Reference |
|---|---|---|---|
| Purified Enzymes | ~150 µg/mL* | ~150 µg/mL* | [12] |
| Human Whole Blood (ex vivo) | 1.03 µM | 0.87 µM | [8] |
| Murine Macrophages (intact) | - | 12 ± 1.8 µg/mL* | [12] |
| Human Leukocytes (intact) | - | 21 ± 2.9 µg/mL* | [12] |
*Data for Metamizole, with 4-MAA being the active principle.
Expanded Mechanisms: Beyond COX Inhibition
Recent research has identified additional molecular targets that contribute to the pharmacological profile of Metamizole's active metabolites. These non-COX mechanisms may explain its potent analgesic effects, which are sometimes considered superior to those of other NSAIDs.
-
Endocannabinoid and Opioid Systems: The antihyperalgesic effect of 4-MAA has been shown to depend on the activation of cannabinoid CB2 and κ-opioid receptors.[2] The other active metabolite, 4-AA, appears to reduce PGE2-induced pain by desensitizing the TRPV1 receptor through activation of the cannabinoid CB1 receptor.[7]
-
Transient Receptor Potential (TRP) Channels: Metamizole's metabolites have a complex interaction with TRP channels.
-
TRPA1 Inhibition: Pyrazolone derivatives, including Metamizole, can inhibit the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, an ion channel expressed on nociceptors that is critical for transducing pain signals.[13]
-
TRPA1/TRPV1 Activation: Conversely, other studies suggest that the reactive nature of 4-MAA and 4-AA may lead to a redox-dependent activation of both TRPA1 and the capsaicin receptor TRPV1, which could contribute to analgesic effects through receptor desensitization.[14]
-
Experimental Protocols
Protocol 1: Ex Vivo COX-1 and COX-2 Inhibition Assay (Human Whole Blood)
This protocol is adapted from methodologies used to assess the COX-inhibitory activity of NSAIDs in a physiologically relevant matrix.
-
Blood Collection: Venous blood is drawn from healthy volunteers into heparinized tubes.
-
Incubation: Aliquots of whole blood are incubated with various concentrations of 4-MAA or vehicle control at 37°C.
-
COX-1 Activity Measurement:
-
Blood coagulation is initiated to induce platelet activation and subsequent COX-1-mediated thromboxane A2 (TXA2) synthesis.
-
After a set incubation period, plasma is separated by centrifugation.
-
The stable metabolite of TXA2, thromboxane B2 (TXB2), is quantified using a validated immunoassay (e.g., ELISA) as the index of COX-1 activity.
-
-
COX-2 Activity Measurement:
-
Whole blood aliquots are incubated with Lipopolysaccharide (LPS) for 24 hours to induce COX-2 expression in monocytes.
-
Following LPS stimulation, the samples are incubated with 4-MAA or vehicle.
-
Prostaglandin E2 (PGE2) levels in the plasma are quantified by immunoassay as the index of COX-2 activity.
-
-
Data Analysis: IC₅₀ values are calculated by plotting the percentage inhibition of TXB2 (COX-1) or PGE2 (COX-2) formation against the concentration of 4-MAA.
Protocol 2: TRP Channel Activity Assessment (Calcium Imaging)
This protocol provides a general framework for assessing the effects of 4-MAA on TRP channel activation in a heterologous expression system.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions. Cells are transiently transfected with a plasmid encoding the human TRPA1 or TRPV1 channel.
-
Fluorescent Dye Loading: 24-48 hours post-transfection, the cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM) in a physiological buffer solution.
-
Baseline Measurement: Cells are placed on the stage of an inverted fluorescence microscope. Baseline intracellular calcium levels are recorded by measuring fluorescence intensity at appropriate excitation/emission wavelengths.
-
Compound Application: A baseline recording is established, after which a known TRP channel agonist (e.g., AITC for TRPA1, Capsaicin for TRPV1) is applied to elicit a calcium influx. To test for inhibition, cells are pre-incubated with 4-MAA before the agonist is added. To test for direct activation, 4-MAA is applied alone.
-
Data Acquisition and Analysis: Changes in intracellular calcium concentration are recorded over time. The magnitude of the fluorescence signal change in response to the compound application is quantified and compared to control conditions (vehicle and/or positive control agonist).
Conclusion
The mechanism of action for 4-Methylaminoantipyrine hydrochloride is more complex than simple COX inhibition. While the blockade of prostaglandin synthesis remains a central tenet of its analgesic and antipyretic activity, its pharmacological profile is significantly augmented by interactions with other critical pain-signaling pathways. The contributions of the endocannabinoid system (CB1/CB2), opioid receptors (κ-opioid), and TRP channels (TRPA1/TRPV1) underscore a multimodal mechanism. This integrated action at multiple targets likely accounts for the potent efficacy of Metamizole. For drug development professionals, understanding this multifaceted mechanism is crucial for identifying new therapeutic opportunities and for designing next-generation analgesics with improved efficacy and safety profiles.
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. caymanchem.com [caymanchem.com]
- 3. Clinical pharmacokinetics of dipyrone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. 4-Methylamino antipyrine | COX | Drug Metabolite | TargetMol [targetmol.com]
- 7. mdpi.com [mdpi.com]
- 8. Dipyrone elicits substantial inhibition of peripheral cyclooxygenases in humans: new insights into the pharmacology of an old analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic investigations of the marker active metabolites 4-methylamino-antipyrine and 4-amino-antipyrine after intramuscular injection of metamizole in healthy piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The TRPA1 channel mediates the analgesic action of dipyrone and pyrazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Active metabolites of dipyrone induce a redox-dependent activation of the ion channels TRPA1 and TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of 4-Methylaminoantipyrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility of 4-Methylaminoantipyrine Hydrochloride, a significant active metabolite of metamizole. This document outlines its solubility in various solvents, presents a comprehensive experimental protocol for solubility determination, and illustrates key experimental workflows and influencing factors through detailed diagrams.
Core Topic: Solubility Profile of 4-Methylaminoantipyrine Hydrochloride
4-Methylaminoantipyrine Hydrochloride is a pyrazolone derivative and the primary active metabolite of the non-opioid prodrug metamizole. Its solubility is a critical physicochemical property influencing its behavior in various pharmaceutical and research applications.
Quantitative Solubility Data
| Solvent | Chemical Formula | Temperature (°C) | Solubility |
| Water | H₂O | Not Specified | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Not Specified | Data not available for hydrochloride salt. The free base, 4-Methylaminoantipyrine, is soluble at ≥ 2.5 mg/mL and 50 mg/mL. |
| Ethanol | C₂H₅OH | Not Specified | Data Not Available |
| Methanol | CH₃OH | Not Specified | Data Not Available |
| Acetone | C₃H₆O | Not Specified | Data Not Available |
Experimental Protocols for Solubility Determination
A precise and reproducible method for determining the solubility of 4-Methylaminoantipyrine Hydrochloride is crucial for accurate research and development. The following section details the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.
Principle of the Shake-Flask Method
The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a given solvent. The method involves adding an excess amount of the solid compound to the solvent and agitating the mixture until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined using a suitable analytical technique.
Materials and Equipment
-
4-Methylaminoantipyrine Hydrochloride (analytical standard)
-
Solvents of interest (e.g., water, ethanol, methanol, DMSO)
-
Volumetric flasks
-
Conical flasks with stoppers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
pH meter (for aqueous solutions)
Procedure
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of 4-Methylaminoantipyrine Hydrochloride and add it to a conical flask containing a known volume of the desired solvent. The excess solid should be clearly visible.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and a constant agitation speed (e.g., 150 rpm).
-
Equilibrate the mixture for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer increasing.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, stop the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.
-
Accurately dilute the filtered sample with the mobile phase to a concentration within the calibration range of the HPLC method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of 4-Methylaminoantipyrine Hydrochloride of known concentrations in the mobile phase.
-
Analyze the standard solutions and the prepared sample solution using a validated HPLC method. A common method involves a C18 column with a mobile phase consisting of a mixture of methanol and a buffer (e.g., sodium acetate). Detection is typically performed using a UV detector at a wavelength of around 253 nm.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of 4-Methylaminoantipyrine Hydrochloride in the diluted sample from the calibration curve.
-
Calculate the solubility of 4-Methylaminoantipyrine Hydrochloride in the original solvent, taking into account the dilution factor.
-
Visualizing Experimental Workflows and Influencing Factors
To provide a clearer understanding of the processes and relationships involved in determining the solubility of 4-Methylaminoantipyrine Hydrochloride, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining the solubility of 4-Methylaminoantipyrine Hydrochloride.
Caption: Key factors influencing the solubility of 4-Methylaminoantipyrine Hydrochloride.
References
Pharmacological Profile of 4-Methylaminoantipyrine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylaminoantipyrine (4-MAA), the hydrochloride salt of which is a primary active metabolite of the prodrug metamizole (dipyrone), is a non-steroidal anti-inflammatory drug (NSAID) with pronounced analgesic and antipyretic properties and comparatively weak anti-inflammatory effects.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of 4-Methylaminoantipyrine hydrochloride, including its mechanism of action, pharmacokinetics, and toxicological considerations. Detailed experimental protocols and visual representations of key pathways are included to support further research and drug development efforts.
Introduction
4-Methylaminoantipyrine, also known as noramidopyrine, is a pyrazolone derivative that constitutes the principal active moiety of metamizole.[2][4] Following administration, metamizole undergoes rapid, non-enzymatic hydrolysis in the gastrointestinal tract to form 4-MAA.[2][5] The pharmacological effects of metamizole are largely attributable to 4-MAA and its subsequent metabolite, 4-aminoantipyrine (4-AA).[6][7][8] This document delineates the core pharmacological characteristics of 4-Methylaminoantipyrine hydrochloride.
Mechanism of Action
The primary mechanism of action of 4-Methylaminoantipyrine is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins.[1][3][9] Prostaglandins, particularly prostaglandin E2 (PGE2), are key mediators of pain, fever, and inflammation.
Core Mechanisms:
-
COX Inhibition: 4-MAA acts as a non-selective inhibitor of COX-1 and COX-2, thereby reducing the production of prostaglandins.[1][3]
-
PGE2 Inhibition: By inhibiting COX, 4-MAA effectively suppresses the synthesis of PGE2. It has been demonstrated that 4-MAA (0.1 mM) inhibits the production of PGE2 in isolated mouse peritoneal macrophages.[2]
-
Cannabinoid System Interaction: The antihyperalgesic effect of 4-MAA has been linked to the activation of CB1 cannabinoid receptors.[8]
-
TRPV1 Channel Desensitization: The metabolite 4-aminoantipyrine (4-AA) has been shown to reduce PGE2-induced pain by desensitizing the TRPV1 (transient receptor potential cation channel subfamily V member 1) heat receptor, an effect mediated by the activation of CB1 receptors.[8]
Signaling Pathway of 4-Methylaminoantipyrine
Caption: Metabolic conversion of Metamizole and the inhibitory action of 4-MAA on COX enzymes.
Pharmacokinetics
4-Methylaminoantipyrine is rapidly formed from metamizole and is the major active metabolite found in plasma.[5][6][7] Its pharmacokinetic profile can vary across species.
Pharmacokinetic Parameters of 4-Methylaminoantipyrine
| Parameter | Species | Dose & Route | Value | Reference |
| Tmax (Time to Peak Concentration) | Human | Oral (Tablet) | 1.2 - 2.0 hours | [5] |
| Cmax (Peak Concentration) | Piglets | 100 mg/kg IM | 47.59 µg/mL | [1][10] |
| t1/2 (Elimination Half-life) | Human | - | 2.6 - 3.5 hours | [5] |
| Piglets | 100 mg/kg IM | 8.57 hours | [1][10] | |
| Bioavailability (from Metamizole) | Human | Oral | 85% | [5] |
| Human | Intramuscular | 87% | [5] | |
| Human | Rectal | 54% | [5] | |
| Volume of Distribution (Vd) | Human | - | ~1.15 L/kg | [5][11] |
| Protein Binding | Human | - | < 60% | [5][11] |
Note: Data is for 4-MAA following administration of the parent drug, metamizole.
Metabolism
4-MAA is further metabolized in the liver primarily into 4-formylaminoantipyrine (FAA) and 4-aminoantipyrine (AA).[3][5][6] 4-AA, which also possesses analgesic properties, is subsequently acetylated to 4-acetylaminoantipyrine (AAA).[5][6] These four metabolites account for approximately 60% of the administered dose of metamizole excreted in the urine.[5]
Experimental Protocol: Pharmacokinetic Study in Piglets
Objective: To determine the pharmacokinetic profile of 4-MAA after a single intramuscular injection of metamizole.[1][10]
Methodology:
-
Subjects: Eight healthy male piglets.
-
Administration: A single dose of Metamizole (100 mg/kg) was administered intramuscularly.
-
Sampling: Blood samples were collected at predetermined time points from 0.25 to 48 hours post-administration.
-
Analysis: Plasma concentrations of 4-MAA were quantified using a validated analytical method (e.g., HPLC).
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and t1/2 were calculated from the plasma concentration-time data.
Caption: Experimental workflow for a typical pharmacokinetic study of 4-MAA.
Pharmacodynamics
The pharmacodynamic effects of 4-Methylaminoantipyrine hydrochloride are primarily analgesic and antipyretic.
-
Analgesia: It effectively increases the pain threshold in models of hyperalgesia. In a rat model of carrageenan-induced hyperalgesia, a 160 µ g/paw administration of 4-MAA increased the paw withdrawal threshold.[2]
-
Antipyresis: 4-MAA reduces fever induced by pyrogens. In rats with LPS-induced pyrexia, doses of 60, 90, and 120 mg/kg of 4-MAA were effective in reducing body temperature.[2] It has been shown to inhibit both PGE2-dependent and -independent fever.[2]
Toxicology
The toxicological profile of 4-Methylaminoantipyrine is closely associated with its parent compound, metamizole.
-
Hepatotoxicity: Studies on the LX-2 human liver cell line have shown that 4-MAA and 4-AA can induce dose-dependent decreases in cell viability.[12] At a concentration of 1000 µg/mL, both metabolites caused significant apoptosis, indicating a potential for liver cell damage.[8][12]
-
Agranulocytosis: A significant and life-threatening adverse effect associated with metamizole is agranulocytosis. This is thought to be an immune-mediated reaction involving drug-dependent anti-neutrophil antibodies.[11]
Experimental Protocol: In Vitro Cytotoxicity Assay
Objective: To assess the cytotoxic effects of 4-MAA on a human liver cell line (LX-2).[12]
Methodology:
-
Cell Culture: LX-2 cells are cultured under standard conditions.
-
Treatment: Cells are exposed to varying concentrations of 4-MAA (e.g., 100 and 1000 µg/mL) for a specified duration.
-
Viability Assay (MTT Assay):
-
MTT reagent is added to the cells.
-
Viable cells metabolize MTT into formazan crystals.
-
The crystals are solubilized, and the absorbance is measured, which is proportional to cell viability.
-
-
Apoptosis Assay: The degree of apoptosis is determined using methods such as flow cytometry with Annexin V/Propidium Iodide staining.
-
Data Analysis: Cell viability and apoptosis rates are compared between treated and untreated control groups.
Caption: Workflow for assessing the in vitro hepatotoxicity of 4-MAA.
Conclusion
4-Methylaminoantipyrine hydrochloride is a pharmacologically important active metabolite of metamizole, exerting potent analgesic and antipyretic effects primarily through the inhibition of COX enzymes. Its pharmacokinetic profile is characterized by rapid formation and a relatively short half-life in humans. While effective, its use necessitates careful consideration of its potential for hepatotoxicity and the risk of agranulocytosis associated with the parent compound. The provided data and protocols offer a foundation for further investigation into the therapeutic potential and safety profile of this compound.
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Methylaminoantipyrine | C12H15N3O | CID 10618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of dipyrone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. Pharmacokinetic Profile of Two Active Dipyrone Metabolites, 4-Methylaminoantipyrine (MAA) and 4-Aminoantipyrine (AA), Following Intravenous Administration in Dogs: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Effects of Metamizole, 4-Methylaminoantipyrine, and 4-Aminoantipyrine on LX-2 Liver Cell Line Viability and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Analytical Profile of 4-Methylaminoantipyrine Hydrochloride: A Technical Guide
This technical guide provides a comprehensive overview of the available spectroscopic and analytical data for 4-Methylaminoantipyrine hydrochloride (CAS: 856307-27-2), a primary active metabolite of the non-steroidal anti-inflammatory drug (NSAID) metamizole. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the characterization and analysis of this compound.
Mass Spectrometry (MS) Data
Mass spectrometry data for 4-Methylaminoantipyrine (MAA), the free base of the hydrochloride salt, has been reported. The primary ionization method for analysis is electrospray ionization (ESI) in positive mode, yielding a protonated molecule [M+H]⁺. Gas chromatography-mass spectrometry (GC-MS) has also been used, providing fragmentation data.
| Parameter | Value | Source |
| LC-MS (ESI+) | ||
| Precursor Ion ([M+H]⁺) | m/z 218.2 | [1][2][3] |
| GC-MS Fragments | ||
| Major Fragments (m/z) | 56.0, 217.0, 83.0, 123.0, 42.0 | [4] |
| Instrument | HITACHI RMU-6E | [4] |
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy Data
Despite a comprehensive search of publicly available databases and scientific literature, detailed experimental ¹H NMR, ¹³C NMR, and IR spectroscopic data for 4-Methylaminoantipyrine hydrochloride could not be obtained. While some resources provide IR spectra for the related compound 4-Aminoantipyrine hydrochloride, this information is not directly applicable.[5][6][7] Researchers requiring this data may need to perform their own spectroscopic analyses or consult proprietary spectral databases.
Experimental Protocols
Quantification of 4-Methylaminoantipyrine in Human Plasma by LC-MS
A high-performance liquid chromatography-mass spectrometry (LC-MS) method has been developed and validated for the quantification of 4-Methylaminoantipyrine in human plasma.[1][2][3]
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add an internal standard (e.g., 4-isopropylantipyrine).
-
Perform liquid-liquid extraction of the analyte.
-
Evaporate the organic layer and reconstitute the residue for injection.
Chromatographic Conditions:
-
Column: Reverse-phase column
-
Mobile Phase: Isocratic elution
-
Injection Volume: Not specified in the abstract
Mass Spectrometric Detection:
-
Mode: Selected Ion Monitoring (SIM)
-
Ionization: Positive Ion Electrospray ([M+H]⁺)
-
Ions Monitored:
-
4-Methylaminoantipyrine: m/z 218.2
-
Internal Standard (4-isopropylantipyrine): m/z 231.3
-
-
Linear Range: 0.2 to 10.0 µg/mL
-
Lower Limit of Detection (LOD): 0.04 µg/mL
-
Recovery: Approximately 80%
Visualized Pathways and Workflows
Metabolic Pathway of Metamizole
4-Methylaminoantipyrine is a key active metabolite formed from the non-enzymatic hydrolysis of the prodrug metamizole in the gastrointestinal tract.[8][9] It is further metabolized in the liver by cytochrome P450 enzymes.[10][11]
Experimental Workflow for LC-MS Analysis
The following diagram illustrates the key steps in the analytical workflow for the quantification of 4-Methylaminoantipyrine from a biological matrix, as described in the provided protocol.
References
- 1. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Methylaminoantipyrine | C12H15N3O | CID 10618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Aminoantipyrine hydrochloride [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytochrome P450 1A2 is the most important enzyme for hepatic metabolism of the metamizole metabolite 4‐methylaminoantipyrine - PMC [pmc.ncbi.nlm.nih.gov]
Thermal Stability and Degradation Profile of 4-Methylamino antipyrine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation profile of 4-Methylamino antipyrine hydrochloride. 4-Methylamino antipyrine (4-MAA), the primary active metabolite of the prodrug metamizole, is a pyrazolone derivative with analgesic, antipyretic, and weak anti-inflammatory properties.[1][2][3] A thorough understanding of its stability under various stress conditions is critical for the development of stable pharmaceutical formulations. This document summarizes the available data on its physicochemical properties, degradation pathways, and analytical methodologies for stability assessment. While specific thermal analysis data for the hydrochloride salt is limited in publicly available literature, this guide synthesizes information from studies on the free base, the parent compound metamizole, and related antipyrine derivatives to provide a likely degradation profile.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 4-Methylamino antipyrine and its hydrochloride salt is essential for predicting its stability.
| Property | Value | Reference |
| Chemical Name | 1,5-dimethyl-4-(methylamino)-2-phenylpyrazol-3-one hydrochloride | [4] |
| Molecular Formula | C₁₂H₁₅N₃O · HCl | [5] |
| Molecular Weight | 253.73 g/mol | [5] |
| CAS Number | 856307-27-2 | [5] |
| Appearance | Solid | [6] |
| Melting Point (Free Base) | 50-53 °C | [7] |
| Solubility | Soluble in water | [6] |
Thermal Stability and Degradation Pathway
The primary degradation pathway of metamizole involves hydrolysis to 4-MAA.[8] Subsequent degradation of 4-MAA is understood to proceed via two main routes: N-demethylation and oxidation.[8] It is plausible that thermal stress can induce similar degradation pathways.
The proposed thermal degradation pathway for 4-Methylamino antipyrine is as follows:
Caption: Proposed degradation pathway of 4-Methylamino antipyrine.
Key Degradation Products
-
4-Amino antipyrine (AA): Formed through the N-demethylation of 4-MAA.[8]
-
4-Formylamino antipyrine (FAA): Results from the oxidation of the methylamino group of 4-MAA.[8]
Further degradation of these primary products may occur under more strenuous thermal conditions, leading to complex mixtures of smaller molecules.
Experimental Protocols
Forced degradation studies are essential to establish the inherent stability of a drug substance and to develop stability-indicating analytical methods.[9][10] The following are detailed methodologies for key experiments that should be performed to fully characterize the thermal stability of this compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a substance.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable pan (e.g., aluminum or platinum).
-
Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: Conduct the experiment under a controlled atmosphere, typically nitrogen, to assess thermal decomposition, and separately in an oxidative atmosphere (e.g., air or oxygen) to evaluate oxidative stability.
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition and the percentage of mass loss at different stages provide information on the thermal stability.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect thermal events such as decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Heating Program: Heat the sample and reference at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., 25 °C to 300 °C).
-
Atmosphere: Typically conducted under an inert nitrogen atmosphere.
-
Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and exothermic events that may indicate decomposition. The peak temperature and the area under the peak provide the melting point and the enthalpy of fusion, respectively.
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is crucial for separating and quantifying the parent drug from its degradation products.
Methodology:
-
Forced Degradation Sample Preparation:
-
Thermal Stress: Expose solid this compound to dry heat (e.g., 80°C for 24 hours) and humid heat (e.g., 80°C with 75% RH for 24 hours).
-
Solution State Stress: Prepare solutions of the compound in acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (water) conditions, and heat (e.g., 60°C for 8 hours). Also, expose a solution to an oxidizing agent (e.g., 3% H₂O₂).
-
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Column Temperature: 30 °C.
-
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method should be able to resolve the peaks of 4-MAA, AA, FAA, and any other observed degradation products.
Caption: Workflow for developing a stability-indicating HPLC method.
Summary and Recommendations
The thermal stability of this compound is a critical parameter for ensuring the quality, safety, and efficacy of pharmaceutical products containing this active metabolite. Based on the available literature, the primary thermal degradation pathways are likely to involve N-demethylation to 4-Amino antipyrine (AA) and oxidation to 4-Formylamino antipyrine (FAA).
It is strongly recommended that comprehensive thermal analysis, including TGA and DSC, be performed on this compound to obtain precise data on its decomposition temperature and thermal behavior. Furthermore, forced degradation studies coupled with a validated stability-indicating HPLC method are essential to definitively identify and quantify all potential thermal degradants. This will enable the development of robust formulations and the establishment of appropriate storage conditions.
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry | Academic Journals and Conferences [science2016.lp.edu.ua]
- 6. researchgate.net [researchgate.net]
- 7. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medcraveonline.com [medcraveonline.com]
- 10. rjptonline.org [rjptonline.org]
Unveiling 4-Methylaminoantipyrine: A Historical and Technical Guide
Introduction
4-Methylaminoantipyrine (MAA), a significant player in the landscape of analgesic and antipyretic therapeutics, holds a unique position in pharmaceutical history. While not typically administered directly as a drug, it is the principal active metabolite of the widely used medication Metamizole (also known as Dipyrone). The therapeutic effects of Metamizole are largely attributable to the systemic presence of 4-Methylaminoantipyrine. This technical guide delves into the historical discovery, development, synthesis, and pharmacological profile of 4-Methylaminoantipyrine, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal molecule.
Historical Discovery and Development
The story of 4-Methylaminoantipyrine is intrinsically linked to the development of pyrazolone-based analgesics, a class of drugs that emerged in the late 19th century. The journey began with the synthesis of Antipyrine in 1883 by Ludwig Knorr.[1] This was followed by the development of Aminopyrine (Pyramidon), a more potent derivative.[2]
The existence of 4-Methylaminoantipyrine was first brought to light through early metabolic studies of these parent compounds. Seminal work in the mid-20th century on the fate of Aminopyrine in the human body identified 4-Methylaminoantipyrine as a key biotransformation product. These early investigations were crucial in understanding that the pharmacological activity of certain drugs is mediated through their metabolites. With the introduction of Metamizole (Dipyrone) in 1922, a more soluble and parenterally administrable pro-drug, the significance of 4-Methylaminoantipyrine as the primary active moiety was firmly established.[2] Metamizole is rapidly and non-enzymatically hydrolyzed to 4-Methylaminoantipyrine in the gastrointestinal tract, which is then absorbed and exerts its therapeutic effects.[3]
Synthesis of 4-Methylaminoantipyrine
The synthesis of 4-Methylaminoantipyrine is a multi-step process that typically begins with the synthesis of its precursor, 4-aminoantipyrine.
Synthesis of 4-Aminoantipyrine from Antipyrine
A common historical method for the synthesis of 4-aminoantipyrine involves the nitrosation of antipyrine followed by reduction.[4]
Experimental Protocol:
-
Nitrosation: Antipyrine is dissolved in a solution of sulfuric acid. A solution of sodium nitrite is then added, controlling the temperature to facilitate the formation of 4-nitroso-antipyrine.[4]
-
Reduction: The resulting 4-nitroso-antipyrine is then reduced to 4-aminoantipyrine. This can be achieved using a reducing agent such as a mixture of ammonium bisulfite and ammonium sulfite.[4]
-
Hydrolysis and Neutralization: The reaction mixture is then hydrolyzed with sulfuric acid and subsequently neutralized with ammonia to precipitate the 4-aminoantipyrine.[4]
-
Purification: The crude 4-aminoantipyrine is then purified by crystallization.[4]
Reaction Workflow for the Synthesis of 4-Aminoantipyrine
Caption: A flowchart illustrating the key steps in the synthesis of 4-aminoantipyrine from antipyrine.
Synthesis of 4-Methylaminoantipyrine from 4-Aminoantipyrine
One documented method for the synthesis of 4-Methylaminoantipyrine from 4-aminoantipyrine involves a formylation step followed by methylation and subsequent hydrolysis.[5]
Experimental Protocol:
-
Formylation: 4-Aminoantipyrine is reacted with formic acid to produce 4-(formamido)antipyrine.[5]
-
Methylation: The 4-(formamido)antipyrine is then methylated using a methylating agent such as dimethyl sulfate in basic conditions to yield 4-formyl-methylaminoantipyrine.[5]
-
Hydrolysis: The formyl group is removed by acid hydrolysis (e.g., with sulfuric acid) to yield 4-Methylaminoantipyrine.[5]
-
Purification: The final product is purified, for example, by column chromatography.[5]
Reaction Workflow for the Synthesis of 4-Methylaminoantipyrine
Caption: A flowchart outlining the synthesis of 4-Methylaminoantipyrine from 4-aminoantipyrine.
Pharmacological Profile
4-Methylaminoantipyrine exhibits potent analgesic, antipyretic, and weak anti-inflammatory properties.[3] Its pharmacological effects are mediated through a complex mechanism of action that involves multiple targets.
Pharmacokinetics
Following oral administration of Metamizole, 4-Methylaminoantipyrine is rapidly formed and absorbed, reaching peak plasma concentrations within 1-2 hours. It is then further metabolized in the liver to other metabolites, including 4-aminoantipyrine (AA), 4-formylaminoantipyrine (FAA), and 4-acetylaminoantipyrine (AAA).
| Parameter | Value | Species | Reference |
| Tmax (Peak Plasma Time) | 1-2 hours | Human | [6] |
| Half-life (t1/2) | 2.5 - 3.5 hours | Human | [6] |
| Bioavailability (from Metamizole) | ~85% | Human | [6] |
Mechanism of Action
The mechanism of action of 4-Methylaminoantipyrine is multifaceted and not fully elucidated. However, several key pathways have been identified.
-
Cyclooxygenase (COX) Inhibition: 4-Methylaminoantipyrine is known to inhibit COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and fever.[3] However, its mode of COX inhibition appears to differ from that of traditional non-steroidal anti-inflammatory drugs (NSAIDs), which may contribute to its different side-effect profile.[7][8] It has been suggested that MAA may act by sequestering radicals necessary for COX activity or by reducing the oxidative state of the enzyme.[7][8]
-
TRP Channel Modulation: 4-Methylaminoantipyrine has been shown to interact with Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPV1.[9] These channels are involved in the sensation of pain and temperature. The interaction of MAA with these channels is thought to contribute to its analgesic effects.
-
Endocannabinoid System: There is evidence to suggest that the analgesic effects of 4-Methylaminoantipyrine may also involve the endocannabinoid system.
Signaling Pathway of 4-Methylaminoantipyrine's Analgesic Action
Caption: A simplified diagram illustrating the key signaling pathways involved in the analgesic action of 4-Methylaminoantipyrine.
Experimental Protocols for Pharmacological Evaluation
The analgesic and anti-inflammatory properties of 4-Methylaminoantipyrine and its derivatives are typically evaluated using a battery of in vivo and in vitro assays.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
This is a commonly used model to screen for peripheral analgesic activity.
Experimental Protocol:
-
Animal Model: Swiss albino mice are typically used.
-
Grouping: Animals are divided into control, standard (e.g., a known analgesic like diclofenac), and test groups.
-
Drug Administration: The test compound (4-Methylaminoantipyrine) is administered orally or intraperitoneally at various doses. The control group receives the vehicle, and the standard group receives the reference drug.
-
Induction of Writhing: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Observation: The number of writhes is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.
-
Data Analysis: The percentage inhibition of writhing is calculated for the test and standard groups relative to the control group. A significant reduction in the number of writhes indicates analgesic activity.
In Vitro Anti-inflammatory Activity: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes.
Experimental Protocol:
-
Enzyme Source: Purified COX-1 and COX-2 enzymes are used.
-
Substrate: Arachidonic acid is used as the substrate for the COX enzymes.
-
Incubation: The test compound (4-Methylaminoantipyrine) at various concentrations is pre-incubated with the COX enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is measured using techniques such as enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated. This value provides a measure of the compound's COX inhibitory potency.[2]
Conclusion
4-Methylaminoantipyrine, born from the rich history of pyrazolone chemistry, stands as a testament to the importance of understanding drug metabolism. As the primary active metabolite of Metamizole, it is responsible for the potent analgesic and antipyretic effects that have made its parent drug a clinical mainstay in many parts of the world. A thorough understanding of its historical discovery, synthesis, and complex pharmacological profile is essential for researchers and clinicians working in the fields of pain management and drug development. Future research may further elucidate its nuanced mechanisms of action, potentially paving the way for the development of new therapeutics with improved efficacy and safety profiles.
References
- 1. Pyrazolone - Wikipedia [en.wikipedia.org]
- 2. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alfa-chemical.com [alfa-chemical.com]
- 5. CN105801487A - Preparation method of 4-methylaminoantipyrine - Google Patents [patents.google.com]
- 6. ajphr.com [ajphr.com]
- 7. Inhibition of cyclooxygenases by dipyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Cyclooxygenases by Dipyrone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The TRPA1 channel mediates the analgesic action of dipyrone and pyrazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of 4-Methylaminoantipyrine Hydrochloride Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylaminoantipyrine hydrochloride (4-MAA HCl) is the primary active metabolite of the widely used non-opioid analgesic and antipyretic drug, metamizole (also known as dipyrone).[1][2] Following oral administration, metamizole is rapidly hydrolyzed in the gastrointestinal tract to 4-methylaminoantipyrine (4-MAA), which is then absorbed and is responsible for the majority of the pharmacological effects.[1][2] This technical guide provides a comprehensive review of the existing research on 4-MAA hydrochloride, focusing on its synthesis, analytical methods, pharmacology, and toxicology. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Synthesis and Chemical Properties
The synthesis of 4-Methylaminoantipyrine can be achieved through various methods, with a common approach involving the methylation of 4-aminoantipyrine. One patented method describes a one-step synthesis using dimethyl carbonate as a methylating agent in an ionic liquid medium.[3]
A more traditional industrial synthesis route starts from 4-aminoantipyrine, which is first formylated with formic acid. The resulting 4-(formamido group) phenazone is then methylated using dimethyl sulfate under basic conditions to produce 4-formyl novalgin. The final step involves the removal of the formyl group via acid hydrolysis to yield 4-methylaminoantipyrine.[3]
The precursor, 4-aminoantipyrine, can be synthesized from antipyrine through a process of nitrosation followed by reduction and hydrolysis.[4]
Chemical Structure:
Caption: Chemical Structure of 4-Methylaminoantipyrine.
Analytical Methodology
Accurate quantification of 4-MAA in biological matrices is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is the most common and sensitive method for this purpose.[5][6]
Table 1: LC-MS Method for Quantification of 4-MAA in Human Plasma[5]
| Parameter | Value |
| Extraction Method | Liquid-liquid extraction |
| Chromatographic Column | Reverse phase |
| Mobile Phase | Isocratic |
| Detection Mode | Selected Ion Monitoring (SIM) |
| Ion Monitored (m/z) | [M+H]+, 218.2 |
| Internal Standard | 4-isopropylantipyrine (m/z 231.3) |
| Linear Range | 0.2 to 10.0 µg/mL |
| Lower Limit of Detection | 0.04 µg/mL |
| Recovery | 80% |
Experimental Protocol: Quantification of 4-MAA in Human Plasma by LC-MS[5]
-
Sample Preparation:
-
To 100 µL of human plasma, add the internal standard (4-isopropylantipyrine).
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Inject the reconstituted sample into the LC-MS system.
-
Separate the analyte on a reverse-phase column using an isocratic mobile phase.
-
-
Mass Spectrometric Detection:
-
Analyze the eluent using a mass spectrometer in selected ion monitoring (SIM) mode.
-
Monitor the [M+H]+ ions for 4-MAA (m/z 218.2) and the internal standard (m/z 231.3).
-
-
Quantification:
-
Construct a calibration curve using known concentrations of 4-MAA.
-
Determine the concentration of 4-MAA in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Caption: Workflow for LC-MS quantification of 4-MAA.
Pharmacology
4-MAA exhibits analgesic, antipyretic, and weak anti-inflammatory properties.[7] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain, fever, and inflammation.[7][8]
Mechanism of Action: COX Inhibition
4-MAA and its metabolite, 4-aminoantipyrine (AA), are known to inhibit COX enzymes.[1] However, the exact nature of this inhibition is complex and may differ from that of traditional non-steroidal anti-inflammatory drugs (NSAIDs).[9] Some studies suggest that metamizole's metabolites may not act as classical competitive inhibitors at the active site of COX but rather "redirect" prostaglandin synthesis.[10]
Caption: Inhibition of the Prostaglandin Synthesis Pathway by 4-MAA.
Alternative Mechanisms of Action
Beyond COX inhibition, other mechanisms have been proposed to contribute to the analgesic effects of 4-MAA. These include:
-
Activation of the opioidergic and cannabinoid systems: The analgesic effects may be partly mediated through the activation of these endogenous pain-modulating systems.[9][11]
-
Inhibition of COX-3: Some evidence suggests that metamizole may preferentially inhibit the COX-3 isoform, which is primarily found in the central nervous system.[1][11]
-
Modulation of ion channels: The anti-hyperalgesic effect of 4-MAA may be mediated by the opening of ATP-sensitive potassium channels.[1]
Pharmacokinetics
4-MAA is the major active metabolite of metamizole and its pharmacokinetic profile has been studied in various species.
Table 2: Pharmacokinetic Parameters of 4-Methylaminoantipyrine (MAA)
| Species | Dose & Route | Tmax (h) | Cmax (µg/mL) | t1/2 (h) | Bioavailability | Reference |
| Human | 500 mg, oral (as Dipyrone) | 1.2 - 2.0 | - | 2.6 - 3.5 | 85% (as MAA) | [1] |
| Dog | 25 mg/kg, IV (as Dipyrone) | - | 174.84 - 238.29 | 11.25 - 44.44 | - | [12][13] |
| Sheep | 20 mg/kg, IV (as Metamizole) | - | - | - | - | [14][15] |
| Piglets | 100 mg/kg, IM (as Metamizole) | - | 47.59 | 8.57 | - | [7][16] |
| Calves | 40 mg/kg, IV (as Metamizole) | - | - | 6.23 | - | [17] |
Note: Pharmacokinetic parameters can vary significantly based on factors such as age, health status, and genetics.
Metabolism
Metamizole is a prodrug that is non-enzymatically hydrolyzed to 4-MAA.[2] 4-MAA is then further metabolized in the liver by cytochrome P450 enzymes to other metabolites, including 4-aminoantipyrine (AA), which also possesses analgesic properties, and inactive metabolites such as 4-formylaminoantipyrine (FAA) and 4-acetylaminoantipyrine (AAA).[1][2]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. CN105801487A - Preparation method of 4-methylaminoantipyrine - Google Patents [patents.google.com]
- 4. CN106632049A - Synthesis process of 4-amino antipyrine product and preparation method of synthesis process of 4-amino antipyrine product and preparation method - Google Patents [patents.google.com]
- 5. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Prostaglandin inhibitors - Wikipedia [en.wikipedia.org]
- 9. Metamizole in the Management of Musculoskeletal Disorders: Current Concept Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. journals.pan.pl [journals.pan.pl]
- 12. Pharmacokinetic Profile of Two Active Dipyrone Metabolites, 4-Methylaminoantipyrine (MAA) and 4-Aminoantipyrine (AA), Following Intravenous Administration in Dogs: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. arpi.unipi.it [arpi.unipi.it]
- 15. researchgate.net [researchgate.net]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. journals.plos.org [journals.plos.org]
Methodological & Application
Application Notes and Protocols: Using 4-Methylaminoantipyrine Hydrochloride as a Derivatization Agent for HPLC Analysis of Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, particularly within the pharmaceutical and environmental sciences. However, the analysis of certain compounds can be challenging due to their low volatility, lack of a suitable chromophore for UV detection, or poor chromatographic retention. Chemical derivatization is a technique used to overcome these limitations by chemically modifying the analyte to enhance its detectability and chromatographic behavior.
The underlying principle involves the oxidative coupling of the derivatizing agent with phenolic compounds in an alkaline medium, typically in the presence of an oxidizing agent like potassium ferricyanide, to produce a colored antipyrine dye[1][3]. This derivative exhibits strong absorbance in the visible region, significantly enhancing the sensitivity of detection by HPLC with a UV-Vis detector.
Principle of Derivatization
The derivatization reaction is based on the electrophilic substitution of the phenol by the aminopyrine reagent. In an alkaline environment, the phenol exists in its phenolate form, which is more susceptible to electrophilic attack. The 4-amino group of the antipyrine molecule, in the presence of an oxidizing agent, forms a reactive intermediate that couples with the phenol at the para-position. If the para-position is substituted, the reaction may occur at an ortho-position, though with a lower yield[1]. The resulting product is a colored quinoneimine dye that can be readily analyzed by HPLC.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the derivatization of phenolic compounds with 4-Methylaminoantipyrine hydrochloride and subsequent HPLC analysis.
Reagents and Materials
-
4-Methylaminoantipyrine hydrochloride (analytical standard)
-
Phenol (or other phenolic compounds of interest)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Ammonium hydroxide (NH₄OH) or other suitable alkaline buffer
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup (optional)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Micropipettes
-
Volumetric flasks and other standard laboratory glassware
Preparation of Solutions
-
Standard Stock Solution of Phenol (1000 µg/mL): Accurately weigh 100 mg of phenol and dissolve it in 100 mL of HPLC-grade water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with HPLC-grade water to desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
4-Methylaminoantipyrine Hydrochloride Solution (2% w/v): Dissolve 200 mg of 4-Methylaminoantipyrine hydrochloride in 10 mL of HPLC-grade water. Prepare this solution fresh daily.
-
Potassium Ferricyanide Solution (8% w/v): Dissolve 800 mg of potassium ferricyanide in 10 mL of HPLC-grade water. Prepare this solution fresh daily.
-
Alkaline Buffer (e.g., Ammonium Hydroxide, pH 10): Prepare a buffer solution of approximately pH 10 using ammonium hydroxide and adjust as necessary with HCl or NaOH.
Derivatization Procedure
-
To a 10 mL glass vial, add 5 mL of the phenolic standard solution or sample.
-
Add 100 µL of the 2% 4-Methylaminoantipyrine hydrochloride solution and vortex briefly.
-
Add 100 µL of the alkaline buffer to adjust the pH to approximately 10.
-
Add 100 µL of the 8% potassium ferricyanide solution. The solution should develop a color.
-
Vortex the mixture for 1 minute and allow it to react at room temperature for 15 minutes.
-
Stop the reaction by adding a small amount of acid (e.g., 50 µL of 1M HCl) to bring the pH to neutral or slightly acidic.
-
The derivatized sample is now ready for direct injection into the HPLC system or can be further concentrated and cleaned up using Solid Phase Extraction (SPE).
Sample Cleanup (Optional)
For complex matrices or to achieve lower detection limits, a solid-phase extraction step can be employed.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of HPLC-grade water.
-
Load the entire derivatized sample onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove interfering substances.
-
Elute the derivatized phenol with 2 mL of methanol or acetonitrile.
-
The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase for HPLC analysis.
HPLC Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12-13 min: 70% to 30% B
-
13-18 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 510 nm (or the λmax of the specific phenol derivative)
Data Presentation
The following table summarizes hypothetical quantitative data for the HPLC analysis of a derivatized phenol standard. These values are illustrative and should be determined experimentally during method validation.
| Parameter | Value |
| Analyte | Phenol-4-MAA Derivative |
| Retention Time (min) | ~ 8.5 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Recovery (%) | 95 - 105% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the derivatization and HPLC analysis of phenolic compounds.
Proposed Derivatization Reaction
Caption: Proposed reaction of phenol with 4-Methylaminoantipyrine.
References
Application Notes and Protocols: 4-Methylaminoantipyrine Hydrochloride in Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylaminoantipyrine hydrochloride (4-MAA HCl) is the hydrochloride salt of 4-Methylaminoantipyrine, the primary and pharmacologically active metabolite of the non-steroidal anti-inflammatory drug (NSAID) metamizole (also known as dipyrone). Following oral administration, metamizole is rapidly hydrolyzed to 4-MAA in the gastrointestinal tract. Accurate and robust analytical methods for the quantification of 4-MAA are crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and therapeutic drug monitoring.
These application notes provide detailed protocols and comparative data for the analysis of 4-Methylaminoantipyrine hydrochloride using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a proposed Spectrophotometric method, and Electrochemical techniques.
Metabolic Pathway of Metamizole
Metamizole is a prodrug that is non-enzymatically hydrolyzed to its active metabolite, 4-methylaminoantipyrine (4-MAA). 4-MAA is further metabolized in the liver via demethylation to another active metabolite, 4-aminoantipyrine (4-AA).[1] Subsequent metabolic steps involve oxidation and acetylation to inactive metabolites.[2]
Caption: Metabolic conversion of Metamizole to its active and inactive metabolites.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust and widely used technique for the quantification of 4-Methylaminoantipyrine in various pharmaceutical matrices.
Quantitative Data Summary for HPLC Methods
| Parameter | Method 1: Suppositories[3] | Method 2: Tablets (Dipyrone)[4] | Method 3: Biological Samples[5] |
| Analyte | 4-Dimethylaminoantipyrine* | Dipyrone (Metamizole) | 4-Methylaminoantipyrine |
| Linearity Range | 0.025 - 0.150 mg/mL | 5.0 - 35.0 µg/mL | Not Specified |
| Recovery | 95 - 105% | 99.3% | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified |
| R² Value | 0.9998 | >0.999 | Not Specified |
*Note: The referenced study uses 4-Dimethylaminoantipyrine (Aminophenazone), a closely related compound. The method can be adapted for 4-Methylaminoantipyrine.
Experimental Protocol: HPLC Analysis of 4-MAA in Tablets
This protocol is adapted from established methods for metamizole and its metabolites in solid dosage forms.[4]
1. Materials and Reagents:
-
4-Methylaminoantipyrine hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine
-
Methanol (HPLC grade)
-
0.45 µm membrane filters
2. Instrumentation:
-
HPLC system with UV-Vis detector
-
C18 analytical column (e.g., Acclaim® C18, 250 mm x 4.6 mm, 5 µm particle size)[4]
-
Data acquisition and processing software
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (65:35 v/v), pH adjusted to 7.5 with triethylamine-water solution (1:99 v/v)[4]
-
Flow Rate: 1.0 mL/min[4]
-
Detection Wavelength: 273 nm[4]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
4. Standard Solution Preparation:
-
Prepare a stock solution of 4-Methylaminoantipyrine hydrochloride reference standard in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1.0 - 40.0 µg/mL).
5. Sample Preparation (Tablets):
-
Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to a single dose of metamizole.
-
Transfer the powder to a suitable volumetric flask.
-
Add a volume of methanol to dissolve the active ingredient, sonicate for 15 minutes, and then dilute to volume with methanol.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
6. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and measure the peak area for 4-MAA.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of 4-MAA in the sample solution from the calibration curve.
Workflow for HPLC Analysis
Caption: General workflow for the HPLC analysis of 4-MAA in tablet formulations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For bioanalytical applications requiring high sensitivity and selectivity, such as determining 4-MAA in plasma, LC-MS/MS is the method of choice.
Quantitative Data Summary for LC-MS/MS Method
| Parameter | Method: Human Plasma[6] |
| Linearity Range | 0.2 - 10.0 µg/mL |
| Recovery | 80% |
| Limit of Detection (LOD) | 0.04 µg/mL |
| Limit of Quantification (LOQ) | 0.2 µg/mL |
| Ionization Mode | Electrospray Ionization (ESI+) |
| Monitored Transition | m/z 218.2 → [Fragment ions] |
Experimental Protocol: LC-MS/MS Analysis of 4-MAA in Human Plasma
This protocol is based on a validated method for the quantification of 4-MAA in human plasma.[6]
1. Materials and Reagents:
-
4-Methylaminoantipyrine hydrochloride reference standard
-
Internal Standard (IS), e.g., 4-isopropylantipyrine
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Human plasma (drug-free)
2. Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Reversed-phase analytical column
3. LC Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water containing formic acid.
-
Flow Rate: As optimized for the specific column and system.
-
Injection Volume: 10 µL
4. MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Selected Ion Monitoring (SIM)[6] or Multiple Reaction Monitoring (MRM).
-
Monitored Ions (SIM): [M+H]⁺, m/z 218.2 for 4-MAA and m/z 231.3 for the internal standard (4-isopropylantipyrine).[6]
5. Standard and QC Sample Preparation:
-
Prepare stock solutions of 4-MAA and IS in methanol.
-
Spike drug-free human plasma with working standard solutions to prepare calibration curve standards and quality control (QC) samples at low, medium, and high concentrations.
6. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, standard, or QC, add the internal standard solution.
-
Add an appropriate organic extraction solvent (e.g., ethyl acetate).
-
Vortex mix for 1-2 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
7. Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 4-MAA in the unknown samples from the calibration curve.
Spectrophotometric Analysis (Proposed Method)
Direct spectrophotometric methods for 4-MAA are not common. However, a method can be proposed based on the well-established oxidative coupling reaction of its demethylated product, 4-aminoantipyrine (4-AAP), with a phenolic compound.[7] This would involve a preliminary step to convert 4-MAA to 4-AAP.
Proposed Reaction Pathway
Caption: Proposed reaction scheme for spectrophotometric analysis of 4-MAA.
Experimental Protocol (Proposed)
1. Materials and Reagents:
-
4-Methylaminoantipyrine hydrochloride
-
Demethylating agent (to be optimized)
-
4-Aminoantipyrine (4-AAP)
-
Phenol solution
-
Potassium ferricyanide [K₃Fe(CN)₆] solution (oxidizing agent)
-
Ammonium hydroxide buffer (alkaline medium)
2. Instrumentation:
-
UV-Vis Spectrophotometer
3. Part A: Demethylation (Hypothetical Step - Requires Optimization)
-
Develop a method to quantitatively convert 4-MAA to 4-AAP. This could involve enzymatic methods (e.g., using peroxidases)[8] or chemical oxidation. This step requires significant methods development and validation.
4. Part B: Oxidative Coupling Reaction
-
To an aliquot of the solution containing the converted 4-AAP, add the alkaline buffer solution.
-
Add the 4-AAP reagent, followed by the phenol solution.
-
Add the potassium ferricyanide solution to initiate the oxidative coupling.
-
Allow the color to develop for a specified time (e.g., 15 minutes).
-
Dilute the solution to a final volume with distilled water.
5. Measurement:
-
Measure the absorbance of the resulting colored solution at its wavelength of maximum absorption (λmax), typically around 500-550 nm, against a reagent blank.[7]
-
Quantification would be based on a calibration curve prepared using known concentrations of 4-MAA that have undergone the entire procedure.
Electrochemical Analysis
Electrochemical methods offer a rapid and sensitive alternative for the determination of 4-MAA. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be employed. The analysis is based on the electrochemical oxidation of the 4-MAA molecule.[9]
Quantitative Data Summary for Electrochemical Methods
| Parameter | Method: DPV for Dipyrone*[10] |
| Linearity Range | 6.00 - 65.00 µM |
| Working Electrode | Graphite Electrode |
| Supporting Electrolyte | Britton-Robinson (BR) buffer at pH 2.4 |
| LOD/LOQ | Not specified for 4-MAA |
*Note: Data is for the parent drug Dipyrone (Metamizole). The metabolite 4-MAA is also electroactive.
Experimental Protocol: Voltammetric Analysis of 4-MAA
1. Materials and Reagents:
-
4-Methylaminoantipyrine hydrochloride
-
Supporting electrolyte (e.g., Britton-Robinson buffer or phosphate buffer)
-
High-purity water
2. Instrumentation:
-
Potentiostat with a three-electrode system:
-
Working Electrode (e.g., Glassy Carbon Electrode, Graphite Electrode)
-
Reference Electrode (e.g., Ag/AgCl)
-
Auxiliary Electrode (e.g., Platinum wire)
-
3. Procedure:
-
Prepare a stock solution of 4-MAA in high-purity water.
-
Place a known volume of the supporting electrolyte in the electrochemical cell.
-
Deaerate the solution with nitrogen gas for 5-10 minutes.
-
Record the background voltammogram.
-
Add aliquots of the 4-MAA stock solution to the cell and record the voltammograms (CV or DPV) after each addition.
-
For DPV, the peak current will be proportional to the concentration of 4-MAA.
4. Voltammetric Parameters (to be optimized):
-
Potential Range: Scan over a range where the oxidation of 4-MAA occurs (e.g., -0.2 V to +1.0 V vs. Ag/AgCl).
-
Scan Rate (for CV): e.g., 50 mV/s.
-
DPV Parameters: Modulation amplitude, pulse interval, and step potential need to be optimized for sensitivity.
Workflow for Electrochemical Analysis
Caption: General workflow for the electrochemical analysis of 4-MAA.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. HPLC MS Method for Analysis of Metamizole and 4-methylaminoantipyrine (4-MAA) on Primesep SB Column | SIELC Technologies [sielc.com]
- 3. Validated HPLC Determination of 4-Dimethylaminoantipyrine in Different Suppository Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. impactfactor.org [impactfactor.org]
- 8. N-demethylation of N-methyl-4-aminoantipyrine, the main metabolite of metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anodic oxidation of amines. Part III. Cyclic voltammetry and controlled potential electrolysis of 4-dimethylaminoantipyrine (4-dimethylamino-2,3-dimethyl-1-phenyl-Δ3-pyrazolin-5-one) in acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Determination of selected drugs in human urine by differential pulse voltammetry technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of 4-Methylaminoantipyrine Hydrochloride Standard Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation, handling, and quality control of 4-Methylaminoantipyrine Hydrochloride standard solutions for analytical applications.
Introduction
4-Methylaminoantipyrine (MAA) is the major active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Metamizole (also known as Dipyrone).[1][2] Metamizole is a prodrug that is non-enzymatically hydrolyzed to 4-methylaminoantipyrine in the gastrointestinal tract.[1] Due to its pharmacological activity and its use as a key indicator of Metamizole metabolism, accurate quantification of MAA in biological matrices and pharmaceutical formulations is crucial. The hydrochloride salt of 4-Methylaminoantipyrine is often used as an analytical standard due to its stability and solubility.
This document outlines the necessary protocols for the preparation of stock and working standard solutions of 4-Methylaminoantipyrine Hydrochloride, along with data on its chemical properties, stability, and quality control.
Chemical and Physical Data
A summary of the key chemical and physical properties of 4-Methylaminoantipyrine Hydrochloride is presented in Table 1. This information is essential for accurate preparation of standard solutions and for safety considerations.
| Property | Value | Reference |
| Chemical Name | 1,2-dihydro-1,5-dimethyl-4-(methylamino)-2-phenyl-3H-pyrazol-3-one, monohydrochloride | [1] |
| Synonyms | Metamizole Impurity C, N-Methylaminophenazone, Noramidopyrine hydrochloride | [1][3] |
| CAS Number | 856307-27-2 | [1][3] |
| Molecular Formula | C₁₂H₁₅N₃O · HCl | [1][3] |
| Molecular Weight | 253.73 g/mol | [3] |
| Purity (Typical) | ≥95% (HPLC) | [1][4] |
| Format | Solid | [1] |
| Solubility | Soluble in water | [1] |
Metabolic Pathway of Metamizole
The following diagram illustrates the conversion of the prodrug Metamizole to its active metabolite, 4-Methylaminoantipyrine, and subsequent metabolites. Understanding this pathway is critical for studies involving the pharmacokinetics of Metamizole.
Caption: Metabolic conversion of Metamizole to 4-Methylaminoantipyrine.
Experimental Protocols
This section provides detailed protocols for the preparation of stock and working standard solutions of 4-Methylaminoantipyrine Hydrochloride.
4.1. Materials and Equipment
-
4-Methylaminoantipyrine Hydrochloride analytical standard (≥95% purity)
-
HPLC grade water
-
Methanol, HPLC grade
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Ultrasonic bath
-
Amber glass vials for storage
4.2. Preparation of Stock Standard Solution (1 mg/mL)
This protocol is based on methods for preparing stock solutions of related compounds for HPLC analysis.[5]
-
Accurately weigh the equivalent of 10 mg of 4-Methylaminoantipyrine Hydrochloride (adjusting for purity if necessary) using an analytical balance.
-
Transfer the weighed solid to a 10 mL volumetric flask.
-
Add approximately 7 mL of HPLC grade water or methanol to dissolve the solid.
-
Use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Add the same solvent to the flask to bring the volume to the 10 mL mark.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Transfer the stock solution to an amber glass vial for storage.
4.3. Preparation of Working Standard Solutions
Working standard solutions are prepared by diluting the stock solution to the desired concentration range for the analytical method. The concentration range should be selected based on the expected concentration of the analyte in the samples. For example, linear ranges of 0.1 to 20 µg/mL have been used for the analysis of 4-methylaminoantipyrine in plasma.[6][7]
Example Dilution Series:
| Target Concentration (µg/mL) | Volume of Stock (1 mg/mL) | Final Volume (with diluent) |
| 20 | 200 µL | 10 mL |
| 10 | 100 µL | 10 mL |
| 5 | 50 µL | 10 mL |
| 1 | 10 µL | 10 mL |
| 0.5 | 5 µL | 10 mL |
| 0.1 | 10 µL of a 1:10 dilution of stock | 10 mL |
Protocol:
-
Label a series of volumetric flasks for each working standard.
-
Using calibrated pipettes, transfer the calculated volume of the stock solution into the respective volumetric flasks.
-
Dilute to the mark with the same solvent used for the stock solution or the mobile phase of the analytical method.
-
Mix thoroughly.
-
These working solutions should be prepared fresh daily if possible.
Experimental Workflow
The following diagram outlines the general workflow from receiving the analytical standard to its use in sample analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-Methylaminoantipyrine analytical standard 856307-27-2 [sigmaaldrich.com]
- 4. 4-Methylaminoantipyrine hydrochloride, 95.0% (HPLC); 95.0-105.0% (AT), MilliporeSigma Supelco 25 mg | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]
- 5. fsis.usda.gov [fsis.usda.gov]
- 6. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Phenols in Wastewater using 4-Aminoantipyrine
Introduction
Phenolic compounds are a significant class of pollutants found in industrial wastewater, originating from manufacturing processes for plastics, dyes, drugs, and other products.[1] Their presence in water bodies is a serious environmental concern due to their toxicity to aquatic life and the potential for creating objectionable taste and odor in drinking water, especially after chlorination.[1][2][3] Consequently, the accurate and reliable monitoring of phenol concentrations in wastewater is crucial for environmental protection and regulatory compliance.
This document provides detailed application notes and protocols for the determination of phenols in wastewater using the 4-Aminoantipyrine (4-AAP) method. This colorimetric method is widely recognized and is the basis for several standard methods, including USEPA Method 420.1.[1][4][5] The method relies on the reaction of phenolic compounds with 4-aminoantipyrine in an alkaline solution in the presence of an oxidizing agent, potassium ferricyanide, to form a colored antipyrine dye.[2][4][6] The intensity of the resulting color, which is proportional to the phenol concentration, is then measured spectrophotometrically. It is important to note that while the user specified 4-Methylaminoantipyrine hydrochloride, the established and widely documented standard methods for this analysis utilize 4-Aminoantipyrine (4-AAP). The protocols detailed below are based on the established 4-AAP methodology.
The method can detect a variety of phenolic compounds, including phenol itself, as well as ortho- and meta-substituted phenols.[5][7] However, the response of different phenolic compounds to 4-AAP can vary, and some para-substituted phenols may not be detected.[3][7][8] Therefore, the results are typically reported as "total phenols" or "phenol equivalents," representing the minimum concentration of phenolic compounds in the sample.[4][9]
Two primary variations of the 4-AAP method are presented: a direct photometric method suitable for higher concentrations of phenols and a more sensitive chloroform extraction method for trace levels.[4][9]
Chemical Reaction
The fundamental chemical reaction for the detection of phenols using 4-aminoantipyrine is an oxidative coupling reaction. In a solution buffered to an alkaline pH (typically around 10), phenolic compounds react with 4-aminoantipyrine in the presence of potassium ferricyanide. The ferricyanide acts as an oxidizing agent, facilitating the formation of a reddish-brown antipyrine dye.[4][10] The resulting dye is stable and its absorbance can be measured to quantify the concentration of phenols.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the 4-Aminoantipyrine method for phenol detection.
Table 1: Method Detection Limits and Measurement Ranges
| Method Variation | Detection Limit (µg/L) | Measurement Range | Wavelength (nm) |
| Direct Photometric Method | 50 | > 50 µg/L | 510 |
| Chloroform Extraction Method | 5 | 5 - 25 µg/L (in the 500 mL sample) | 460 |
Data sourced from USEPA Method 420.1.[4]
Table 2: Sample Handling and Preservation
| Parameter | Specification | Rationale |
| Container | Glass | To prevent adsorption of phenols onto plastic surfaces. |
| Preservation | Add Copper Sulfate (CuSO₄) and acidify with Phosphoric Acid (H₃PO₄) to pH < 4 | To inhibit biological degradation of phenols.[4][11] |
| Storage Temperature | ≤ 4°C | To further minimize degradation.[4][11] |
| Maximum Holding Time | 24 hours | To ensure sample integrity and accurate results.[4][5] |
Experimental Protocols
Preliminary Sample Treatment: Distillation
For most wastewater samples, a preliminary distillation step is required to remove common interferences such as sulfur compounds, oxidizing agents, and turbidity.[4][5]
Protocol for Distillation:
-
Take a 500 mL representative sample of the wastewater.
-
If not already done, preserve the sample by adding 1 g of copper sulfate and acidifying to a pH of less than 4 with phosphoric acid.[4]
-
Set up a distillation apparatus with an all-glass condenser.
-
Transfer 450 mL of the acidified sample to the distillation flask.
-
Begin distillation and collect the distillate in a 500 mL receiving flask.
-
When 400 mL of distillate has been collected, stop the distillation and allow the flask to cool.
-
Add 50 mL of warm, distilled water to the distillation flask and resume distillation.
-
Continue distilling until a total of 500 mL of distillate is collected.[9]
-
If the distillate is turbid, filter it through a pre-washed membrane filter.[9]
Direct Photometric Method (for concentrations > 50 µg/L)
This method is suitable for samples containing higher concentrations of phenols.
Protocol:
-
Take 100 mL of the distillate (or an aliquot diluted to 100 mL) and place it in a 250 mL beaker.
-
Prepare a blank using 100 mL of distilled water.
-
Prepare a series of phenol standards in the expected concentration range of the sample.
-
Add 2.0 mL of ammonium hydroxide buffer solution to each standard and the sample and mix well. Adjust the pH to 10.0 ± 0.2.[4]
-
Add 2.0 mL of 4-Aminoantipyrine solution (2.0 g/100 mL) and mix thoroughly.[4][9]
-
Add 2.0 mL of potassium ferricyanide solution (8.0 g/100 mL) and mix again.[4][9]
-
Allow the color to develop for at least 15 minutes.[4]
-
Measure the absorbance of the sample and standards against the blank at 510 nm using a spectrophotometer.[4]
-
Construct a calibration curve from the standards and determine the concentration of phenols in the sample.
Chloroform Extraction Method (for concentrations from 5 to 50 µg/L)
This method offers higher sensitivity by concentrating the colored dye in an organic solvent.
Protocol:
-
Take 500 mL of the distillate and place it in a 1 L separatory funnel. The sample should not contain more than 25 µg of phenol.[4]
-
Prepare a blank using 500 mL of distilled water.
-
Prepare a series of phenol standards in the range of 5 to 25 µg and dilute each to 500 mL in separate separatory funnels.
-
To each separatory funnel, add 10.0 mL of ammonium hydroxide buffer solution and mix. Adjust the pH to 10.0 ± 0.2.[4]
-
Add 3.0 mL of 4-Aminoantipyrine solution and mix.[4]
-
Add 3.0 mL of potassium ferricyanide solution and mix.[4]
-
Allow the reaction to proceed for 3 minutes.[4]
-
Add 25.0 mL of chloroform to the separatory funnel.
-
Shake the funnel vigorously for at least 10 repetitions. Release the pressure inside the funnel intermittently.[4]
-
Allow the layers to separate. The chloroform layer will be at the bottom.
-
Drain the chloroform layer through a filter paper containing anhydrous sodium sulfate to remove any residual water.
-
Measure the absorbance of the chloroform extract at 460 nm against a chloroform blank.[5][9]
-
Construct a calibration curve and determine the phenol concentration.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the determination of phenols in wastewater using the 4-AAP method.
References
- 1. Phenols Test Kits - 4-Aminoantipyrine Method | CHEMetrics [chemetrics.com]
- 2. scribd.com [scribd.com]
- 3. store.astm.org [store.astm.org]
- 4. epa.gov [epa.gov]
- 5. images.hach.com [images.hach.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. galgo.co.uk [galgo.co.uk]
- 8. What is the Difference Between Phenols by 4AAP vs GCMS Methods? : Bureau Veritas Customer Support Portal [bvsolutions.freshdesk.com]
- 9. epa.gov [epa.gov]
- 10. impactfactor.org [impactfactor.org]
- 11. Analytical Method [keikaventures.com]
Application Notes and Protocols for Enzymatic Activity Assays Using the 4-Aminoantipyrine Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 4-aminoantipyrine (4-AP) colorimetric assay, often referred to as the Trinder reaction, is a widely used method for the quantification of hydrogen peroxide (H₂O₂) produced by enzymatic reactions. This application note details the principles and protocols for using this method to determine the activity of various H₂O₂-producing enzymes. While the user specified "4-Methylamino antipyrine hydrochloride," the vast majority of literature and established protocols utilize 4-aminoantipyrine as the chromogenic substrate in this coupled enzymatic assay. 4-Methylaminoantipyrine (MAA) is an active metabolite of the drug metamizole and is structurally similar.[1][2] The principles and protocols described herein for 4-aminoantipyrine are expected to be adaptable for 4-methylaminoantipyrine, though optimization may be required.
The assay is based on the horseradish peroxidase (HRP)-catalyzed oxidative coupling of 4-aminoantipyrine with a phenolic compound (e.g., phenol, vanillic acid) in the presence of hydrogen peroxide. This reaction produces a stable, colored quinoneimine dye that can be quantified spectrophotometrically. The intensity of the color produced is directly proportional to the amount of hydrogen peroxide present, and thus to the activity of the H₂O₂-producing enzyme.[3][4]
Principle of the Assay
The general principle involves a two-step enzymatic reaction:
-
Primary Enzymatic Reaction: An oxidase enzyme catalyzes the oxidation of its specific substrate, producing hydrogen peroxide as a byproduct.
-
Substrate + O₂ --(Oxidase)--> Oxidized Substrate + H₂O₂
-
-
Coupled Chromogenic Reaction: The H₂O₂ produced in the first reaction is then used by horseradish peroxidase (HRP) to catalyze the oxidative coupling of 4-aminoantipyrine and a phenolic compound, resulting in a colored product.
-
2 H₂O₂ + 4-Aminoantipyrine + Phenolic Compound --(HRP)--> Quinoneimine Dye + 4 H₂O
-
The absorbance of the resulting quinoneimine dye is measured at a specific wavelength, typically between 490 nm and 510 nm.[3][4][5]
Applications
This method is versatile and has numerous applications in research and drug development, including:
-
Enzyme Activity Assays: Measuring the activity of various oxidases, such as glucose oxidase, cholesterol oxidase, uricase, and monoamine oxidase (MAO).[6]
-
Substrate Quantification: Determining the concentration of substrates like glucose, cholesterol, and uric acid in biological samples.
-
Inhibitor Screening: Screening for inhibitors of H₂O₂-producing enzymes, which is particularly relevant in drug discovery.[4] For example, this assay is used for screening monoamine oxidase inhibitors, which are potential therapeutics for neurological disorders.[4]
Experimental Protocols
Protocol 1: Horseradish Peroxidase (HRP) Activity Assay
This protocol describes the direct measurement of HRP activity using a known concentration of hydrogen peroxide.
Materials
-
Horseradish Peroxidase (HRP)
-
0.2 M Potassium phosphate buffer, pH 7.0
-
30% Hydrogen Peroxide (H₂O₂)
-
Phenol
-
4-Aminoantipyrine
-
Spectrophotometer or microplate reader capable of measuring absorbance at 510 nm
Reagent Preparation
| Reagent | Preparation |
| 0.0017 M Hydrogen Peroxide | Dilute 1 ml of 30% H₂O₂ to 100 ml with deionized water. Further dilute 1 ml of this solution to 50 ml with 0.2 M potassium phosphate buffer (pH 7.0). Prepare fresh daily.[3] |
| Chromogen Solution (0.0025 M 4-Aminoantipyrine with 0.17 M Phenol) | Dissolve 810 mg of phenol in 40 ml of deionized water. Add 25 mg of 4-aminoantipyrine and dilute to a final volume of 50 ml with deionized water.[3] |
| Enzyme Solution | Dissolve HRP at 1 mg/ml in deionized water. Immediately before use, dilute further to obtain a rate of 0.02-0.04 ΔA/min. |
Assay Procedure
-
Set the spectrophotometer to 510 nm and 25°C.[3]
-
Pipette the following reagents into a cuvette:
-
1.5 ml 0.2 M Potassium phosphate buffer, pH 7.0
-
0.5 ml Chromogen Solution
-
0.9 ml 0.0017 M Hydrogen Peroxide
-
-
Mix by inversion and allow to equilibrate to 25°C.
-
To initiate the reaction, add 0.1 ml of the diluted HRP enzyme solution and mix immediately.
-
Record the increase in absorbance at 510 nm for 3-5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₅₁₀/min) from the initial linear portion of the curve.
Enzyme Activity Calculation
One unit of HRP activity is defined as the amount of enzyme that decomposes one micromole of hydrogen peroxide per minute at 25°C and pH 7.0.
Units/mg = (ΔA₅₁₀/min * Total Volume (ml)) / (ε * mg enzyme in reaction)
-
ε (molar extinction coefficient of the quinoneimine dye): This needs to be determined experimentally or obtained from the literature for the specific chromogen pair used.
Protocol 2: Monoamine Oxidase (MAO) Activity Assay
This protocol provides an example of a coupled assay to measure the activity of an H₂O₂-producing enzyme, MAO.
Principle
MAO catalyzes the oxidative deamination of monoamines, producing an aldehyde, ammonia, and H₂O₂. The H₂O₂ is then quantified using the HRP-coupled reaction with 4-aminoantipyrine and a phenolic compound, such as vanillic acid.[4]
Materials
-
Monoamine Oxidase (MAO) enzyme preparation
-
Horseradish Peroxidase (HRP)
-
MAO substrate (e.g., 4-(Trifluoromethyl) benzylamine)[4]
-
4-Aminoantipyrine
-
Vanillic acid
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Microplate reader capable of measuring absorbance at 490 nm
Reagent Preparation
| Reagent | Concentration |
| Phosphate Buffer | 0.1 M, pH 7.4 |
| MAO Substrate | 2.5 mM in buffer |
| HRP Solution | 1-2 U/ml in buffer |
| 4-Aminoantipyrine | 1 mM in buffer |
| Vanillic Acid | 1 mM in buffer |
| MAO Enzyme | Dilute to desired concentration in buffer |
Assay Procedure (96-well plate format)
-
To each well, add the following:
-
50 µl Phosphate Buffer
-
20 µl HRP Solution
-
20 µl 4-Aminoantipyrine
-
20 µl Vanillic Acid
-
20 µl MAO Enzyme solution (or buffer for blank)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
To initiate the reaction, add 50 µl of the MAO substrate to each well.
-
Immediately measure the absorbance at 490 nm in kinetic mode, taking readings every minute for 20-30 minutes.[4]
-
Calculate the rate of reaction (ΔA₄₉₀/min) from the linear portion of the curve.
Data Presentation
Table 1: Summary of Reagent Concentrations for Peroxidase-Coupled Assays
| Reagent | HRP Assay[3] | MAO Assay[4] |
| Buffer | 0.2 M Potassium Phosphate, pH 7.0 | 0.1 M Phosphate Buffer, pH 7.4 |
| H₂O₂ Source | 0.0017 M H₂O₂ | Generated by MAO from substrate |
| Primary Substrate | N/A | 2.5 mM (e.g., 4-(Trifluoromethyl) benzylamine) |
| 4-Aminoantipyrine | 0.0025 M | 1 mM |
| Phenolic Compound | 0.17 M Phenol | 1 mM Vanillic Acid |
| HRP Concentration | Variable (to achieve ΔA/min of 0.02-0.04) | 1-2 U/ml |
| Temperature | 25°C | 37°C |
| Wavelength | 510 nm | 490 nm |
Table 2: Optimal Conditions for HRP Activity with 4-Aminoantipyrine-Phenol Substrate [7]
| Parameter | Optimal Value |
| pH | 6.0 |
| Temperature | 40°C |
| Enzyme Concentration | 0.38 µ g/assay |
| Substrate (4-AP/Phenol) Concentration | 1.45 x 10⁻³ M |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Peroxidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zellbio.eu [zellbio.eu]
- 6. The Peroxidase-Coupled Assay to Measure MAO Enzymatic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijcmas.com [ijcmas.com]
Application Notes and Protocols for the Colorimetric Determination of Phenolic Compounds Using 4-Aminoantipyrine (4-AAP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the quantitative determination of phenolic compounds in aqueous samples using the 4-Aminoantipyrine (4-AAP) colorimetric method. This method is based on the well-established Emerson reaction, where 4-AAP reacts with phenolic compounds in the presence of an oxidizing agent under alkaline conditions to form a stable, colored antipyrine dye.[1][2] The intensity of the resulting color is directly proportional to the concentration of phenolic compounds and can be quantified spectrophotometrically.
This method is widely used for the analysis of water, wastewater, and various pharmaceutical formulations.[3][4][5] It is important to note that the sensitivity of the method can vary with the type of phenolic compound, and results are typically expressed as equivalent concentrations of phenol.[3]
Principle of the Method
The 4-AAP method involves an oxidative coupling reaction. In an alkaline solution (typically pH 7.9-10.2), 4-Aminoantipyrine reacts with phenols in the presence of an oxidizing agent, such as potassium ferricyanide, to form a red or orange quinoneimine dye.[1][3][4] The absorbance of this colored product is then measured at a specific wavelength, most commonly 460 nm or 505-520 nm, to determine the concentration of phenols in the sample.[2][3]
Data Presentation
The following table summarizes the key quantitative parameters for the colorimetric determination of phenols using the 4-AAP method.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 460 nm (with chloroform extraction), 505 nm or 520 nm (automated methods) | [2][3] |
| Optimal pH Range | 7.9 - 10.2 | [4][6] |
| Linear Concentration Range | 2 to 500 µg/L (automated method) | [2][7] |
| Oxidizing Agent | Potassium Ferricyanide | [1][3] |
| Color of the Product | Red/Orange Antipyrine Dye | [1][3] |
| Extraction Solvent (optional) | Chloroform | [3] |
Experimental Protocols
This section provides a detailed methodology for the determination of phenolic compounds using the 4-AAP method.
Reagents and Materials
-
4-Aminoantipyrine (4-AAP) Solution (2% w/v): Dissolve 2.0 g of 4-aminoantipyrine in deionized water and dilute to 100 mL. Prepare this solution fresh daily.
-
Potassium Ferricyanide Solution (8% w/v): Dissolve 8.0 g of K₃[Fe(CN)₆] in deionized water and dilute to 100 mL. Store in a brown bottle.
-
Ammonium Hydroxide (NH₄OH) Solution (0.5 N): Dilute 33 mL of concentrated NH₄OH (28-30%) to 1 L with deionized water.
-
Phosphate Buffer Solution (pH 8.0): Dissolve 16 g of anhydrous disodium hydrogen phosphate (Na₂HPO₄) and 1.45 g of anhydrous potassium dihydrogen phosphate (KH₂PO₄) in 1 L of deionized water.
-
Phenol Stock Solution (1000 mg/L): Dissolve 1.00 g of phenol in freshly boiled and cooled deionized water and dilute to 1000 mL.
-
Phenol Working Standard Solutions: Prepare a series of standard solutions by diluting the phenol stock solution with deionized water to cover the desired concentration range (e.g., 1, 5, 10, 15, 20 mg/L).
-
Chloroform (optional, for extraction)
-
Spectrophotometer
-
pH meter
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Sample Preparation
-
Collect the aqueous sample. If necessary, filter the sample to remove any particulate matter.
-
Adjust the pH of the sample to approximately 4.0 with phosphoric acid to inhibit biological degradation.
-
If the sample contains oxidizing agents like chlorine, they must be removed by adding an excess of ferrous ammonium sulfate.
Experimental Procedure
-
Blank Preparation: To a 50 mL volumetric flask, add 50 mL of deionized water.
-
Standard Preparation: To a series of 50 mL volumetric flasks, add 50 mL of each phenol working standard solution.
-
Sample Preparation: To a 50 mL volumetric flask, add 50 mL of the prepared sample.
-
pH Adjustment: To each flask (blank, standards, and sample), add 2.5 mL of the phosphate buffer solution (pH 8.0) and mix well. Check the pH and adjust to 7.9 ± 0.1 with the ammonium hydroxide solution if necessary.
-
Reagent Addition: To each flask, add 1.0 mL of the 2% 4-AAP solution and mix thoroughly.
-
Oxidation: Add 1.0 mL of the 8% potassium ferricyanide solution to each flask and mix immediately.
-
Color Development: Allow the solutions to stand for at least 15 minutes for the color to develop fully.
-
Spectrophotometric Measurement: Measure the absorbance of the standards and the sample against the blank at the predetermined wavelength of maximum absorbance (e.g., 510 nm).
Data Analysis
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the phenol working standard solutions.
-
Determine Sample Concentration: Use the absorbance of the sample to determine its phenol concentration from the calibration curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the colorimetric determination of phenols using 4-AAP.
Chemical Reaction Pathway
Caption: Oxidative coupling reaction of phenols with 4-AAP.
References
Application Notes and Protocols for the Determination of 4-Methylaminoantipyrine Hydrochloride using Flow Injection Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylaminoantipyrine hydrochloride, a major active metabolite of the analgesic drug metamizole (dipyrone), is of significant interest in pharmaceutical and clinical research. Its quantification is crucial for pharmacokinetic and drug metabolism studies. Flow Injection Analysis (FIA) offers a rapid, automated, and efficient alternative to traditional chromatographic methods for the determination of various analytes. This document outlines a proposed FIA method for the determination of 4-Methylaminoantipyrine hydrochloride based on a well-established colorimetric reaction.
Principle:
While a direct Flow Injection Analysis method for 4-Methylaminoantipyrine hydrochloride is not extensively documented, a robust analytical approach can be adapted from the known chemistry of the structurally similar compound, 4-aminoantipyrine (4-AAP). The proposed method is based on the oxidative coupling reaction of 4-Methylaminoantipyrine with a phenolic compound, such as phenol or a substituted phenol, in the presence of an oxidizing agent in an alkaline medium. This reaction produces a colored product, the absorbance of which is proportional to the concentration of 4-Methylaminoantipyrine and can be measured spectrophotometrically.
The reaction proceeds in two main steps. First, the oxidizing agent, typically potassium ferricyanide, oxidizes the 4-Methylaminoantipyrine. Subsequently, the oxidized intermediate undergoes electrophilic substitution with the phenolic compound to form a stable, colored quinoneimine-like dye. The intensity of the color is measured by a spectrophotometer integrated into the FIA system.
Proposed Chemical Reaction
The proposed reaction pathway for the oxidative coupling of 4-Methylaminoantipyrine with a phenolic compound is illustrated below.
Experimental Protocols
This section provides a detailed protocol for the proposed FIA method. Note: As this is an adapted method, optimization of the experimental parameters is essential for achieving the desired analytical performance.
Reagent and Standard Preparation
-
Stock Standard Solution of 4-Methylaminoantipyrine Hydrochloride (1000 mg/L): Accurately weigh 100 mg of 4-Methylaminoantipyrine hydrochloride analytical standard and dissolve it in deionized water in a 100 mL volumetric flask. Make up to the mark with deionized water. This solution should be stored in a dark, refrigerated container and prepared fresh weekly.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilution of the stock standard solution with deionized water to cover the desired concentration range.
-
Phenolic Reagent (e.g., 0.1 M Phenol): Dissolve 0.94 g of phenol in deionized water and dilute to 100 mL in a volumetric flask. Handle phenol with appropriate safety precautions.
-
Oxidizing Agent (e.g., 0.02 M Potassium Ferricyanide): Dissolve 0.658 g of potassium ferricyanide (K₃[Fe(CN)₆]) in deionized water and dilute to 100 mL in a volumetric flask. This solution should be prepared fresh daily and protected from light.
-
Alkaline Buffer (e.g., pH 10 Ammonia Buffer): Prepare by dissolving 6.75 g of ammonium chloride in 57 mL of concentrated ammonia solution and diluting to 100 mL with deionized water. Adjust the pH to 10 if necessary.
-
Carrier Stream: Deionized water.
Flow Injection Analysis System Setup
The proposed FIA system consists of a peristaltic pump, an injection valve, a reaction manifold, a spectrophotometric detector, and a data acquisition system.
Analytical Procedure
-
System Start-up: Start the peristaltic pump and allow the carrier and reagent solutions to flow through the system until a stable baseline is obtained on the data acquisition software.
-
Calibration: Inject the prepared working standard solutions in triplicate, starting from the lowest concentration to the highest. Record the peak height or peak area for each injection.
-
Sample Analysis: Inject the sample solutions (e.g., diluted pharmaceutical formulations, biological fluids after appropriate sample preparation) in triplicate.
-
Data Processing: Construct a calibration curve by plotting the average peak height or area against the concentration of the standard solutions. Determine the concentration of 4-Methylaminoantipyrine hydrochloride in the samples from the calibration curve.
-
System Shut-down: After the analysis is complete, flush the entire system with deionized water for at least 15 minutes.
Data Presentation
The following tables summarize the proposed FIA method parameters that require optimization and representative analytical performance data from a similar FIA method for phenolic compounds using 4-aminoantipyrine.
Table 1: Proposed FIA Method Parameters for Optimization
| Parameter | Suggested Starting Range |
| Chemical Parameters | |
| Phenolic Reagent Concentration | 0.05 - 0.2 M |
| Oxidizing Agent Concentration | 0.01 - 0.05 M |
| Buffer pH | 9.5 - 10.5 |
| Physical Parameters | |
| Sample Injection Volume | 50 - 200 µL |
| Flow Rate (Carrier & Reagents) | 0.5 - 2.0 mL/min |
| Reaction Coil 1 Length | 50 - 150 cm |
| Reaction Coil 2 Length | 50 - 150 cm |
| Reaction Temperature | Ambient |
| Detection Wavelength | To be determined experimentally (scan from 400-600 nm) |
Table 2: Representative Analytical Performance of a 4-AAP based FIA Method for Phenol *
| Parameter | Value |
| Linear Range | 0.1 - 10 mg/L |
| Limit of Detection (LOD) | 0.05 mg/L |
| Sample Throughput | 60 - 90 samples/hour |
| Relative Standard Deviation (RSD) | < 2% |
*Note: These values are for the determination of phenol using 4-aminoantipyrine and serve as an example of the expected performance. Actual values for 4-Methylaminoantipyrine hydrochloride must be determined experimentally.
Logical Workflow
The overall workflow for the analysis of 4-Methylaminoantipyrine hydrochloride using the proposed FIA method is depicted below.
Application Notes and Protocols for the Analytical Method Development of 4-Methylaminoantipyrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylaminoantipyrine (MAA), also known as noramidopyrine, is the primary active metabolite of the non-steroidal anti-inflammatory drug (NSAID) metamizole (dipyrone).[1][2][3] After administration, metamizole is rapidly hydrolyzed to MAA, which is responsible for its analgesic, antipyretic, and weak anti-inflammatory effects.[1][4][5] The quantitative determination of MAA in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, bioequivalence assessment, and quality control.
These application notes provide detailed protocols for the development and validation of analytical methods for the determination of 4-Methylaminoantipyrine using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
I. High-Performance Liquid Chromatography (HPLC) Method for the Determination of 4-Methylaminoantipyrine in Human Plasma
This section outlines a robust HPLC method for the quantification of 4-Methylaminoantipyrine in human plasma, adapted from established methodologies.[6]
Experimental Protocol
1. Materials and Reagents:
-
4-Methylaminoantipyrine hydrochloride (analytical standard)[7]
-
Isopropylaminoantipyrine (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH 5.5)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Human plasma (drug-free)
-
Ether (analytical grade)
-
Hydrochloric acid
2. Instrumentation:
-
HPLC system with a UV detector (e.g., Waters Model 481)[6]
-
Reversed-phase C18 column (e.g., YWG-C18H37)[6]
-
Data acquisition and processing software
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Phosphate buffer (pH 5.5) : Methanol (68:32, v/v)[6] |
| Flow Rate | 2 mL/min[6] |
| Column | YWG-C18H37 (Reversed-phase C18)[6] |
| Detection Wavelength | 254 nm[6] |
| Injection Volume | 20 µL |
| Internal Standard | Isopropylaminoantipyrine (IAA)[6] |
4. Preparation of Standard and Sample Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Methylaminoantipyrine hydrochloride in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 5 µg/mL.[6]
-
Internal Standard Solution: Prepare a solution of Isopropylaminoantipyrine in methanol at a concentration of 10 µg/mL.
-
Sample Preparation:
-
To 1 mL of plasma, add a known amount of the internal standard solution.
-
Acidify the plasma sample with hydrochloric acid.[6]
-
Extract the analyte and internal standard with ether.[6]
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Inject the prepared sample into the HPLC system.
-
Method Validation
The analytical method should be validated according to international guidelines to ensure its suitability for the intended purpose.[8][9]
Validation Parameters Summary:
| Parameter | Result |
| Linearity Range | 0.1 - 5 µg/mL[6] |
| Correlation Coefficient (r) | 0.9998[6] |
| Within-day Precision (RSD) | 2.35%[6] |
| Day-to-day Precision (RSD) | 2.61%[6] |
| Recovery | 99.3% - 103.9%[6] |
Experimental Workflow
Caption: Workflow for the HPLC determination of 4-Methylaminoantipyrine in plasma.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of 4-Methylaminoantipyrine in Human Plasma
For higher sensitivity and specificity, an LC-MS/MS method is recommended. This protocol is based on established and validated methods for the quantification of MAA in human plasma.[10][11][12][13]
Experimental Protocol
1. Materials and Reagents:
-
4-Methylaminoantipyrine hydrochloride (analytical standard)
-
4-Methylaminoantipyrine-d3 hydrochloride (Internal Standard, IS)[5]
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
2. Instrumentation:
-
LC-MS/MS system (e.g., equipped with a triple quadrupole mass spectrometer)
-
HILIC column (e.g., YMC-Pack SIL, 100 x 2.0 mm, 5 µm)[13]
-
Data acquisition and processing software
3. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile, water, and formic acid[13] |
| Column | YMC-Pack SIL (100 x 2.0 mm; S-5 µm, 30 nm)[13] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | MAA: m/z 218.2 → 56.2[13]MAA-d3 (IS): m/z 221.2 → 56.2[13] |
4. Preparation of Standard and Sample Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Methylaminoantipyrine hydrochloride in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a mixture of acetonitrile and water to achieve concentrations ranging from 0.1 to 20 µg/mL.[13]
-
Internal Standard Solution: Prepare a solution of 4-Methylaminoantipyrine-d3 hydrochloride in methanol.
-
Sample Preparation:
Method Validation
Validation Parameters Summary:
| Parameter | Result |
| Linearity Range | 0.1 - 20 µg/mL[13] or 0.2 - 10.0 µg/mL[11][12] |
| Lower Limit of Detection (LOD) | 0.04 µg/mL[11][12] |
| Recovery | ~80%[11][12] |
| Precision and Accuracy | Within acceptable limits as per bioanalytical method validation guidelines.[11][12] |
Experimental Workflow
Caption: Workflow for the LC-MS/MS determination of 4-Methylaminoantipyrine.
III. Application in the Determination of Phenolic Compounds (using 4-Aminoantipyrine)
While 4-Methylaminoantipyrine is primarily analyzed as a metabolite, the structurally related compound 4-aminoantipyrine is a well-known reagent for the colorimetric determination of phenols.[14] This method, often referred to as the Emerson reaction, involves the oxidative coupling of 4-aminoantipyrine with phenolic compounds in an alkaline medium to form a colored dye.[14][15]
Reaction Pathway
Caption: Reaction of phenolic compounds with 4-aminoantipyrine.
This spectrophotometric method is widely used for the analysis of phenols in water and wastewater.[16][17] The resulting colored product can be quantified using a spectrophotometer, typically around 500-550 nm.[15][18]
Conclusion
The analytical methods detailed in these application notes provide robust and reliable approaches for the quantification of 4-Methylaminoantipyrine in biological matrices. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and available instrumentation. The HPLC method is suitable for routine analysis in clinical settings, while the LC-MS/MS method offers superior performance for demanding applications such as pharmacokinetic studies with low analyte concentrations. Additionally, the related compound, 4-aminoantipyrine, serves as a valuable reagent for the determination of phenolic compounds in environmental and clinical samples.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Methylaminoantipyrine | C12H15N3O | CID 10618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. HPLC MS Method for Analysis of Metamizole and 4-methylaminoantipyrine (4-MAA) on Primesep SB Column | SIELC Technologies [sielc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [Studies on HPLC method for determination of 4-methylaminoantipyrine and relative bioavailabilities of analgin nasal drops in human volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Methylaminoantipyrine hydrochloride analytical standard | 856307-27-2 [sigmaaldrich.com]
- 8. routledge.com [routledge.com]
- 9. Comparison of various international guidelines for analytical method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. Determination of urinary total phenolic compounds with use of 4-aminoantipyrine: suggested screening test for hyperthyroidism and for catecholamine-producing tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phenols Test Kits - 4-Aminoantipyrine Method | CHEMetrics [chemetrics.com]
- 17. images.hach.com [images.hach.com]
- 18. impactfactor.org [impactfactor.org]
4-Methylamino antipyrine hydrochloride for the quantification of active pharmaceutical ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylaminoantipyrine (4-MAA) is the primary active metabolite of metamizole (also known as dipyrone), a potent non-opioid analgesic and antipyretic drug.[1][2][3] After oral administration, metamizole is rapidly hydrolyzed to 4-MAA in the gastrointestinal tract before absorption, making the quantification of 4-MAA crucial for pharmacokinetic and bioavailability studies.[4][5] Furthermore, accurate and robust analytical methods for 4-MAA are essential for the quality control of pharmaceutical formulations containing metamizole.[6][7] This document provides detailed application notes and protocols for the quantification of 4-MAA in various matrices, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Analytical Methodologies
The quantification of 4-MAA is predominantly achieved through reversed-phase HPLC coupled with either a UV detector or a mass spectrometer. LC-MS/MS offers higher sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations of the analyte are expected in complex biological matrices like plasma.[4][5][8] HPLC-UV is a cost-effective and reliable alternative, well-suited for the analysis of pharmaceutical dosage forms such as suppositories.[6][7]
Quantitative Data Summary
The following table summarizes the quantitative performance parameters of various analytical methods for the determination of 4-Methylaminoantipyrine.
| Method | Matrix | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Recovery (%) | Reference |
| HPLC-UV | Suppositories | 25 - 150 | Not Reported | 95 - 105 | [6] |
| LC-MS | Human Plasma | 0.2 - 10.0 | 0.04 | 80 | [4] |
| LC-MS/MS | Human Plasma | 0.1 - 20.0 | Not Reported | Not Reported | [8] |
Experimental Protocols
Protocol 1: Quantification of 4-Methylaminoantipyrine in Suppositories by HPLC-UV
This protocol is adapted from a validated method for the quality control of suppositories containing metamizole.[6][7]
1. Materials and Reagents
-
4-Methylaminoantipyrine reference standard
-
Methanol (HPLC grade)
-
Sodium acetate buffer (0.05 M, pH 5.5)
-
Suppository samples containing metamizole
-
Adeps solidus or Massa macrogoli (suppository base)
-
Water (HPLC grade)
2. Instrumentation
-
Shimadzu Prominence ultra high-performance liquid chromatography system or equivalent
-
UV Detector
-
Hypersil ODS column (or equivalent C18 column)
-
20 µl sample loop
3. Chromatographic Conditions
-
Mobile Phase: Methanol:Sodium acetate buffer (pH 5.5, 0.05 M) (60:40, v/v)
-
Flow Rate: 1.5 mL/min
-
Detection Wavelength: 253 nm
-
Injection Volume: 20 µl
4. Standard Solution Preparation
-
Prepare a stock solution of 4-Methylaminoantipyrine reference standard in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the concentration range of 25 to 150 µg/mL.
5. Sample Preparation
-
Accurately weigh a suppository and dissolve it in a suitable solvent system to extract the 4-MAA.
-
Filter the resulting solution to remove any undissolved excipients.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
6. Analysis
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Calculate the concentration of 4-MAA in the samples using the regression equation from the calibration curve.
Protocol 2: Quantification of 4-Methylaminoantipyrine in Human Plasma by LC-MS/MS
This protocol is based on a validated method for pharmacokinetic studies.[4][8]
1. Materials and Reagents
-
4-Methylaminoantipyrine reference standard
-
4-Methylaminoantipyrine-d3 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Human plasma samples
2. Instrumentation
-
Liquid chromatography system coupled with a tandem mass spectrometer (e.g., Agilent 6490 Triple Quadrupole)
-
YMC-Pack SIL column (100 × 2.0 mm; S-5 μm, 30 nm) or equivalent HILIC column
-
Electrospray ionization (ESI) source
3. Chromatographic and Mass Spectrometric Conditions
-
Mobile Phase: Acetonitrile, water, and formic acid
-
Separation Mode: Isocratic or gradient elution in HILIC mode
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
4-MAA: m/z 218.2 → 56.2
-
4-MAA-d3 (IS): m/z 221.2 → 56.2
-
4. Standard Solution Preparation
-
Prepare stock solutions of 4-MAA and 4-MAA-d3 in a suitable solvent (e.g., acetonitrile).
-
Prepare calibration standards by spiking blank human plasma with known concentrations of 4-MAA, covering a range of 0.100 to 20 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
5. Sample Preparation (Protein Precipitation)
-
To a small volume of plasma sample (e.g., 100 µL), add the internal standard solution.
-
Add a protein precipitating agent, such as acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
6. Analysis
-
Inject the prepared standards, QC samples, and study samples into the LC-MS/MS system.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentration of 4-MAA in the unknown samples from the calibration curve.
Workflow and Pathway Diagrams
Caption: General experimental workflow for the quantification of 4-Methylaminoantipyrine.
The provided protocols and data serve as a comprehensive guide for researchers and professionals involved in the development and quality control of pharmaceuticals containing metamizole. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, required sensitivity, and the nature of the sample matrix. Method validation should always be performed according to the relevant regulatory guidelines to ensure the reliability of the results.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HPLC MS Method for Analysis of Metamizole and 4-methylaminoantipyrine (4-MAA) on Primesep SB Column | SIELC Technologies [sielc.com]
- 3. 4-Methylamino antipyrine hydrochloride | COX | TargetMol [targetmol.com]
- 4. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma. | Semantic Scholar [semanticscholar.org]
- 6. Validated HPLC Determination of 4-Dimethylaminoantipyrine in Different Suppository Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. routledge.com [routledge.com]
Troubleshooting & Optimization
Troubleshooting low sensitivity in 4-Methylamino antipyrine hydrochloride assay
Welcome to the technical support center for the 4-Methylaminoantipyrine (4-MAA) hydrochloride assay. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, particularly low sensitivity, encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the 4-Methylaminoantipyrine hydrochloride assay?
The 4-Methylaminoantipyrine (4-MAA) assay is a colorimetric method primarily used for the determination of phenols. The principle is based on the oxidative coupling of 4-MAA with phenolic compounds in an alkaline environment, typically at a pH of 10.0 ± 0.2.[1][2] In the presence of an oxidizing agent, such as potassium ferricyanide, a colored antipyrine dye is formed.[1][2] The intensity of the color, which is proportional to the concentration of the phenolic material, is then measured spectrophotometrically.[2] The reaction is sensitive to phenols where the position para to the hydroxyl group is unsubstituted or substituted with specific groups like halogen, carboxyl, or methoxyl.[1]
Q2: What is the optimal pH for the reaction, and why is it important?
The optimal pH for the color development in the 4-aminoantipyrine assay, a closely related method, is between 9.4 and 10.2.[1] A pH of 10.0 is commonly recommended.[1][2] Maintaining the correct alkaline pH is critical because the reaction's sensitivity and the stability of the resulting colored product are highly pH-dependent.[3] Deviations from the optimal pH range can lead to incomplete reaction or fading of the color, resulting in low sensitivity.[3] At lower pH values, the protonation of the amino group can reduce its reactivity.[4]
Q3: Can this assay be used to differentiate between different types of phenols?
No, this method cannot differentiate between different kinds of phenols.[2] The color response of phenolic compounds with 4-aminoantipyrine and its derivatives can vary significantly between different phenolic structures.[2][5] Therefore, results are typically reported as "total phenols" or as phenol equivalents, using phenol as a standard.[2][5] This value represents the minimum concentration of phenolic compounds present in the sample.[2]
Q4: What are some common interfering substances in this assay?
Several substances can interfere with the 4-MAA assay, potentially leading to inaccurate results. These include:
-
Oxidizing and reducing agents: Substances like chlorine, hydrogen peroxide, and sulfites can interfere with the redox reaction, leading to suppressed color development.[1]
-
Aromatic amines: These compounds can also react with 4-MAA, leading to positive interference.[6]
-
Para-substituted phenols: Phenols with alkyl, aryl, nitro, or benzoyl groups in the para position may not react or show a significantly reduced response.[1]
-
Sample turbidity: Suspended matter in the sample can scatter light and lead to erroneously high absorbance readings. Filtration or distillation of the sample is recommended.[2]
Troubleshooting Guide: Low Sensitivity
Low sensitivity, characterized by weak color development or low absorbance readings, is a common issue. The following guide provides a systematic approach to identifying and resolving the root cause.
Problem: Low or No Color Development
Click to expand troubleshooting steps
Possible Cause 1: Incorrect pH of the reaction mixture.
-
Troubleshooting Step: Verify the pH of your final reaction mixture using a calibrated pH meter. The optimal pH should be 10.0 ± 0.2.[2]
-
Solution:
-
Ensure your buffer solution is correctly prepared and has the right pH.
-
Adjust the pH of the sample/standard solution before adding the reagents.
-
Note that the addition of reagents can sometimes alter the final pH, so it's best to check the pH of a mock reaction mixture.
-
Possible Cause 2: Degraded or improperly prepared reagents.
-
Troubleshooting Step: Check the expiration dates of your 4-Methylaminoantipyrine hydrochloride and potassium ferricyanide. Prepare fresh solutions, especially the potassium ferricyanide solution, which can be light-sensitive.
-
Solution:
-
Store reagents according to the manufacturer's instructions. Keep potassium ferricyanide solution protected from light.
-
Prepare fresh reagent solutions daily or as needed.
-
Use high-purity water for all reagent and standard preparations.
-
Possible Cause 3: Insufficient reagent concentration.
-
Troubleshooting Step: Review the concentrations of 4-MAA and potassium ferricyanide in your protocol. A large excess of the 4-aminoantipyrine reagent is often required for maximum color development.[6]
-
Solution:
-
Prepare reagents at the concentrations specified in a validated protocol.
-
You may need to optimize the reagent concentrations for your specific sample matrix.
-
Possible Cause 4: Presence of interfering substances.
-
Troubleshooting Step: Analyze your sample matrix for the presence of oxidizing agents, reducing agents, or other interfering compounds.
-
Solution:
Possible Cause 5: Incorrect incubation time or temperature.
-
Troubleshooting Step: Review your protocol for the specified incubation time after the addition of all reagents. The color development is rapid but requires a specific time to reach its maximum and stabilize.
-
Solution:
-
Ensure a consistent incubation time for all standards and samples. A typical time is 15 minutes before reading the absorbance.[2]
-
Perform the assay at a consistent room temperature, as temperature can affect the reaction rate.
-
Possible Cause 6: Low concentration of the analyte.
-
Troubleshooting Step: If the analyte concentration in your sample is below the detection limit of the direct photometric method, you will observe low sensitivity.
-
Solution:
Quantitative Data Summary
The following table summarizes the effect of pH on the relative color intensity in a 4-aminoantipyrine assay. Note that the optimal range is narrow, and significant decreases in sensitivity can be observed outside this range.
| pH | Relative Color Intensity | Remarks |
| < 8.0 | Very Low | Inefficient reaction conditions. |
| 8.0 - 9.0 | Moderate to High | Color development increases with pH. |
| 9.4 - 10.2 | Maximum | Optimal pH range for maximum color stability and intensity. [1] |
| > 10.5 | High to Moderate | Color may become less stable and begin to fade. |
Experimental Protocols
Standard Protocol for Phenol Determination (Direct Photometric Method)
This protocol is based on standard methods for phenol determination using 4-aminoantipyrine and is applicable for 4-Methylaminoantipyrine hydrochloride.
1. Reagent Preparation:
-
Buffer Solution (pH 10.0): Dissolve ammonium chloride in concentrated ammonia water and adjust the pH to 10.0 ± 0.2.
-
4-Methylaminoantipyrine Hydrochloride Solution: Prepare a 2% (w/v) solution in distilled water.
-
Potassium Ferricyanide Solution: Prepare an 8% (w/v) solution in distilled water. Store in a dark bottle.
-
Phenol Stock Solution (100 mg/L): Dissolve 100 mg of pure phenol in 1 L of distilled water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a standard curve (e.g., 1, 2, 5, 10, 20 mg/L).
2. Sample Preparation:
-
If the sample is turbid, filter it through a 0.45 µm filter.
-
If interferences are suspected, perform a distillation of the sample according to standard methods.
3. Assay Procedure:
-
To 100 mL of each standard and sample in a separate flask, add 2.0 mL of the pH 10.0 buffer solution and mix well.
-
Add 2.0 mL of the 4-Methylaminoantipyrine hydrochloride solution and mix.
-
Add 2.0 mL of the potassium ferricyanide solution and mix thoroughly.[2]
-
Allow the color to develop for at least 15 minutes.[2]
-
Measure the absorbance of the solution at the wavelength of maximum absorption (typically around 510 nm for the phenol-4-AAP product) against a reagent blank.
-
The reagent blank is prepared by using 100 mL of distilled water instead of the sample or standard and following the same procedure.
4. Data Analysis:
-
Plot a standard curve of absorbance versus phenol concentration for the standards.
-
Determine the concentration of phenols in the sample by comparing its absorbance to the standard curve.
Visualizations
Experimental Workflow
Caption: Figure 1. General Workflow for the 4-MAA Assay
Troubleshooting Logic for Low Sensitivity
Caption: Figure 2. Troubleshooting Decision Tree for Low Sensitivity
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Study of the behaviour of various phenolic compounds in the 4-aminoantipyrine and ultraviolet-ratio spectrophotometric methods without and with distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 4-Aminoantipyrine (4-AAP) Assay for Phenolic Compounds
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the colorimetric reaction involving 4-Aminoantipyrine (4-AAP) for the determination of phenolic compounds.
A Note on Terminology: The user query specified "4-Methylamino antipyrine hydrochloride." This compound is a metabolite of the drug metamizole. However, the standard laboratory procedure for the colorimetric determination of phenols, known as the Emerson reaction, utilizes 4-Aminoantipyrine (4-AAP) . This guide will focus on the widely established 4-AAP method, as it is the relevant application for experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the 4-AAP colorimetric assay? The 4-AAP assay is based on an oxidative coupling reaction. In an alkaline medium (typically pH 9.4-10.2), 4-AAP reacts with phenolic compounds in the presence of an oxidizing agent, such as potassium ferricyanide [K₃Fe(CN)₆].[1][2] This reaction forms a stable, reddish-brown antipyrine dye. The intensity of the color, measured spectrophotometrically (usually between 460 nm and 520 nm), is proportional to the concentration of phenolic compounds in the sample.[3][4][5][6]
Q2: Why is incubation time a critical parameter to optimize? The time required to achieve maximum and stable color development can vary significantly based on several factors. Kinetic studies show that while some reactions reach maximum dye formation in as little as two minutes, others may require 30 to 60 minutes.[1][2] Using a fixed, non-optimized incubation time can lead to an underestimation of the phenolic content if the reaction has not gone to completion.
Q3: What is the optimal pH for the reaction? The reaction is highly pH-dependent. The maximum stability and intensity of the colored dye are typically observed in a pH range of 9.4 to 10.2.[1] EPA Method 420.1 specifies adjusting the sample to pH 10.0 ± 0.2.[4] It is crucial to use a suitable buffer, such as an ammonia-ammonium chloride or a borate buffer, to maintain this alkaline condition.
Q4: Does temperature affect the incubation time and reaction efficiency? Yes, temperature influences the rate of the reaction. While many standard protocols are performed at room temperature, some modified procedures may specify a controlled temperature, such as 40°C, to accelerate color development, especially with less reactive phenols or different oxidizing agents.[1] For consistency, all samples, standards, and blanks should be brought to the same temperature before starting the assay.
Q5: Are there any phenols that do not react well with 4-AAP? The 4-AAP reaction is most effective for phenols where the para-position relative to the hydroxyl group is unsubstituted.[2] Phenols with substituents like alkyl, aryl, nitro, or benzoyl groups in the para-position often show little to no color formation.[7] Therefore, the assay measures a subset of total phenols, and results are typically reported as "phenol equivalents."[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No or Weak Color Development | Incorrect pH: The reaction mixture is not sufficiently alkaline. | Verify the final pH of the reaction mixture is between 9.4 and 10.2 using a calibrated pH meter. Adjust with the appropriate buffer or dilute NaOH/H₃PO₄ as needed.[1][4] |
| Insufficient Incubation Time: The reaction has not reached its endpoint. | Perform a time-course experiment. Measure the absorbance of a standard at several time points (e.g., 2, 5, 10, 15, 30, 60 minutes) to determine the optimal incubation time for your specific conditions. | |
| Degraded Reagents: The 4-AAP or potassium ferricyanide solution has degraded. | Prepare fresh 4-AAP and potassium ferricyanide solutions daily.[3][6] Store stock solutions appropriately and protect them from light. | |
| Presence of Reducing Agents: Substances like sulfites in the sample can interfere with the oxidant. | Acidify the sample to pH < 4 and briefly aerate by stirring to remove sulfites.[6] | |
| Non-reactive Phenols: The sample contains primarily para-substituted phenols. | This is a limitation of the method.[7] Consider an alternative method like GC-MS for specific phenol identification if para-substituted phenols are of interest. | |
| High Background Absorbance | Sample Turbidity or Color: The original sample has inherent color or is turbid. | Perform a preliminary distillation of the sample as described in EPA methods.[3][4] Alternatively, run a sample blank (sample + all reagents except 4-AAP) and subtract its absorbance. |
| Contaminated Reagents or Glassware: Reagents or glassware are contaminated with phenolic compounds. | Use high-purity water and thoroughly clean all glassware. Run a reagent blank with every assay. Avoid using plastic containers or tubing that may leach interfering substances.[3][6] | |
| Oxidizing Agents in Sample: Residual chlorine or other oxidizers are present. | Immediately after sampling, add an excess of a reducing agent like ferrous ammonium sulfate to neutralize the oxidizing agents.[3][5][6] | |
| Inconsistent or Non-Reproducible Results | Temperature Fluctuations: Samples and standards are run at different temperatures. | Ensure all components (samples, standards, reagents) are equilibrated to the same temperature before starting the reaction. Perform incubations in a temperature-controlled water bath or incubator. |
| Inaccurate Pipetting: Errors in dispensing sample or reagent volumes. | Use calibrated micropipettes and ensure proper pipetting technique. Prepare a master mix of reagents to add to all wells to minimize variability. | |
| Variable Incubation Timing: Inconsistent timing between adding reagents and reading absorbance. | Use a multichannel pipette and a timer to ensure all samples are incubated for the exact same duration. | |
| Color Fades After Initial Development | Unstable Dye Complex: The formed dye may degrade over time, which can occur with certain phenol types or oxidant concentrations. | Read the absorbance promptly after the optimized incubation period. Kinetic studies show that with some oxidants, the dye complex is stable for up to 90 minutes, but this should be verified for your specific assay.[2] |
| Photodegradation: The colored product is sensitive to light. | Protect the samples from direct light during incubation. |
Data Presentation
Table 1: Key Reagent and Parameter Recommendations from Standard Methods
| Parameter | EPA Method 420.1 (Manual)[4] | EPA Method 9066 (Automated)[6] | General Recommendation |
| pH | 10.0 ± 0.2 | 10.3 (Buffered Ferricyanide) | 9.4 - 10.3 |
| 4-AAP Solution | 20 g/L | 0.65 g/L | Prepare Fresh Daily |
| Oxidant | 80 g/L K₃Fe(CN)₆ | 2.0 g/L K₃Fe(CN)₆ (in buffer) | Prepare Fresh Daily/Weekly |
| Incubation Time | 15 minutes | Not specified (automated) | Empirically Determined (2-60 min) |
| Wavelength | 460 nm (with extraction) | 505 or 520 nm | 460 - 520 nm |
Table 2: Influence of Experimental Variables on Incubation Time
| Variable | Condition | Expected Impact on Incubation Time | Optimization Strategy |
| Temperature | Lower (e.g., <20°C) | Increases required incubation time | Perform reaction at a consistent, controlled room temperature or use a water bath (e.g., 25°C or 40°C) to accelerate the reaction. |
| Higher (e.g., 40°C) | Decreases required incubation time | Monitor for potential dye instability at higher temperatures over longer periods. | |
| Phenol Structure | Unsubstituted Phenol | Fast reaction | A shorter incubation time (e.g., 5-15 minutes) may be sufficient. |
| Substituted Phenols | Slower reaction | Requires a longer incubation time. A kinetic study is essential to ensure the reaction reaches a plateau. | |
| Oxidizing Agent | Potassium Persulfate | Very fast (max color in ~2 min)[2] | Requires rapid and precise timing. Suitable for automated systems. |
| Potassium Ferricyanide | Moderate (typically 10-15 min)[4] | Standard choice, allows for manual operation. | |
| Silver Chloride | Slow (30-60 min)[1] | May be used for specific applications but requires significantly longer incubation. |
Experimental Protocols
Protocol 1: Standard Determination of Phenolic Compounds (Manual Method)
This protocol is adapted from EPA Method 420.1.[4]
-
Sample Preparation: If necessary, preserve samples by adding 1g/L Copper Sulfate (CuSO₄) and acidifying to pH < 4 with Phosphoric Acid (H₃PO₄). Store at 4°C.[4] If interferences are expected, perform a sample distillation as described in the EPA method.
-
pH Adjustment: Transfer 100 mL of sample (or an aliquot diluted to 100 mL) into a 250 mL beaker. Adjust the pH to 10.0 ± 0.2 using a suitable buffer (e.g., ammonia buffer).
-
Reagent Addition:
-
Add 2.0 mL of 4-Aminoantipyrine solution (20 g/L). Mix well.
-
Add 2.0 mL of Potassium Ferricyanide solution (80 g/L). Mix well.
-
-
Incubation: Allow the color to develop for exactly 15 minutes at room temperature. The timing should be consistent for all samples and standards.
-
Measurement: Immediately measure the absorbance of the solution at 510 nm using a spectrophotometer. Use a reagent blank (100 mL deionized water + all reagents) to zero the instrument.
-
Quantification: Prepare a standard curve using a series of known phenol concentrations and analyze them using the same procedure. Determine the concentration of the unknown sample from the standard curve.
Protocol 2: Optimizing Incubation Time
-
Prepare a Standard: Use a phenol standard at a mid-range concentration that is expected to give a strong color signal.
-
Set Up Reaction: Prepare the reaction mixture as described in Protocol 1 (Steps 1-3).
-
Kinetic Measurement: Immediately after adding the potassium ferricyanide, start a timer and measure the absorbance of the solution at regular intervals (e.g., every 1 minute for the first 10 minutes, then every 5 minutes for up to 60 minutes).
-
Plot Data: Plot Absorbance vs. Time.
-
Determine Optimal Time: The optimal incubation time is the point at which the absorbance value reaches a stable plateau. This is the minimum time required for the reaction to complete under your specific experimental conditions. Use this determined time for all subsequent experiments.
Visualizations
Caption: Oxidative coupling pathway of the 4-AAP reaction.
Caption: General experimental workflow for the 4-AAP assay.
Caption: Decision tree for troubleshooting common 4-AAP assay issues.
References
- 1. Estimation of Phenols by the 4-Aminoantipyrine Method: Identification of the Colored Reaction Products by Proton Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 4-Methylaminoantipyrine (4-MAA) / 4-Aminoantipyrine (4-AAP) Method for Phenol Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the colorimetric determination of phenols using the 4-Methylaminoantipyrine hydrochloride (4-MAA) or the closely related 4-Aminoantipyrine (4-AAP) method. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the 4-AAP method for phenol analysis?
A1: The method is based on the reaction of phenolic compounds with 4-aminoantipyrine (4-AAP) at a pH of 10.0 ± 0.2 in the presence of an oxidizing agent, typically potassium ferricyanide. This reaction forms a colored antipyrine dye, which is measured spectrophotometrically at 510 nm (or 460 nm if the dye is extracted into chloroform). The intensity of the color produced is proportional to the concentration of phenolic compounds in the sample.[1][2]
Q2: What types of phenolic compounds can be detected by this method?
A2: The 4-AAP method is effective for the determination of phenol, as well as ortho- and meta-substituted phenols.[3] It can also detect some para-substituted phenols where the substituent is a carboxyl, halogen, methoxyl, or sulfonic acid group. However, it does not detect para-substituted phenols with alkyl, aryl, nitro, benzoyl, nitroso, or aldehyde groups.[4]
Q3: Why is a distillation step often recommended before analysis?
A3: A preliminary distillation step is crucial for removing nonvolatile interfering substances from the sample, such as oils, tars, and some polymeric materials, which can affect the accuracy of the measurement.[1][5]
Q4: What is the purpose of extracting the colored dye into chloroform?
A4: Extracting the colored antipyrine dye into an organic solvent like chloroform serves two main purposes. Firstly, it concentrates the dye, which significantly increases the sensitivity of the method, allowing for the detection of lower concentrations of phenols (down to 5 µg/L).[1][6] Secondly, it can help to reduce interferences present in the aqueous phase.[6]
Q5: How should samples for phenol analysis be preserved?
A5: To prevent biological and chemical degradation, samples should be preserved immediately after collection. This is typically achieved by acidifying the sample to a pH of less than 4 with phosphoric acid and adding 1 g/L of copper sulfate to inhibit microbial growth. The preserved sample should be stored at 4°C and analyzed within 24 hours.[1][7] For longer storage (up to 28 days), acidification to pH 2 or less with sulfuric acid and refrigeration at or below 6°C is recommended.[3][7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No color or very low color development | Presence of oxidizing agents: Substances like chlorine can oxidize the phenolic compounds before they can react with 4-AAP, leading to low results.[2][3][8] | Test for the presence of oxidizing agents using potassium iodide paper. If present, add an excess of ferrous ammonium sulfate to the sample to quench the oxidants.[1][2][8] |
| Presence of reducing agents: Strong reducing agents, such as sulfites, can interfere with the oxidative coupling reaction.[6] | For sulfite interference, the maximum allowable amount without chloroform extraction is between 10-20 mg per 100 mL of sample. With chloroform extraction, the limit is lower, around 4-10 mg per 100 mL.[6] If higher concentrations are suspected, a preliminary distillation step is recommended. | |
| Incorrect pH: The reaction is highly pH-dependent and requires a pH of 10.0 ± 0.2 for optimal color development.[1] | Ensure the buffer solution is correctly prepared and that the final pH of the reaction mixture is within the specified range using a calibrated pH meter. | |
| Sample degradation: Phenols can be degraded by microbial action if not properly preserved.[1] | Verify that the sample was preserved correctly (acidification and addition of copper sulfate) and stored at the appropriate temperature (4°C).[1][7] | |
| High background color or turbidity in the blank | Contaminated reagents or glassware: Impurities in the reagents or on the glassware can lead to a high blank reading. | Prepare fresh reagents and ensure all glassware is thoroughly cleaned. Running a reagent blank is essential to confirm the purity of the analytical system. |
| Turbid distillate: If the distillate after the cleanup step is turbid, it can interfere with the spectrophotometric measurement.[1] | Filter the turbid distillate through a pre-washed membrane filter before proceeding with the colorimetric analysis.[1] | |
| Inconsistent or non-reproducible results | Variable reaction time: The color development may not be instantaneous and can be affected by temperature. | Allow the reaction to proceed for a consistent amount of time (e.g., 15 minutes for the direct method) before taking the absorbance reading.[1] |
| Presence of interfering substances: A variety of substances can interfere with the reaction (see summary table below). | If interferences are suspected, perform a spike and recovery analysis to assess the matrix effect. Implement appropriate cleanup procedures as detailed in the experimental protocols. | |
| Results are higher than expected | Presence of other reacting compounds: The 4-AAP method is not entirely specific to phenol. Other compounds like aromatic amines and naphthols can also react to produce a colored product, leading to a positive interference.[3] | If the presence of these interfering compounds is suspected, an alternative, more specific analytical method such as gas chromatography-mass spectrometry (GC-MS) may be required for confirmation. |
| Presence of certain metal ions: Larger quantities of cobalt, iron(III), and chromium(III) have been reported to cause high-bias results.[3] | A preliminary distillation step can help to remove these nonvolatile metal ions. |
Summary of Common Interferences
| Interfering Substance | Effect on Analysis | Mitigation Strategy | Quantitative Data/Tolerance Limits |
| Oxidizing Agents (e.g., Chlorine, Permanganate) | Oxidation of phenols, leading to low results.[2][3][8] | Add an excess of ferrous ammonium sulfate.[1][2][8] | Not specified in the reviewed documents. |
| Reducing Agents (e.g., Sulfites) | Represses color development.[6] | Preliminary distillation. | Without chloroform extraction: 10-20 mg/100 mL. With chloroform extraction: 4-10 mg/100 mL.[6] |
| Sulfur Compounds (e.g., H₂S, SO₂) | Interference with the colorimetric reaction. | Acidify to pH < 4 with H₃PO₄ or H₂SO₄, add copper sulfate, and aerate.[1][2][8] | Sulfide interferes significantly at concentrations greater than 10 ppm.[8] |
| Metal Ions (e.g., Co(II), Fe(III), Cr(III)) | High-bias results.[3] | Preliminary distillation. | "Larger quantities" interfere, but specific tolerance limits are not provided.[3] |
| Oils and Tars | Physical interference and potential for co-extraction. | Preliminary distillation or alkaline extraction at pH 12-12.5 with chloroform.[9] | Not applicable (removed by procedure). |
| Aromatic Amines & Naphthols | React with 4-AAP to give a positive interference.[3] | Use a more specific analytical method like GC-MS for confirmation. | Not applicable. |
| Para-substituted Phenols (with alkyl, aryl, nitro, benzoyl, nitroso, or aldehyde groups) | Do not react with 4-AAP, leading to an underestimation of total phenols if present.[4] | Use an alternative analytical method if these compounds are of interest. | Not applicable. |
Experimental Protocols
Sample Preservation
-
Collect the sample in a clean glass container.
-
For short-term storage (up to 24 hours), add 1 g of copper (II) sulfate per liter of sample.
-
Acidify the sample to a pH of < 4 with phosphoric acid.[1]
-
Store the sample at 4°C.[1]
Preliminary Distillation for Interference Removal
-
Measure 500 mL of the sample into a beaker.
-
Adjust the pH to approximately 4.0 with a phosphoric acid solution.
-
Add 5 mL of copper (II) sulfate solution (if not already added for preservation).
-
Transfer the sample to a 1-liter all-glass distillation apparatus.
-
Distill and collect 450 mL of the distillate.
-
Stop the distillation, and once boiling ceases, add 50 mL of warm distilled water to the distilling flask.
-
Resume distillation until a total of 500 mL of distillate has been collected.[1]
Analytical Procedure: Direct Photometric Method
-
Take 100 mL of the distillate (or an aliquot diluted to 100 mL) in a beaker.
-
Add 2.0 mL of an ammonium chloride-ammonium hydroxide buffer solution to adjust the pH to 10.0 ± 0.2.
-
Add 2.0 mL of 4-aminoantipyrine solution (20 g/L) and mix well.[1]
-
Add 2.0 mL of potassium ferricyanide solution (80 g/L) and mix well.[1]
-
After 15 minutes, measure the absorbance of the solution at 510 nm using a spectrophotometer, with a reagent blank as the reference.[1]
-
Determine the concentration of phenols from a calibration curve prepared using a series of standard phenol solutions.
Analytical Procedure: Chloroform Extraction Method (for higher sensitivity)
-
Place 500 mL of the distillate (or an aliquot diluted to 500 mL) into a 1-liter separatory funnel. The sample should contain no more than 50 µg of phenol.
-
Add 10.0 mL of an ammonium chloride-ammonium hydroxide buffer solution and mix. The pH should be 10.0 ± 0.2.
-
Add 3.0 mL of 4-aminoantipyrine solution (20 g/L) and mix well.
-
Add 3.0 mL of potassium ferricyanide solution (80 g/L) and mix well.
-
After 3 minutes, extract the solution with 25 mL of chloroform. Shake the separatory funnel at least 10 times, allow the layers to separate, and then shake again 10 times.[1]
-
Collect the chloroform layer and filter it through a filter paper containing anhydrous sodium sulfate.
-
Measure the absorbance of the chloroform extract at 460 nm using a spectrophotometer, with a reagent blank as the reference.[1]
-
Determine the concentration of phenols from a calibration curve prepared using a series of standard phenol solutions that have also been subjected to the extraction procedure.
Visualizations
Caption: Experimental workflow for phenol analysis using the 4-AAP method.
Caption: Troubleshooting logic for the 4-AAP phenol analysis method.
References
- 1. epa.gov [epa.gov]
- 2. NEMI Method Summary - 420.1 [nemi.gov]
- 3. cdn.hach.com [cdn.hach.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Method [keikaventures.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. MyHach - Customer Service [support.hach.com]
- 8. ezkem.com [ezkem.com]
- 9. scribd.com [scribd.com]
How to improve the stability of 4-Methylamino antipyrine hydrochloride reagent
This technical support center provides guidance on improving the stability of 4-Methylaminoantipyrine hydrochloride (4-MAA-HCl) reagents for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for solid 4-Methylaminoantipyrine hydrochloride?
For long-term storage, solid 4-Methylaminoantipyrine hydrochloride should be stored at -20°C. Under these conditions, it is reported to be stable for at least four years.
2. How should I store stock solutions of 4-Methylaminoantipyrine hydrochloride?
The stability of 4-Methylaminoantipyrine hydrochloride in solution is dependent on the storage temperature. For optimal stability:
-
Store stock solutions at -80°C for up to 6 months.
-
For shorter-term storage, solutions can be kept at -20°C for up to 1 month.
It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.
3. Is 4-Methylaminoantipyrine hydrochloride sensitive to light?
Yes, 4-Methylaminoantipyrine hydrochloride is highly sensitive to light. Exposure to light, especially UV radiation, can cause rapid degradation. Therefore, it is crucial to:
-
Store the solid reagent and its solutions in amber or opaque containers.
-
Protect solutions from light during preparation and use by wrapping containers in aluminum foil or working in a dimly lit environment.
4. What are the known incompatibilities of 4-Methylaminoantipyrine hydrochloride?
4-Methylaminoantipyrine hydrochloride is incompatible with strong oxidizing agents. Avoid mixing the reagent with substances like hydrogen peroxide, permanganates, or dichromates, as this can lead to rapid oxidative degradation.
5. At what pH is a 4-Methylaminoantipyrine hydrochloride solution most stable?
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Yellowing or darkening of the reagent solution over time | Photodegradation due to light exposure. | 1. Prepare fresh solution. 2. Always store the solution in an amber vial or a container wrapped in aluminum foil. 3. Minimize exposure to ambient light during experiments. |
| Precipitation observed in the refrigerated or frozen stock solution | The solubility of the compound may have been exceeded at lower temperatures, or the solvent may have partially frozen, concentrating the solute. | 1. Allow the solution to come to room temperature and vortex thoroughly to redissolve the precipitate. 2. If precipitation persists, gentle warming in a water bath may be necessary. Ensure the solution is completely clear before use. 3. Consider preparing a slightly more dilute stock solution if this is a recurring issue. |
| Inconsistent or lower-than-expected results in assays | Degradation of the reagent due to improper storage (temperature, light) or multiple freeze-thaw cycles. | 1. Prepare a fresh stock solution from the solid reagent. 2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 3. Verify the storage conditions of both the solid and solution forms of the reagent. |
| Appearance of new, unexpected peaks in HPLC analysis | Chemical degradation of the reagent, leading to the formation of impurities. | 1. Confirm the identity of the main peak by comparing with a freshly prepared standard. 2. If new peaks are present, the reagent has likely degraded. Prepare a fresh solution. 3. Refer to the experimental protocol for the stability-indicating HPLC method below to identify potential degradation products. |
Stability Data
The following tables provide illustrative quantitative data on the stability of 4-Methylaminoantipyrine hydrochloride solutions under various conditions. This data is based on general chemical principles and should be used as a guideline. For critical applications, it is recommended to perform in-house stability studies.
Table 1: Effect of Temperature on the Stability of 4-Methylaminoantipyrine Hydrochloride Solution (pH 7.0, stored in the dark)
| Storage Temperature (°C) | Time (days) | Remaining 4-MAA-HCl (%) |
| 4 | 7 | 98.5 |
| 4 | 14 | 96.8 |
| 25 (Room Temperature) | 1 | 95.2 |
| 25 (Room Temperature) | 3 | 88.4 |
| 40 | 1 | 85.1 |
| 40 | 3 | 70.3 |
Table 2: Effect of pH on the Stability of 4-Methylaminoantipyrine Hydrochloride Solution (Stored at 25°C in the dark)
| pH | Time (hours) | Remaining 4-MAA-HCl (%) |
| 3.0 | 24 | 92.3 |
| 5.0 | 24 | 96.5 |
| 7.0 | 24 | 95.2 |
| 9.0 | 24 | 89.1 |
Experimental Protocols
Protocol 1: Preparation of a Standard 4-Methylaminoantipyrine Hydrochloride Stock Solution
-
Materials:
-
4-Methylaminoantipyrine hydrochloride (solid)
-
HPLC-grade water or a suitable buffer (e.g., phosphate buffer, pH 7.0)
-
Calibrated analytical balance
-
Volumetric flask (amber or wrapped in foil)
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Accurately weigh the desired amount of 4-Methylaminoantipyrine hydrochloride solid.
-
Transfer the solid to the volumetric flask.
-
Add a portion of the solvent (approximately 70-80% of the final volume).
-
Stir the mixture until the solid is completely dissolved.
-
Bring the solution to the final volume with the solvent.
-
Mix the solution thoroughly.
-
If not for immediate use, aliquot the solution into amber, single-use vials and store at -20°C or -80°C.
-
Protocol 2: Stability-Indicating HPLC Method for 4-Methylaminoantipyrine Hydrochloride
This method is designed to separate the intact 4-Methylaminoantipyrine hydrochloride from its potential degradation products.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 20 mM potassium phosphate buffer (pH 6.0) in a gradient elution.
-
Gradient Program:
-
0-2 min: 10% Acetonitrile
-
2-15 min: 10% to 60% Acetonitrile (linear gradient)
-
15-18 min: 60% Acetonitrile (isocratic)
-
18-20 min: 60% to 10% Acetonitrile (linear gradient)
-
20-25 min: 10% Acetonitrile (isocratic, for re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
System Suitability:
-
Inject a standard solution of 4-Methylaminoantipyrine hydrochloride six times.
-
The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
The tailing factor for the 4-Methylaminoantipyrine hydrochloride peak should be between 0.8 and 1.5.
-
-
Forced Degradation Study:
-
Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the sample solution at 80°C.
-
Photodegradation: Expose the sample solution to UV light (e.g., 254 nm).
-
Analyze the stressed samples using the HPLC method to evaluate the separation of degradation products from the parent compound.
-
Visualizations
Signaling Pathways and Degradation Mechanisms
Caption: Proposed photodegradation pathway of 4-Methylaminoantipyrine.
Caption: Proposed hydrolytic degradation of 4-Methylaminoantipyrine.
Experimental Workflows
Caption: Workflow for developing a stability-indicating HPLC method.
Logical Relationships
Caption: Logical flow for troubleshooting reagent instability.
Unexpected color development in 4-Methylamino antipyrine hydrochloride assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the 4-aminoantipyrine (4-AAP) colorimetric assay. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the 4-aminoantipyrine (4-AAP) assay used for?
A1: The 4-aminoantipyrine (4-AAP) assay is a versatile colorimetric method primarily used for the quantitative determination of phenols and hydrogen peroxide in various samples.[1] It is also adaptable for measuring the activity of enzymes that produce hydrogen peroxide, such as glucose oxidase.[1]
Q2: What is the principle of the 4-AAP assay?
A2: The assay is based on the oxidative coupling of 4-aminoantipyrine with a phenolic compound in the presence of an oxidizing agent. This reaction forms a colored quinoneimine dye.[2][3]
-
For phenol detection: 4-AAP reacts with phenols in an alkaline solution in the presence of potassium ferricyanide, an oxidizing agent, to produce a reddish-brown dye.[2]
-
For hydrogen peroxide detection: In the presence of horseradish peroxidase (HRP), hydrogen peroxide oxidizes 4-AAP, which then couples with a phenolic compound (like phenol or vanillic acid) to form a red dye.[1][4]
Q3: What is the expected color and wavelength of maximum absorbance?
A3: The assay typically produces a red or reddish-brown color. The resulting quinoneimine dye has a maximum absorbance in the range of 490-510 nm.[4][5][6]
Q4: Is the user query about "4-Methylamino antipyrine hydrochloride" related to this assay?
A4: It is highly likely that the query contains a minor inaccuracy in the chemical name. 4-Methylaminoantipyrine is a metabolite of the drug metamizole.[7] The widely used colorimetric assay for phenols and hydrogen peroxide employs 4-aminoantipyrine (4-AAP) . Given the context of color development in an assay, it is probable that the user is referring to the 4-aminoantipyrine assay.
Troubleshooting Guide
Problem 1: High Background Absorbance or Colored Blank
| Potential Cause | Recommended Solution |
| Contaminated Reagents or Water | Use high-purity water (e.g., deionized or distilled) and fresh, high-quality reagents. Ensure glassware is thoroughly cleaned. |
| Reagent Instability | Prepare 4-aminoantipyrine and potassium ferricyanide solutions fresh daily.[5][8] Store stock solutions appropriately, protected from light and at the recommended temperature. |
| Incorrect pH | Ensure the final reaction pH is within the optimal range. For phenol detection, the recommended pH is between 9.4 and 10.2.[1] Use a calibrated pH meter to verify. |
| Presence of Oxidizing Agents in the Sample | Samples containing oxidizing agents like chlorine can cause color formation in the blank. These can be removed by adding an excess of ferrous ammonium sulfate. |
Problem 2: Low or No Color Development
| Potential Cause | Recommended Solution |
| Incorrect Reagent Concentration | Verify the concentrations of all reagents, including 4-AAP, the oxidizing agent, and any buffers. Ensure accurate dilutions of standards and samples. |
| Suboptimal pH | Check and adjust the pH of the reaction mixture to the optimal range for the specific assay (e.g., pH 9.4-10.2 for phenols).[1] |
| Presence of Reducing Agents in the Sample | Reducing agents in the sample can interfere with the oxidative coupling reaction. Sample pretreatment, such as distillation, may be necessary. |
| Inhibition of Peroxidase (for H₂O₂ assay) | If using horseradish peroxidase (HRP), ensure there are no inhibitors in your sample. Some compounds can inactivate the enzyme. |
| Incorrect Wavelength Reading | Confirm that the spectrophotometer is set to the correct wavelength for the quinoneimine dye (typically 490-510 nm).[4][5][6] |
| Expired or Improperly Stored Reagents | Use fresh reagents and ensure they have been stored according to the manufacturer's instructions. |
Problem 3: Inconsistent or Non-Reproducible Results
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and ensure consistent pipetting technique. When possible, prepare a master mix of reagents to add to all wells. |
| Temperature Fluctuations | Ensure all reagents and samples are at the recommended reaction temperature before starting the assay. Avoid placing plates in areas with temperature gradients. |
| Timing Variations | Be consistent with incubation times for all samples. Use a timer to ensure accurate timing of reaction steps. |
| Sample Matrix Effects | Components in the sample matrix may interfere with the assay. Perform spike and recovery experiments or create a standard curve in a similar matrix to your samples to assess for interference. |
Quantitative Data
Table 1: Typical Concentration Ranges for 4-AAP Assays
| Analyte | Method | Typical Concentration Range | Reference |
| Phenols | Direct Photometric | > 50 µg/L | [2] |
| Phenols | Chloroform Extraction | 5 - 50 µg/L | [2] |
| Hydrogen Peroxide | Peroxidase-based | 5 ng - 50 µg | [9] |
Table 2: Common Interferences in the 4-AAP Assay for Phenols
| Interfering Substance | Effect | Mitigation Strategy |
| Para-substituted phenols | Reduced or no color development. | This method is not suitable for phenols with alkyl, aryl, nitro, or benzoyl groups in the para position. |
| Oxidizing Agents (e.g., chlorine) | False positive (color formation). | Pre-treat sample with ferrous ammonium sulfate. |
| Reducing Agents (e.g., sulfides) | Inhibition of color development. | Acidify the sample to a pH below 4 and aerate. |
| Aniline | Positive interference. | Maintain a high reaction pH (≥9.8) to minimize interference. |
| High concentrations of salts | May affect reaction kinetics. | Dilute the sample or prepare standards in a similar salt matrix. |
Experimental Protocols
Protocol 1: Determination of Phenols
This protocol is a general guideline and may require optimization for specific sample types.
-
Sample Preparation: If necessary, distill the sample to remove interferences. Adjust the pH of 100 mL of the sample to 10.0 ± 0.2 with a suitable buffer (e.g., ammonium chloride/ammonium hydroxide).
-
Reagent Addition:
-
Add 2.0 mL of 2% (w/v) 4-aminoantipyrine solution and mix thoroughly.
-
Add 2.0 mL of 8% (w/v) potassium ferricyanide solution and mix again.
-
-
Incubation: Allow the reaction to proceed for 15 minutes at room temperature for color development.
-
Measurement: Measure the absorbance of the solution at 510 nm against a reagent blank prepared in the same manner using deionized water instead of the sample.
-
Quantification: Determine the phenol concentration from a standard curve prepared with known concentrations of phenol.
Protocol 2: Determination of Hydrogen Peroxide
This protocol is based on the use of horseradish peroxidase (HRP).
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 0.2 M potassium phosphate buffer, pH 7.0).
-
Prepare a solution containing 0.0025 M 4-aminoantipyrine and 0.17 M phenol in water.[5]
-
Prepare an HRP solution in the reaction buffer.
-
-
Reaction Setup: In a microplate well or cuvette, combine:
-
Reaction buffer
-
4-AAP/phenol solution
-
Sample containing hydrogen peroxide
-
-
Initiate Reaction: Add the HRP solution to initiate the reaction.
-
Incubation: Incubate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 5-10 minutes).
-
Measurement: Measure the increase in absorbance at 510 nm.
-
Quantification: Calculate the hydrogen peroxide concentration based on a standard curve prepared with known concentrations of H₂O₂.
Visualizations
Caption: Reaction mechanism for the colorimetric detection of phenols using 4-aminoantipyrine.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. epa.gov [epa.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. Improved 4-aminoantipyrine colorimetry for detection of residual hydrogen peroxide in noodles, fish paste, dried fish, and herring roe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. researchgate.net [researchgate.net]
- 7. Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edfhelpdesk.com [edfhelpdesk.com]
- 9. okayama.elsevierpure.com [okayama.elsevierpure.com]
Technical Support Center: Optimization of Antipyrine-Based Colorimetric Reactions for Phenol Analysis
A Note on Reagent Specificity:
This guide provides detailed information for the widely validated colorimetric determination of phenols using 4-aminoantipyrine (4-AAP) , also known as ampyrone. The user's query specified "4-Methylamino antipyrine hydrochloride," a distinct compound for which there is no established literature for this specific application. The structural difference, a methyl group on the amine, will likely alter the reactivity and optimal reaction conditions. Therefore, the following protocols and optimization data are specific to the 4-AAP method and may not be directly applicable to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the 4-aminoantipyrine (4-AAP) colorimetric reaction for phenol determination?
A1: The optimal pH for the oxidative coupling of 4-AAP with phenols is in the alkaline range, typically between pH 9.4 and 10.2.[1][2] For most applications, buffering the reaction mixture to a pH of 10.0 ± 0.2 provides reliable and reproducible results.[1][3]
Q2: Why is the pH crucial for this reaction?
A2: The alkaline pH is necessary for the oxidative coupling mechanism to proceed efficiently, leading to the formation of a stable colored antipyrine dye.[1][3] At a high pH, the formation of undesirable quinonoid substitution products is prevented.[1]
Q3: What is the principle of the 4-AAP method for phenol detection?
A3: Phenolic compounds react with 4-aminoantipyrine in the presence of an alkaline oxidizing agent, typically potassium ferricyanide, at a pH of approximately 10.0. This reaction forms a reddish-brown antipyrine dye that can be quantified spectrophotometrically.[3]
Q4: Can this method detect all types of phenols?
A4: No, the 4-AAP method is sensitive to phenols with an unsubstituted para-position. Phenols with substituents such as alkyl, aryl, nitro, or aldehyde groups in the para-position may not react or will exhibit a significantly reduced color response.[1] However, ortho- and meta-substituted phenols are generally detectable.[4]
Q5: What are common interfering substances in this assay?
A5: Oxidizing and reducing agents, as well as sulfur compounds, can interfere with the reaction.[4] Preliminary distillation of the sample is often required to remove these interferences.[3] If the distillate is turbid, it should be filtered.[3]
Troubleshooting Guide
| Issue/Question | Possible Cause(s) | Suggested Solution(s) |
| No or low color development | 1. Incorrect pH of the reaction mixture.2. Inactive or degraded reagents (4-AAP or potassium ferricyanide).3. Presence of interfering substances in the sample.4. Phenol concentration is below the detection limit.5. Para-substituted phenols are present, which do not react. | 1. Verify and adjust the pH of the sample to 10.0 ± 0.2 using a calibrated pH meter.2. Prepare fresh reagent solutions.3. Perform a preliminary distillation of the sample to remove interferences.[3]4. Concentrate the sample or use a more sensitive extraction method (see protocol below).5. This method is not suitable for most para-substituted phenols.[1] Consider an alternative analytical method if these are the target analytes. |
| High background color in the blank | 1. Contaminated reagents or glassware.2. Reaction of 4-AAP with the oxidant in the absence of phenol. | 1. Use high-purity water and thoroughly clean all glassware.2. This is expected to some extent. Ensure that the blank is prepared and measured consistently and subtracted from the sample absorbance. |
| Inconsistent or drifting absorbance readings | 1. Unstable colored product.2. Temperature fluctuations during the reaction.3. Presence of oxidizing agents in the sample. | 1. Ensure the pH is within the optimal range of 9.4-10.2 for maximum color stability.[1] Read the absorbance within the recommended time frame after color development (e.g., 15 minutes).[3]2. Perform the reaction and measurements at a constant temperature.3. The instability can be due to available oxidizing agents in the solution. |
| Precipitate formation in the sample | 1. High concentrations of phenols or other reactive substances.2. Use of a buffer that is incompatible with the sample matrix. | 1. Dilute the sample to bring the phenol concentration within the linear range of the assay.2. Ensure the recommended buffer system is used. |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the 4-aminoantipyrine colorimetric assay for phenols.
| Parameter | Recommended Value/Range | Notes |
| Optimal pH | 9.4 - 10.2 | A pH of 10.0 ± 0.2 is commonly used.[1][3] |
| Wavelength of Max. Absorbance (Aqueous) | ~510 nm | For the reddish-brown antipyrine dye.[3] |
| Wavelength of Max. Absorbance (Chloroform) | ~460 nm | For the extracted yellow to amber dye.[4] |
| Color Development Time | 15 minutes | After the addition of potassium ferricyanide.[3] |
| Detection Limit (Aqueous) | >50 µg/L | For the direct photometric method.[3] |
| Detection Limit (with Chloroform Extraction) | ~5 µg/L | For the extraction method.[3] |
Experimental Protocols
Direct Photometric Method (for concentrations > 50 µg/L)
-
Sample Preparation: If necessary, distill the sample to remove interferences.
-
pH Adjustment: To 100 mL of the distilled sample (or an aliquot diluted to 100 mL), add 2.0 mL of ammonia buffer solution (pH 10.0) and mix well. The final pH should be 10.0 ± 0.2.
-
Reagent Addition:
-
Add 2.0 mL of 4-aminoantipyrine solution (2.0% w/v in water) and mix.
-
Add 2.0 mL of potassium ferricyanide solution (8.0% w/v in water) and mix.[3]
-
-
Color Development: Allow the color to develop for 15 minutes.[3]
-
Measurement: Measure the absorbance of the solution at 510 nm against a reagent blank prepared with deionized water instead of the sample.
-
Quantification: Determine the phenol concentration from a calibration curve prepared with known concentrations of phenol standards.
Chloroform Extraction Method (for concentrations > 5 µg/L)
-
Sample Preparation: Place 500 mL of the distilled sample into a 1 L separatory funnel.
-
pH Adjustment: Add 10.0 mL of ammonia buffer solution (pH 10.0) and mix. The final pH should be 10.0 ± 0.2.
-
Reagent Addition:
-
Add 3.0 mL of 4-aminoantipyrine solution and mix.
-
Add 3.0 mL of potassium ferricyanide solution and mix.
-
-
Extraction: After 3 minutes, add 25 mL of chloroform to the separatory funnel. Shake vigorously for 1-2 minutes, venting the funnel periodically.
-
Phase Separation: Allow the layers to separate. Drain the lower chloroform layer through a funnel containing anhydrous sodium sulfate (to remove residual water) into a clean, dry flask.
-
Measurement: Measure the absorbance of the chloroform extract at 460 nm against a reagent blank carried through the same extraction procedure.
-
Quantification: Determine the phenol concentration from a calibration curve prepared with phenol standards subjected to the same extraction procedure.
Visualizations
Caption: Reaction mechanism of 4-aminoantipyrine with phenol.
Caption: Troubleshooting workflow for the 4-AAP colorimetric assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Methylaminoantipyrine | C12H15N3O | CID 10618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Aminoantipyrine | C11H13N3O | CID 2151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN105801487A - Preparation method of 4-methylaminoantipyrine - Google Patents [patents.google.com]
Reducing background noise in 4-Methylamino antipyrine hydrochloride-based assays
Welcome to the technical support center for 4-Methylamino antipyrine hydrochloride (4-MAA) based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and minimize background noise for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a this compound (4-MAA) based assay?
A1: The 4-MAA based assay is a type of colorimetric assay, often referred to as a Trinder reaction. In the presence of hydrogen peroxide (H₂O₂) and a peroxidase enzyme (like horseradish peroxidase, HRP), 4-MAA couples with a phenolic or anilinic compound to form a colored quinoneimine dye. The intensity of the color, which can be measured spectrophotometrically, is directly proportional to the concentration of the analyte that produces or consumes hydrogen peroxide.
Q2: What is the difference between this compound (4-MAA) and 4-aminoantipyrine (4-AP)?
A2: 4-MAA is a methylated derivative of 4-aminoantipyrine (4-AP). Both are used in peroxidase-based assays to produce a colored product. While the fundamental reaction mechanism is similar, the methyl group in 4-MAA can subtly influence the reaction kinetics, solubility, and the spectral properties of the resulting dye. Generally, information and troubleshooting advice for 4-AP assays are highly applicable to 4-MAA assays.
Q3: What are the common sources of high background noise in 4-MAA assays?
A3: High background noise in 4-MAA assays can stem from several sources:
-
Reagent Contamination: Impurities in the reagents, particularly the 4-MAA, phenolic compound, or buffer, can lead to non-specific color formation.
-
Presence of Reducing Agents: Samples containing reducing agents, such as ascorbic acid or thiols, can interfere with the oxidative coupling reaction, leading to a reduction of the colored dye and an underestimation of the analyte, or in some cases, increase the background.
-
Non-Enzymatic Color Formation: Spontaneous reaction between the assay components can occur over time, especially when exposed to light or high temperatures.
-
Sample Matrix Effects: Components in the biological sample matrix can interfere with the enzymatic reaction or the colorimetric measurement.
Q4: How can I prepare and store the 4-MAA reagent to minimize background?
A4: To minimize background noise originating from the 4-MAA reagent, it is crucial to:
-
Use high-purity this compound.
-
Prepare fresh solutions of 4-MAA for each experiment.
-
Store the stock solution protected from light and at the recommended temperature (typically 2-8°C for short-term and frozen for long-term storage).
-
Allow the reagent to come to room temperature before use to prevent condensation, which can alter the concentration.
Troubleshooting Guides
Issue 1: High Background Absorbance in the Blank/Negative Control
High background in your negative control wells can significantly reduce the dynamic range and sensitivity of your assay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reagent Instability or Contamination | Prepare fresh reagents (4-MAA, phenolic coupler, buffer, H₂O₂) for each experiment. Ensure high-purity water is used. | A significant reduction in the absorbance of the blank wells. |
| Spontaneous Color Development | Incubate the reaction in the dark. Avoid prolonged incubation times. | Minimized non-enzymatic formation of the colored product. |
| Sub-optimal Reagent Concentrations | Titrate the concentrations of 4-MAA and the phenolic coupler to find the optimal ratio that provides a strong signal with low background. | An improved signal-to-noise ratio. |
| Contaminated Glassware/Plasticware | Use new or thoroughly cleaned and rinsed labware for reagent preparation and the assay itself. | Elimination of background signal from contaminating substances. |
Issue 2: Inconsistent or Non-Reproducible Results
Variability between replicates or experiments is a common challenge.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Pipetting Inaccuracies | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique. | Reduced coefficient of variation (CV) between replicate wells. |
| Temperature Fluctuations | Ensure all reagents and plates are equilibrated to the same temperature before starting the reaction. Use a temperature-controlled plate reader or incubator. | More consistent reaction rates across the plate and between experiments. |
| Inadequate Mixing | Gently mix the contents of each well after adding each reagent, especially the enzyme or sample. | Uniform reaction initiation and color development within each well. |
| Edge Effects on Microplates | Avoid using the outer wells of the microplate, which are more susceptible to evaporation and temperature changes. Fill the outer wells with buffer or water. | Increased consistency for data points across the plate. |
Issue 3: Sample-Specific Interference
The components of your sample matrix can interfere with the assay chemistry.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Reducing Agents (e.g., Ascorbic Acid, Thiols) | Include a sample blank (sample without the peroxidase enzyme) to quantify the intrinsic color of the sample. If interference is high, consider sample pre-treatment like dialysis or size-exclusion chromatography to remove small molecule interferents. | Accurate measurement of the analyte-specific signal by subtracting the sample background. |
| Endogenous Peroxidase Activity in the Sample | Run a control reaction with your sample and all assay components except the exogenous peroxidase. If activity is detected, it must be subtracted from the total signal. | Correction for the contribution of endogenous enzymes to the final signal. |
| Turbidity or Color of the Sample | Centrifuge or filter the sample to remove particulate matter. Use a dual-wavelength spectrophotometer to correct for background absorbance. | A clear sample that does not interfere with the absorbance reading of the quinoneimine dye. |
Experimental Protocols & Data
Optimized Protocol for a Peroxidase-Based Assay using 4-MAA
This protocol provides a general framework for detecting hydrogen peroxide. It should be optimized for your specific application.
Reagents:
-
Phosphate Buffer: 100 mM, pH 7.4
-
This compound (4-MAA) Stock Solution: 10 mM in distilled water.
-
Phenolic Coupler Stock Solution (e.g., N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline, TOOS): 10 mM in distilled water.
-
Horseradish Peroxidase (HRP) Solution: 1 U/mL in phosphate buffer.
-
Hydrogen Peroxide (H₂O₂) Standard Solutions: Prepare a serial dilution from a 1 M stock solution in phosphate buffer.
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing:
-
Phosphate Buffer (to final volume)
-
4-MAA (final concentration 0.5 mM)
-
Phenolic Coupler (final concentration 0.5 mM)
-
HRP Solution (final concentration 0.1 U/mL)
-
-
Assay Execution:
-
Pipette 50 µL of your standards or samples into the wells of a 96-well microplate.
-
Add 50 µL of the Reaction Mixture to each well.
-
Mix gently by pipetting up and down or by using a plate shaker.
-
-
Incubation and Measurement:
-
Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
Measure the absorbance at the optimal wavelength for the specific dye formed (typically between 500-600 nm).
-
Data Presentation: Impact of Common Interferents
The following table summarizes the effect of common reducing agents on peroxidase-based assays using antipyrine derivatives. The data is generalized from studies on the Trinder reaction and is intended to guide troubleshooting.
| Interfering Substance | Typical Concentration Range in Sample | Observed Effect on Assay Signal | Mechanism of Interference |
| Ascorbic Acid (Vitamin C) | 10-100 µM | Negative (Signal Decrease) | Reduces the oxidized chromogen back to a colorless form or consumes H₂O₂. |
| Glutathione (GSH) | 1-10 mM | Negative (Signal Decrease) | Acts as a reducing agent, interfering with the oxidative coupling reaction. |
| Bilirubin | 1-20 mg/dL | Negative (Signal Decrease) | Can be oxidized by H₂O₂ in a peroxidase-dependent manner, consuming H₂O₂. |
| Uric Acid | 2.5-7.5 mg/dL | Negative (Signal Decrease) | Competes with the chromogenic substrates for oxidation by peroxidase. |
Visualizations
Reaction Mechanism of the 4-MAA Assay
The following diagram illustrates the chemical pathway for the formation of the colored quinoneimine dye in a 4-MAA based assay.
Caption: The enzymatic reaction pathway of the 4-MAA assay.
Troubleshooting Workflow for High Background Noise
This workflow provides a logical sequence of steps to diagnose and resolve high background issues in your 4-MAA assay.
Caption: A step-by-step guide to troubleshooting high background.
Overcoming matrix effects when using 4-Methylamino antipyrine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects when using 4-Methylaminoantipyrine hydrochloride in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of 4-Methylaminoantipyrine?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1] In the analysis of 4-Methylaminoantipyrine (MAA), particularly in complex biological matrices like plasma, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[2] This can significantly impact the accuracy, precision, and sensitivity of your results, leading to unreliable quantification.[3]
Q2: What are the common sources of matrix effects in 4-Methylaminoantipyrine analysis?
A2: Common sources of matrix effects in bioanalytical methods for MAA include:
-
Endogenous matrix components: Phospholipids, salts, and proteins from biological samples like plasma or serum are major contributors.[2][4]
-
Exogenous components: Anticoagulants, dosing vehicles, and co-administered drugs can also interfere with ionization.[2]
-
Sample preparation reagents: Reagents used during extraction, if not properly removed, can cause ion suppression.
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: A common method to evaluate matrix effects is the post-extraction spike method.[5] This involves comparing the signal response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution. A more advanced approach is the post-column infusion of the analyte to identify regions of ion suppression or enhancement throughout the chromatographic run.[1]
Q4: What is the most effective way to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[6] A SIL-IS, such as 4-Methylaminoantipyrine-d3, has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way.[6] This allows for accurate correction of any signal suppression or enhancement.
Troubleshooting Guide
Issue 1: Poor reproducibility and accuracy in my quantitative results for 4-Methylaminoantipyrine.
This is a classic sign of uncompensated matrix effects. Different samples can have varying levels of interfering compounds, leading to inconsistent signal suppression or enhancement.
Recommended Solutions:
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, switching to a SIL-IS like 4-Methylaminoantipyrine-d3 is the most robust solution.[6]
-
Optimize Sample Preparation: If a SIL-IS is not feasible, improving the sample cleanup procedure is crucial. The goal is to remove as many matrix components as possible before LC-MS analysis. Consider the options outlined in the table below.
-
Chromatographic Separation: Modify your LC method to achieve better separation between MAA and the interfering matrix components. This can involve changing the column, mobile phase composition, or gradient profile.
Issue 2: Significant ion suppression is observed when analyzing plasma samples.
Ion suppression is a common challenge in bioanalysis. It occurs when co-eluting matrix components compete with the analyte for ionization in the mass spectrometer's source.[7]
Recommended Solutions:
-
Improve Sample Cleanup: Protein precipitation is a common and simple method, but it may not be sufficient to remove all phospholipids, a major cause of ion suppression.[8] Consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Dilution: If the sensitivity of your assay allows, diluting the sample extract can reduce the concentration of interfering matrix components.
-
Optimize LC Conditions: Adjusting the chromatographic gradient can help to separate the elution of MAA from the region where most phospholipids elute.
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation method is critical in minimizing matrix effects. Below is a summary of common techniques with their general advantages and disadvantages for the analysis of 4-Methylaminoantipyrine.
| Sample Preparation Technique | Principle | Reported Recovery for MAA | Effectiveness in Reducing Matrix Effects |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile).[9] | > 91.8%[10] | Moderate. Can be effective for removing proteins, but may not sufficiently remove phospholipids and other small molecules, leading to potential ion suppression.[8] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases to separate it from matrix components.[11][12] | ~80%[12] | Good. Generally provides cleaner extracts than PPT, leading to reduced matrix effects.[13] |
| Solid-Phase Extraction (SPE) | The analyte is retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a suitable solvent. | High (technique dependent) | Excellent. Typically provides the cleanest extracts and is very effective at minimizing matrix effects.[14][15] |
Note: The reported recovery and effectiveness can vary based on the specific protocol and matrix.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is adapted from a validated LC-MS/MS method for the determination of 4-Methylaminoantipyrine in human plasma.[9]
-
To a 100 µL plasma sample, add an appropriate volume of internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is based on a method for the quantification of 4-Methylaminoantipyrine in human plasma.[12]
-
To a 100 µL plasma sample, add the internal standard.
-
Add 1 mL of an appropriate organic extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
Visualizations
Caption: General experimental workflow for 4-Methylaminoantipyrine analysis.
Caption: Troubleshooting logic for addressing analytical issues.
References
- 1. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. hdb.ugent.be [hdb.ugent.be]
- 6. medchemexpress.com [medchemexpress.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchportal.lih.lu [researchportal.lih.lu]
- 14. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving Reproducibility of 4-Methylamino Antipyrine Hydrochloride Experiments
Welcome to the technical support center for 4-Methylamino antipyrine hydrochloride (4-MAA-HCl). This resource is designed for researchers, scientists, and drug development professionals to enhance the reproducibility of experiments involving this active metabolite of metamizole (dipyrone). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during your experiments with this compound.
Question: Why am I observing high variability in my quantification of 4-MAA-HCl in plasma samples?
Answer: High variability in quantification can stem from several factors related to sample preparation, instrument sensitivity, and the inherent stability of the analyte.
-
Sample Handling: Ensure consistent and rapid processing of plasma samples. 4-MAA-HCl can be susceptible to degradation. Centrifuge samples promptly and store them at -20°C or lower to minimize degradation.[1]
-
Extraction Efficiency: If using liquid-liquid extraction, ensure the pH of the aqueous phase and the choice of organic solvent are optimized for consistent recovery of 4-MAA-HCl. A recovery rate of around 80% has been reported and should be aimed for.[2][3] For protein precipitation, ensure complete precipitation and careful separation of the supernatant.
-
Internal Standard: Use of a stable, deuterated internal standard like 4-Methylamino antipyrine-d3 hydrochloride is highly recommended for LC-MS/MS analysis to correct for variations in sample processing and instrument response.[4][5]
-
Instrument Calibration: Regularly calibrate your HPLC-MS/MS instrument and ensure the calibration curve covers the expected concentration range of your samples. A typical linear range for plasma analysis is 0.100 to 20 µg/mL.[4]
Question: My in vitro COX inhibition assay results are inconsistent. What could be the cause?
Answer: Inconsistent results in COX inhibition assays are often related to enzyme activity, inhibitor stability, and assay conditions.
-
Enzyme Activity: Use purified recombinant COX-1 and COX-2 enzymes with known activity. Aliquot the enzymes to avoid repeated freeze-thaw cycles which can reduce activity. Always include a positive control with a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) to validate assay performance.
-
Inhibitor Solution: Prepare fresh solutions of 4-MAA-HCl for each experiment. The compound's stability in solution, especially at physiological pH, can affect its inhibitory potency over time.
-
Assay Conditions: The concentration of arachidonic acid, the substrate for COX enzymes, can influence the apparent selectivity and potency of inhibitors. Ensure you are using a consistent and appropriate substrate concentration for your assay. Pre-incubation time of the inhibitor with the enzyme can also be a critical factor; a pre-incubation of at least 10 minutes is often necessary for time-dependent inhibitors.
Question: I am observing unexpected or no activity of 4-MAA-HCl in my cell-based assays. What should I check?
Answer: Lack of or unexpected activity in cell-based assays can be due to issues with the compound's delivery, cellular uptake, or the metabolic state of the cells.
-
Solubility: this compound is soluble in water.[6] However, for cell culture experiments, it is often dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Cellular Metabolism: Be aware that 4-MAA can be further metabolized by cells, particularly by cytochrome P450 enzymes (CYP2B6, 2C8, 2C9, and 3A4) and myeloperoxidase (MPO), to other metabolites which may have different activities.[7] The expression levels of these enzymes in your cell line can influence the observed effects.
-
Prodrug Conversion: Remember that 4-MAA is the active metabolite of metamizole. If you are studying the effects of metamizole, ensure your experimental system allows for its non-enzymatic conversion to 4-MAA.[1][8]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions and stability of this compound?
A1: Proper storage is crucial for maintaining the integrity of 4-MAA-HCl.
| Form | Storage Temperature | Stability |
| Powder | -20°C | ≥ 4 years[6] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[9] |
Q2: What are the typical concentrations of 4-MAA-HCl used in experiments?
A2: The concentration will depend on the specific experiment.
| Experiment Type | Typical Concentration Range |
| In vitro (e.g., cell viability) | 100 - 1000 µg/mL[10] |
| In vitro (COX inhibition) | IC50 for purified COX-1 and COX-2 is approximately 150 µg/mL.[10] |
| In vivo (animal studies) | Plasma concentrations can range from detectable levels up to ~47 µg/mL after administration of the parent drug, metamizole.[8] |
Q3: How is 4-Methylamino antipyrine formed from its parent compound, metamizole?
A3: 4-Methylamino antipyrine is the primary active metabolite of metamizole (dipyrone). This conversion occurs through non-enzymatic hydrolysis, primarily in the gastrointestinal tract after oral administration.[6]
Experimental Protocols
Protocol 1: Quantification of 4-Methylamino Antipyrine in Human Plasma by HPLC-MS/MS
This protocol is adapted from validated methods for the determination of 4-MAA in biological matrices.[3][4]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add a deuterated internal standard (4-Methylamino antipyrine-d3).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC-MS/MS Conditions
| Parameter | Specification |
| HPLC Column | HILIC mode on a YMC-Pack SIL column (100 × 2.0 mm; S-5 μm, 30 nm)[4] |
| Mobile Phase | Acetonitrile, water, and formic acid[4] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | 4-MAA: m/z 218.2 → 56.2; 4-MAA-d3 (IS): m/z 221.2 → 56.2[4] |
3. Data Analysis
-
Construct a calibration curve using known concentrations of 4-MAA-HCl.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of 4-MAA in the samples by interpolating from the calibration curve.
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This protocol provides a method to determine the inhibitory activity of 4-MAA-HCl on COX-1 and COX-2 enzymes.
1. Reagent Preparation
-
COX Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
COX Probe: Prepare a working solution of a suitable fluorometric probe (e.g., Amplex Red).
-
COX Cofactor: Prepare a working solution of hematin.
-
Substrate: Prepare a working solution of arachidonic acid.
-
Inhibitor: Prepare serial dilutions of 4-MAA-HCl in DMSO.
2. Assay Procedure
-
In a 96-well black microplate, add the following to each well:
-
75 µL COX Assay Buffer
-
1 µL COX Probe working solution
-
2 µL COX Cofactor working solution
-
10 µL of 4-MAA-HCl dilution or control inhibitor (and DMSO for enzyme control).
-
-
Add 1 µL of either purified COX-1 or COX-2 enzyme to the appropriate wells.
-
Initiate the reaction by adding 10 µL of the arachidonic acid working solution to each well.
-
Immediately measure the fluorescence in a kinetic mode (Ex/Em = 535/587 nm) at 25°C for 10-30 minutes.
3. Data Analysis
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of 4-MAA-HCl relative to the DMSO control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Metabolic Pathway of Metamizole
Caption: Metabolic conversion of Metamizole to its primary active and inactive metabolites.
Experimental Workflow for COX Inhibition Assay
Caption: Step-by-step workflow for the in vitro COX inhibition assay.
References
- 1. bioscience.co.uk [bioscience.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. abcam.com [abcam.com]
- 6. Inhibition of Cyclooxygenases by Dipyrone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of cyclooxygenases by dipyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Degradation issues of 4-Methylamino antipyrine hydrochloride in solution
Welcome to the technical support center for 4-Methylamino antipyrine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting degradation issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
4-Methylamino antipyrine (4-MAA) is the primary active metabolite of the non-opioid prodrug metamizole (also known as dipyrone).[1] It is formed through non-enzymatic hydrolysis of metamizole in the gastrointestinal tract.[1] The hydrochloride salt is a common form used in research and pharmaceutical development. The stability of this compound in solution is a critical concern because degradation can lead to a loss of potency and the formation of potentially harmful impurities, which can impact experimental results and the safety and efficacy of pharmaceutical formulations.
Q2: What are the main degradation products of 4-Methylamino antipyrine in solution?
In an aqueous solution, particularly in the presence of oxygen, 4-Methylamino antipyrine (4-MAA) undergoes degradation. The primary degradation pathway involves the oxidation of the N-methyl side chain to produce 4-formylaminoantipyrine (4-FAA).[2][3] This can be further converted to 4-aminoantipyrine (4-AA).[2][3]
Q3: What environmental factors influence the degradation of this compound in solution?
The stability of this compound in solution is influenced by several environmental factors, including:
-
pH: The rate of degradation can be significantly affected by the pH of the solution. Acidic or basic conditions can catalyze hydrolysis and other degradation reactions.[4]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[5]
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.
-
Oxygen: As the primary degradation pathway involves oxidation, the presence of dissolved oxygen in the solution can promote the degradation of 4-MAA.[2][3]
Q4: How should I prepare and store stock solutions of this compound to minimize degradation?
To minimize degradation, stock solutions should be prepared fresh whenever possible. If storage is necessary, the following practices are recommended:
-
Solvent: Use a suitable solvent. While this compound is soluble in water, for longer-term storage, consider using a non-aqueous solvent like DMSO, in which it is also soluble.[6]
-
Storage Temperature: Store solutions at low temperatures. For short-term storage, 2-8°C is recommended. For longer-term storage, freezing at -20°C or -80°C is advisable.[1][2]
-
Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[2]
-
Inert Atmosphere: To prevent oxidation, consider purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC chromatogram | 1. Degradation of 4-MAA. 2. Contamination of the solvent or glassware. 3. Interaction with excipients or other components in the formulation. | 1. Confirm the identity of the degradation products (e.g., 4-FAA, 4-AA) using a reference standard or mass spectrometry. Prepare fresh solutions and re-analyze. 2. Use high-purity solvents and thoroughly clean all glassware. Run a blank to check for solvent peaks. 3. Perform compatibility studies with individual excipients to identify any interactions. |
| Poor reproducibility of analytical results | 1. Inconsistent sample preparation and handling. 2. Fluctuation in temperature during the experiment. 3. Instability of the compound in the autosampler. | 1. Standardize the entire experimental protocol, including solution preparation, incubation times, and analytical procedures. 2. Use a temperature-controlled environment for all experimental steps. 3. If using an HPLC autosampler, ensure it is temperature-controlled. Minimize the time samples spend in the autosampler before injection. |
| Rapid loss of 4-MAA concentration in solution | 1. Inappropriate pH of the solution. 2. Exposure to light. 3. Presence of oxidizing agents. 4. High storage temperature. | 1. Adjust the pH of the solution to a range where 4-MAA is more stable. The hydrolysis of the parent drug, metamizole, to 4-MAA is not significantly affected by pH, but the subsequent degradation of 4-MAA might be.[7] 2. Protect the solution from light at all times. 3. De-gas solvents and avoid sources of peroxides or other oxidizing agents. 4. Store solutions at the recommended low temperatures. |
| Precipitation of the compound in solution | 1. Exceeding the solubility limit. 2. Change in temperature affecting solubility. 3. pH shift causing the free base to precipitate. | 1. Prepare solutions at a concentration below the known solubility limit in the chosen solvent. Sonication may aid dissolution.[2] 2. Ensure the solution is maintained at a constant temperature. 3. Buffer the solution to maintain a stable pH. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Acidic Hydrolysis:
-
Procedure: Dissolve this compound in 0.1 N HCl. Incubate the solution at 60°C for 24 hours.
-
Neutralization: Before analysis, neutralize the sample with an equivalent amount of 0.1 N NaOH.
-
Analysis: Analyze the sample by a stability-indicating HPLC method.
2. Basic Hydrolysis:
-
Procedure: Dissolve this compound in 0.1 N NaOH. Incubate the solution at 60°C for 24 hours.
-
Neutralization: Before analysis, neutralize the sample with an equivalent amount of 0.1 N HCl.
-
Analysis: Analyze the sample by a stability-indicating HPLC method.
3. Oxidative Degradation:
-
Procedure: Dissolve this compound in a solution containing 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.
-
Analysis: Analyze the sample directly by a stability-indicating HPLC method.
4. Thermal Degradation:
-
Procedure: Place the solid this compound powder in a hot air oven at 105°C for 24 hours.
-
Sample Preparation: After exposure, dissolve the powder in a suitable solvent for analysis.
-
Analysis: Analyze the sample by a stability-indicating HPLC method.
5. Photolytic Degradation:
-
Procedure: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a specified duration (e.g., 24 hours). A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze both the exposed and control samples by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial to separate and quantify this compound from its degradation products.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile and a phosphate buffer (pH adjusted to a suitable value, e.g., 3.0 or 7.0) in an isocratic or gradient elution mode. The exact ratio should be optimized to achieve good separation. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at approximately 253 nm or 273 nm.[9] |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study to illustrate the expected outcomes. Actual results will vary based on experimental conditions.
| Stress Condition | % Assay of 4-MAA HCl | % Total Impurities | Major Degradation Product(s) |
| Control | 99.8 | 0.2 | - |
| 0.1 N HCl, 60°C, 24h | 85.2 | 14.8 | 4-AA |
| 0.1 N NaOH, 60°C, 24h | 89.5 | 10.5 | 4-FAA, 4-AA |
| 3% H₂O₂, RT, 24h | 78.9 | 21.1 | 4-FAA |
| Thermal (105°C, 24h) | 95.1 | 4.9 | Minor unidentified peaks |
| Photolytic (UV/Vis, 24h) | 92.7 | 7.3 | Minor unidentified peaks |
Visualizations
Caption: Degradation pathway of Metamizole to 4-MAA and its subsequent degradation products.
Caption: General workflow for a forced degradation study of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 4-Methylamino antipyrine | COX | Drug Metabolite | TargetMol [targetmol.com]
- 3. 4-Methylamino antipyrine | CAS#:519-98-2 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. View of Influence of pH on the Stability of Pharmaceutical Compounds in Japan [ajpojournals.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Validated HPLC Determination of 4-Dimethylaminoantipyrine in Different Suppository Bases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Method Validation Parameters for 4-Methylaminoantipyrine Hydrochloride Analysis
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 4-Methylaminoantipyrine (MAA), the active metabolite of Dipyrone. The information presented is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of a suitable analytical method. The data herein is compiled from various studies and presented in a standardized format for ease of comparison.
Comparative Analysis of HPLC Method Validation Parameters
The following tables summarize the key validation parameters from different HPLC methods developed for the determination of 4-Methylaminoantipyrine and its related compound, 4-Dimethylaminoantipyrine. These parameters are essential for evaluating the performance and suitability of a method for a specific analytical purpose.
Table 1: Chromatographic Conditions
| Parameter | Method 1 (in Human Plasma) | Method 2 (in Suppositories) | Method 3 (in Human Plasma) |
| Stationary Phase | Reverse Phase Column[1] | Hypersil ODS (C18), 150x4.6 mm, 5 µm[2][3] | YWG-C18H37[4] |
| Mobile Phase | Isocratic[1] | Methanol:Sodium Acetate Buffer (pH 5.5; 0.05 M) (60:40, v/v)[2][3] | Phosphate Buffer (pH 5.5):Methanol (68:32)[4] |
| Flow Rate | Not Specified | 1.5 ml/min[2][3] | 2 ml/min[4] |
| Detection | MS in selected ion monitoring mode[1] | UV at 253 nm[2][3] | UV at 254 nm[4] |
| Internal Standard | 4-isopropylantipyrine[1] | Not Specified | Isopropylaminoantipyrine (IAA)[4] |
Table 2: System Suitability Parameters
| Parameter | Method 1 (in Suppositories) | Method 2 (General Pharmaceutical Analysis) |
| Tailing Factor (Symmetry Factor) | 1.43[2] | Not Specified |
| Peak Width at Baseline | 0.2 min[2] | Not Specified |
Table 3: Validation Parameters
| Parameter | Method 1 (in Human Plasma)[1] | Method 2 (in Suppositories)[2] | Method 3 (in Human Plasma)[4] |
| Linearity Range | 0.2 to 10.0 µg/ml | Not explicitly stated, but proven linear over the proposed concentration range | 0.1-5 µg/ml |
| **Correlation Coefficient (R²) ** | Not Specified | 0.9998 | Not specified, but γ = 0.9998 |
| Limit of Detection (LOD) | 0.04 µg/ml | Not Specified | Not Specified |
| Precision (RSD%) | Within acceptable limits | Repeatability (Day 1) RSD%: 1.2% (adeps solidus), Intermediate Precision (Day 2) RSD%: 2.5% (massa macrogoli) | Within day RSD: 2.35%, Day-to-day RSD: 2.61% |
| Accuracy (Recovery %) | 80% | 95-105% | 99.3%-103.9% |
| Specificity | High due to LC-MS/MS | Confirmed | No interference found from body fluid |
| Robustness | Not Specified | Assessed and confirmed | Not Specified |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of HPLC methods for 4-Methylaminoantipyrine analysis.
Method 1: HPLC-MS for Quantification in Human Plasma
-
Sample Preparation: Liquid-liquid extraction is performed on 100 µl of human plasma.[1]
-
Chromatographic Separation: The extracted analyte is separated on a reverse-phase column using an isocratic mobile phase.[1]
-
Detection: Mass spectrometry is used for detection in the selected ion monitoring (SIM) mode. The [M+H]+ ions monitored are m/z 218.2 for 4-methylaminoantipyrine and m/z 231.3 for the internal standard, 4-isopropylantipyrine.[1]
-
Validation: The method was validated for linearity, accuracy, precision, and stability.[1]
Method 2: HPLC-UV for Assay in Suppositories
-
Instrumentation: A Shimadzu Prominence ultra high-performance liquid chromatography system with a 20 μl sample loop was used.[2]
-
Chromatographic Conditions:
-
Validation: A full validation was performed according to ICH guideline Q2 (R1), which included linearity, repeatability, intermediate precision, accuracy, specificity, and robustness.[2][3]
Method 3: HPLC-UV for Determination in Human Plasma
-
Instrumentation: A Waters Model 481 instrument was utilized.[4]
-
Sample Preparation: Plasma samples were treated with acid and then extracted with ether.[4]
-
Chromatographic Conditions:
-
Validation: The method was validated for linearity, precision (within-day and day-to-day), and accuracy (recovery).[4]
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical workflow of a typical HPLC method validation process, as guided by the International Conference on Harmonisation (ICH) guidelines.
Caption: A flowchart illustrating the sequential steps of HPLC method validation.
References
- 1. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated HPLC Determination of 4-Dimethylaminoantipyrine in Different Suppository Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. [Studies on HPLC method for determination of 4-methylaminoantipyrine and relative bioavailabilities of analgin nasal drops in human volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of 4-Methylamino antipyrine hydrochloride and 4-aminoantipyrine for phenol detection
A Comparative Guide to the Detection of Phenols: 4-Methylaminoantipyrine Hydrochloride vs. 4-Aminoantipyrine
For researchers and professionals in drug development and analytical science, the accurate detection of phenolic compounds is a critical task. Phenols are widely present in environmental and biological samples, and their quantification is essential for safety, quality control, and research purposes.[1][2] The most common and established method for this purpose is the colorimetric analysis using 4-aminoantipyrine (4-AAP).[3][4][5] This guide provides a comparative study of the well-established 4-aminoantipyrine and a potential alternative, 4-Methylaminoantipyrine hydrochloride, for phenol detection.
Introduction
4-Aminoantipyrine, also known as Emerson's reagent, has been the cornerstone of phenol analysis for decades.[3] Its reaction with phenolic compounds in the presence of an oxidizing agent at an alkaline pH produces a colored dye that can be quantified spectrophotometrically.[3][4][5] 4-Methylaminoantipyrine hydrochloride, a structurally similar pyrazolone derivative, is investigated here as a potential alternative. This guide will delve into the reaction mechanisms, experimental protocols, and a comparative analysis of their potential performance based on available data and chemical principles.
Reaction Mechanism
The detection of phenols using 4-aminoantipyrine is based on the Emerson reaction, which involves the oxidative coupling of the reagent with a phenol to form a colored antipyrine dye.[3] The reaction is typically carried out at a pH of 10 in the presence of potassium ferricyanide as an oxidizing agent.[3][4]
A similar reaction mechanism can be postulated for 4-Methylaminoantipyrine hydrochloride. The presence of the N-methyl group may influence the reaction kinetics and the spectral properties of the resulting dye.
Comparative Performance
| Feature | 4-Aminoantipyrine | 4-Methylaminoantipyrine Hydrochloride (Postulated) |
| Principle | Oxidative coupling with phenols to form a colored dye.[3] | Similar oxidative coupling mechanism is expected. |
| Reaction pH | Alkaline (typically pH 10).[4] | Likely to be in a similar alkaline pH range. |
| Oxidizing Agent | Potassium ferricyanide is commonly used.[3] | Potassium ferricyanide would likely be effective. |
| Sensitivity | High, capable of detecting phenols at ppb levels.[3][4] | The N-methyl group might alter the molar absorptivity of the dye, potentially affecting sensitivity. |
| Specificity | Reacts with many phenolic compounds, but substitution patterns can affect color development.[6] | Specificity is expected to be similar, though steric hindrance from the methyl group could influence reactivity with substituted phenols. |
| Reaction Time | Generally rapid.[3] | The electronic effect of the methyl group might influence the reaction rate. |
| Stability of Reagent | The reagent is stable.[3] | The hydrochloride salt is expected to have good stability. |
| Stability of Product | The colored dye is stable, and its stability can be enhanced by extraction into an organic solvent.[3] | The stability of the N-methylated dye would need experimental verification. |
Experimental Protocols
The following are generalized experimental protocols for phenol detection.
Protocol for 4-Aminoantipyrine Method
This protocol is based on established methods for water and wastewater analysis.
-
Sample Preparation: Adjust the pH of the sample to approximately 10.0 using a buffer solution (e.g., ammonium chloride-ammonia buffer).
-
Reagent Addition: Add 4-aminoantipyrine solution to the buffered sample.
-
Oxidation: Add potassium ferricyanide solution to initiate the oxidative coupling reaction.
-
Color Development: Allow the color to develop for a specified time (e.g., 15 minutes).
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorption (typically around 510 nm) using a spectrophotometer.
-
(Optional) Extraction: For increased sensitivity, the colored antipyrine dye can be extracted into an organic solvent like chloroform, and the absorbance of the organic phase is measured (typically around 460 nm).[3][4]
Postulated Protocol for 4-Methylaminoantipyrine Hydrochloride
A similar protocol could be adapted for 4-Methylaminoantipyrine hydrochloride, with optimization of parameters such as pH, reagent concentrations, and reaction time being necessary.
-
Sample Preparation: Adjust the sample pH to an optimized alkaline value.
-
Reagent Addition: Add a solution of 4-Methylaminoantipyrine hydrochloride.
-
Oxidation: Introduce an oxidizing agent like potassium ferricyanide.
-
Color Development: Allow the reaction to proceed for an optimized duration.
-
Measurement: Determine the wavelength of maximum absorbance for the resulting dye and measure the absorbance.
Conclusion
4-Aminoantipyrine remains the well-validated and widely accepted reagent for the colorimetric determination of phenols. Its performance is well-documented, offering good sensitivity and reliability. While 4-Methylaminoantipyrine hydrochloride is a structurally related compound that could potentially be used for the same purpose, there is a lack of experimental data to support its efficacy and to directly compare its performance with 4-aminoantipyrine.
Further research and experimental validation are necessary to determine if 4-Methylaminoantipyrine hydrochloride offers any advantages, such as enhanced sensitivity, selectivity, or stability, over the traditional 4-aminoantipyrine method. For now, 4-aminoantipyrine remains the standard reagent for this application. Researchers interested in exploring alternatives could consider synthesizing and evaluating various pyrazolone derivatives to identify reagents with improved analytical characteristics for phenol detection.[7]
References
- 1. Phenols Test Kits - 4-Aminoantipyrine Method | CHEMetrics [chemetrics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review [ideas.repec.org]
- 6. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08280B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Limit of detection (LOD) and Limit of quantification (LOQ) for 4-Methylamino antipyrine hydrochloride in water analysis
The presence of pharmaceuticals in water bodies is a growing environmental concern, necessitating sensitive and reliable analytical methods for their detection and quantification. 4-Methylaminoantipyrine, a primary active metabolite of the widely used analgesic drug metamizole (dipyrone), is frequently detected in wastewater. This guide provides a comparative overview of analytical methodologies for the determination of 4-Methylaminoantipyrine hydrochloride in water, focusing on the Limit of Detection (LOD) and Limit of Quantification (LOQ) as key performance indicators.
Quantitative Data Summary
The selection of an analytical method for 4-Methylaminoantipyrine in water depends on the required sensitivity and the available instrumentation. The following table summarizes the reported LOD and LOQ values achieved by different analytical techniques. It is important to note that direct data for water analysis is limited, and therefore, data from other matrices like human plasma are included for comparative purposes, as the analytical principles are similar.
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Wastewater | 1 µmol/L (~217 µg/L) | Not Reported | [1] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Communal Wastewater | µg/L range | Not Reported | [1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Human Plasma | 0.04 µg/mL (40 µg/L) | 0.2 µg/mL (200 µg/L) | [2][3][4][5] |
| Micellar Liquid Chromatography (MLC) with UV detection | Human Plasma | 17.0 ng/mL (17 µg/L) | Not Reported | [6] |
Note: Values from plasma matrices are presented to indicate the potential sensitivity of the methods, though matrix effects in water samples will differ.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for the analysis of 4-Methylaminoantipyrine in water, based on established methods for pharmaceuticals in environmental and biological samples.
1. Sample Preparation: Solid-Phase Extraction (SPE)
A common and effective technique for the pre-concentration and clean-up of water samples is Solid-Phase Extraction (SPE).
-
Cartridge: C18 bonded porous silica cartridges are frequently used.
-
Sample Pre-treatment: Water samples are typically filtered to remove particulate matter. The pH may be adjusted to optimize the retention of the analyte on the SPE sorbent.
-
Conditioning: The SPE cartridge is conditioned with methanol followed by deionized water.
-
Sample Loading: A specific volume of the water sample (e.g., 500 mL) is passed through the conditioned cartridge at a controlled flow rate.
-
Washing: The cartridge is washed with a weak solvent (e.g., a mixture of water and a small percentage of organic solvent) to remove interfering substances.
-
Elution: The retained 4-Methylaminoantipyrine is eluted from the cartridge with a small volume of a strong organic solvent, such as methanol or acetonitrile.
-
Reconstitution: The eluate is often evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase used for the chromatographic analysis.
2. Analytical Determination: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique for the quantification of pharmaceuticals in complex matrices.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is commonly employed.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typical.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.
-
Injection Volume: A small volume of the reconstituted sample extract (e.g., 5-20 µL) is injected.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is effective for 4-Methylaminoantipyrine.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte. For 4-Methylaminoantipyrine, a common transition is m/z 218.2 → m/z 56.2.[3]
-
Data Analysis: The concentration of 4-Methylaminoantipyrine is determined by comparing the peak area of the analyte in the sample to a calibration curve prepared with known standards.
-
3. Analytical Determination: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique, though it may require derivatization for polar compounds like 4-Methylaminoantipyrine to improve volatility.
-
Derivatization: A derivatization step (e.g., silylation) may be necessary to make the analyte suitable for GC analysis.
-
Chromatographic Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
-
Mass Spectrometric Detection:
-
Ionization: Electron Ionization (EI) is standard.
-
Detection Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity by monitoring specific ions characteristic of the analyte.
-
Workflow and Process Visualization
The following diagrams illustrate the typical experimental workflow for the analysis of 4-Methylaminoantipyrine in water and the logical relationship for determining LOD and LOQ.
Caption: Experimental workflow for the analysis of 4-Methylaminoantipyrine in water samples.
Caption: Logical relationship for the determination of Limit of Detection (LOD) and Limit of Quantification (LOQ).
References
- 1. The Analgesic Metamizole (Dipyrone) and Its Related Products Antipyrine, 4-Aminoantipyrine and 4-Methylaminoantipyrine. Part 1: Mass Spectrometric and Electrochemical Detection [pubs.sciepub.com]
- 2. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Reagents for 4-Methylaminoantipyrine Hydrochloride in Colorimetric Assays
For researchers, scientists, and drug development professionals relying on colorimetric assays, 4-Methylaminoantipyrine hydrochloride (4-MAAP), often used interchangeably with 4-aminoantipyrine (4-AAP), is a well-established reagent. It is particularly prevalent in assays for determining phenols and in enzyme-coupled reactions that produce hydrogen peroxide. However, the limitations of 4-MAAP, such as its reactivity with specific phenol structures and potential for interference, have prompted the exploration of alternative chromogenic reagents. This guide provides an objective comparison of 4-MAAP with its key alternatives, supported by experimental data and detailed protocols to assist in assay development and optimization.
Overview of 4-MAAP and Its Alternatives
4-MAAP is a chromogenic agent that, in the presence of an oxidizing agent like potassium ferricyanide or hydrogen peroxide and peroxidase, couples with phenols and other aromatic compounds to form a colored dye, typically a quinoneimine. This reaction is the foundation of many widely used assays.
The primary alternatives can be categorized based on their main applications:
-
For Phenol Detection: The most notable alternative is 3-Methyl-2-benzothiazolinone hydrazone (MBTH) . It is known for its high sensitivity in forming colored adducts with a wide range of phenolic compounds.
-
For Peroxidase-Coupled (Trinder) Reactions: A class of highly water-soluble aniline derivatives, often referred to as "Trinder's Reagents," serve as superior coupling agents to the traditional phenol or its derivatives used with 4-AAP. Key examples include:
-
N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline (TOOS)
-
N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline (ADPS)
-
N,N-Bis(4-sulfobutyl)-3-methylaniline (MADB)
-
These alternatives often provide advantages in terms of sensitivity, stability of the final colored product, and reduced interference.
Quantitative Performance Comparison
The selection of a chromogenic reagent is critically dependent on its analytical performance. The following tables summarize the available quantitative data for 4-MAAP and its alternatives.
Table 1: Comparison of Reagents for Phenol Detection
| Parameter | 4-Aminoantipyrine (4-AAP) | 3-Methyl-2-benzothiazolinone hydrazone (MBTH) |
| Principle | Oxidative coupling with phenol in the presence of an oxidizing agent to form a red quinoneimine dye. | Oxidative coupling with phenol in an acidic medium with an oxidant to form a colored adduct. |
| Wavelength (λmax) | ~510 nm (can vary, e.g., 460 nm with chloroform extraction)[1][2][3][4] | 460-595 nm (520 nm for phenol) |
| Molar Absorptivity (ε) | Varies significantly with the phenol structure. | Generally higher than 4-AAP; for an MBTH-DMAB adduct, ε = 43,600 M⁻¹cm⁻¹ has been reported, indicating high sensitivity.[5] |
| Limit of Detection (LOD) | ~30 µg/L | ~12 µg/L |
| Optimal pH | Alkaline (typically pH 9.4-10.2)[6] | Acidic |
| Key Limitations | Does not react or reacts poorly with para-substituted phenols (e.g., with alkyl, aryl, nitro groups).[7] | Color response can vary between different phenolic compounds.[8] |
Table 2: Comparison of Reagents for Peroxidase-Coupled Assays (e.g., Uric Acid Determination)
| Parameter | 4-AAP with Phenol Derivative | 4-AAP with TOOS |
| Principle | Enzymatically generated H₂O₂ drives the oxidative coupling of 4-AAP and a phenolic compound by peroxidase. | Enzymatically generated H₂O₂ drives the oxidative coupling of 4-AAP and TOOS by peroxidase to form a blue-violet indamine dye.[9][10][11][12] |
| Wavelength (λmax) | ~500 nm[1][2][6] | ~550 nm[11][13] |
| Linear Range | Assay dependent. | Up to 20 mg/dL (1190 µmol/L) for Uric Acid.[9][10][12][13] |
| Limit of Detection (LOD) | Assay dependent. | 0.24 mg/dL (14 µmol/L) for Uric Acid.[9][10] |
| Key Advantages | Well-established and widely used. | Higher sensitivity, excellent water solubility, and stability of the final dye. |
Signaling Pathways and Experimental Workflows
Visualizing the reaction mechanisms and experimental procedures is essential for understanding and implementing these assays.
Reaction Mechanisms
The following diagrams illustrate the general principles of the colorimetric reactions.
Caption: Oxidative coupling for phenol detection.
Caption: General principle of a Trinder-type reaction.
Experimental Workflow
A typical workflow for a colorimetric assay in a 96-well plate format is shown below.
Caption: Standard workflow for a colorimetric microplate assay.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these reagents. Below are representative protocols for the determination of phenols using MBTH and a Trinder-type assay for uric acid using TOOS.
Protocol 1: Determination of Phenols using MBTH
This protocol is adapted from the U.S. EPA Method 9067 for the analysis of total phenols.[8]
1. Reagents:
-
MBTH Solution (0.05%): Dissolve 0.1 g of 3-methyl-2-benzothiazolinone hydrazone hydrochloride in 200 mL of deionized water.
-
Ceric Ammonium Sulfate Solution: Dissolve 7.2 g of ceric ammonium sulfate in 1 M sulfuric acid and dilute to 200 mL with 1 M H₂SO₄.
-
Buffer Solution: Dissolve 8 g of NaOH, 2 g of EDTA (disodium salt), and 8 g of boric acid in 200 mL of deionized water. Dilute to 250 mL.
-
Working Buffer: Mix equal volumes of the Buffer Solution and ethanol.
-
Standard Phenol Solution (1.0 mg/mL): Dissolve 1.0 g of phenol in freshly boiled and cooled deionized water and dilute to 1000 mL. Prepare working standards by dilution.
2. Procedure (for concentrations > 50 µg/L):
-
Pipette 100 mL of the distilled sample (or an aliquot diluted to 100 mL) into a flask.
-
Add 4.0 mL of the MBTH solution and mix.
-
After 5 minutes, add 2.5 mL of the ceric ammonium sulfate solution and mix.
-
Wait for another 5 minutes, then add 7.0 mL of the working buffer solution and mix.
-
After 15 minutes, measure the absorbance at 520 nm against a reagent blank. The color is stable for at least 4 hours.
3. Calibration:
-
Prepare a series of phenol standards and treat them using the same procedure.
-
Plot absorbance versus phenol concentration (µg) to create a standard curve.
Protocol 2: Determination of Uric Acid using 4-AAP and TOOS
This protocol is based on the principles of commercially available enzymatic kits for uric acid.[9][10][11][12][13]
1. Reagents:
-
Reagent 1 (R1):
-
Phosphate Buffer (100 mmol/L, pH 7.0)
-
TOOS (1.25 mmol/L)
-
Ascorbate Oxidase (≥ 1.2 kU/L, to prevent interference from ascorbic acid)
-
-
Reagent 2 (R2):
-
Phosphate Buffer (100 mmol/L, pH 7.0)
-
4-Aminoantipyrine (4-AAP) (1.5 mmol/L)
-
Peroxidase (POD) (≥ 5 kU/L)
-
Uricase (≥ 250 U/L)
-
-
Uric Acid Standard (e.g., 6 mg/dL): For creating a standard curve.
2. Assay Procedure (Automated or 96-well plate format):
-
Set up: Designate wells for blanks, standards, and samples.
-
Sample/Standard Addition: Add 20 µL of sample (e.g., serum, plasma) or uric acid standard to the appropriate wells.
-
Reagent Addition: Add 1000 µL of Reagent 1 to all wells. Mix and incubate for a set time (e.g., 5 minutes) at 37°C to allow for the oxidation of any interfering substances by ascorbate oxidase.
-
Initiate Reaction: Add a specific volume of Reagent 2 (e.g., 250 µL) to all wells to start the enzymatic reaction.
-
Incubation: Incubate for a defined period (e.g., 5-10 minutes) at 37°C. During this time, uricase converts uric acid to allantoin and H₂O₂. The H₂O₂ then drives the POD-catalyzed coupling of 4-AAP and TOOS to form a blue-violet dye.
-
Measurement: Read the absorbance at 550 nm (or Hg 546 nm).
3. Calculation:
-
Calculate the change in absorbance (ΔA) for each sample and standard against the reagent blank.
-
Determine the concentration of uric acid in the sample using the formula:
-
Uric Acid [mg/dL] = (ΔA Sample / ΔA Standard) × Concentration of Standard [mg/dL]
-
Conclusion
While 4-MAAP remains a staple in many colorimetric assays, several high-performance alternatives offer significant advantages. For the detection of a broad range of phenols with higher sensitivity, MBTH presents a compelling option. In peroxidase-coupled enzymatic assays, aniline derivatives such as TOOS provide superior sensitivity and result in more stable chromophores compared to traditional phenolic coupling agents used with 4-MAAP. The choice of reagent should be guided by the specific requirements of the assay, including the target analyte, required sensitivity, and potential interfering substances. The protocols and data presented in this guide offer a foundation for researchers to compare, select, and implement the most suitable chromogenic reagent for their analytical needs.
References
- 1. An amperometric biosensor for uric acid determination prepared from uricase immobilized in polypyrrole film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. diasys.in [diasys.in]
- 6. Study of the behaviour of various phenolic compounds in the 4-aminoantipyrine and ultraviolet-ratio spectrophotometric methods without and with distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Principle and Applications Of MBTH, NQS, FC and BM Reagents | PPTX [slideshare.net]
- 8. epa.gov [epa.gov]
- 9. diasys-diagnostics.com [diasys-diagnostics.com]
- 10. diasys-diagnostics.com [diasys-diagnostics.com]
- 11. A continuous spectrophotometric method for the determination of monophenolase activity of tyrosinase using 3-methyl-2-benzothiazolinone hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diasys-diagnostics.com [diasys-diagnostics.com]
- 13. diasystemvet.se [diasystemvet.se]
A Comparative Guide to the Quantification of 4-Methylaminoantipyrine: A Cross-Validation of LC-MS/MS and HPLC-UV Methodologies
For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount. This guide provides a detailed comparison of two common analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the determination of 4-Methylaminoantipyrine (MAA), the principal active metabolite of the analgesic drug dipyrone.
This publication offers an objective analysis of the performance of these methods, supported by experimental data from published literature. We present a side-by-side view of their respective methodologies, performance characteristics, and underlying principles to assist you in selecting the most suitable approach for your research needs.
Performance Characteristics: A Quantitative Comparison
The selection of an analytical method is often a balance between the required sensitivity, selectivity, and the practical aspects of speed and cost. The following table summarizes the key performance parameters of a validated LC-MS/MS method and a representative HPLC-UV method for the analysis of 4-Methylaminoantipyrine.
| Parameter | LC-MS/MS Method | HPLC-UV Method (Representative) |
| Linearity Range | 0.100 - 20 µg/mL[1][2] | 0.025 - 0.150 mg/mL (for a related compound)[3] |
| Limit of Detection (LOD) | 0.04 µg/mL[4][5] | Not explicitly available for MAA |
| Recovery | ~80%[4][5] | 95 - 105% (for a related compound)[3] |
| Sample Volume | 100 µL of human plasma[4][5] | Not explicitly available for MAA |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (based on UV absorbance) |
| Run Time | Relatively short | Generally longer than LC-MS/MS |
| Instrumentation Cost | High | Moderate |
| Operational Complexity | High | Moderate |
Experimental Workflows: A Visual Representation
To better understand the practical steps involved in each analytical approach, the following diagrams illustrate the experimental workflows for both the LC-MS/MS and HPLC-UV methods.
Caption: Comparative experimental workflows for LC-MS/MS and HPLC-UV analysis.
The Logic of Cross-Validation
Cross-validation is a critical process to ensure the reliability and interchangeability of analytical methods. The following diagram outlines the logical relationship in a cross-validation study comparing a new method (LC-MS/MS) against an established or alternative method (HPLC-UV).
Caption: Logical workflow for a cross-validation study of two analytical methods.
Detailed Experimental Protocols
For the purpose of reproducibility and clear understanding, detailed experimental protocols for both methods are provided below.
LC-MS/MS Method for 4-Methylaminoantipyrine in Human Plasma
This protocol is based on a validated method for the quantification of MAA in human plasma.[1][2]
1. Sample Preparation:
-
To a 100 µL aliquot of human plasma, add an internal standard (e.g., MAA-d3).
-
Precipitate the plasma proteins by adding a sufficient volume of acetonitrile.
-
Vortex the mixture thoroughly.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
2. Chromatographic Conditions:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column, such as a YMC-Pack SIL (100 × 2.0 mm; S-5 μm, 30 nm), is suitable for separation.[1][2]
-
Mobile Phase: A mixture of acetonitrile, water, and formic acid. The exact composition should be optimized for best peak shape and separation.
-
Flow Rate: A typical flow rate for a 2.0 mm ID column would be in the range of 0.2-0.4 mL/min.
-
Injection Volume: A small injection volume (e.g., 5-10 µL) is recommended.
3. Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Data Analysis: The concentration of MAA in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Representative HPLC-UV Method for Antipyrine Analogs
This protocol is a representative method based on the analysis of a structurally similar compound, 4-dimethylaminoantipyrine, and can be adapted for 4-Methylaminoantipyrine.[3]
1. Sample Preparation:
-
A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would typically be employed to isolate the analyte from the sample matrix.
-
The organic solvent from LLE is evaporated to dryness.
-
The residue is reconstituted in a known volume of the mobile phase.
2. Chromatographic Conditions:
-
Column: A reversed-phase column, such as a Hypersil ODS (C18), is commonly used.[3]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., sodium acetate buffer). The pH and organic modifier concentration should be optimized. A composition of methanol and sodium acetate buffer (pH 5.5) in a 60:40 (v/v) ratio has been reported for a similar compound.[3]
-
Flow Rate: A typical flow rate for a 4.6 mm ID column is around 1.0 - 1.5 mL/min.[3]
-
Injection Volume: Typically in the range of 20-50 µL.
-
Detection:
-
Wavelength: The UV detection wavelength should be set at the maximum absorbance of 4-Methylaminoantipyrine, which would be determined experimentally (e.g., around 253 nm for a related compound).[3]
-
3. Data Analysis:
-
The concentration of MAA is determined by comparing the peak area of the analyte in the sample to a calibration curve prepared with known standards.
Conclusion
The choice between LC-MS/MS and HPLC-UV for the quantification of 4-Methylaminoantipyrine depends on the specific requirements of the study.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies where low concentrations of the analyte are expected in complex matrices like plasma.[4][5] Its specificity, derived from the mass-to-charge ratio of the analyte and its fragments, minimizes the risk of interference from other compounds.
-
HPLC-UV is a more accessible and cost-effective technique. While it may lack the sensitivity and selectivity of LC-MS/MS, it can be a robust and reliable method for applications where higher concentrations of the analyte are present, such as in pharmaceutical formulation analysis. Method development and optimization are crucial to ensure adequate separation from potential interfering substances.
Ultimately, a thorough cross-validation should be performed if methods are to be used interchangeably, ensuring that the data generated is consistent and reliable regardless of the analytical platform.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated HPLC Determination of 4-Dimethylaminoantipyrine in Different Suppository Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the 4-Aminoantipyrine Method and High-Performance Liquid Chromatography for Phenol Quantification
An objective guide for researchers, scientists, and drug development professionals on the accuracy and precision of analytical methods for determining phenolic compound concentrations.
The quantification of phenolic compounds is a critical task in environmental monitoring, industrial wastewater management, and pharmaceutical quality control. The choice of analytical method can significantly impact the reliability of these measurements. This guide provides a detailed comparison of the traditional 4-Aminoantipyrine (4-AAP) spectrophotometric method against the more modern High-Performance Liquid Chromatography (HPLC) techniques, focusing on accuracy, precision, and experimental protocols.
Methodology Overview
1. The 4-Aminoantipyrine (4-AAP) Spectrophotometric Method
The 4-AAP method, also known as the 4-Methylamino antipyrine hydrochloride method, has been a standard for determining total phenol concentrations for decades. The principle involves the reaction of phenolic compounds with 4-aminoantipyrine at an alkaline pH (around 10) in the presence of an oxidizing agent, typically potassium ferricyanide. This reaction produces a stable, reddish-brown antipyrine dye. The intensity of the color, which is proportional to the phenol concentration, is measured using a spectrophotometer at a wavelength of approximately 510 nm.[1] For samples with low phenol concentrations (<50 µg/L), a solvent extraction step using chloroform is employed to concentrate the dye and increase the method's sensitivity.[1][2]
2. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that has become the method of choice for analyzing complex mixtures. For phenolic compounds, reverse-phase HPLC with a C18 column is most common. This method separates individual phenolic compounds based on their differential partitioning between a nonpolar stationary phase (the C18 column) and a polar mobile phase (typically a mixture of water with acetonitrile or methanol, often with an acid modifier like phosphoric or formic acid).[3][4] Detection is usually achieved with a Diode Array Detector (DAD) or a standard UV-Vis detector, which allows for the quantification of specific phenols based on their unique retention times and absorption spectra.[3][4]
Experimental Protocols
A clear understanding of the experimental workflow is essential for evaluating and replicating these methods.
4-Aminoantipyrine (4-AAP) Method Protocol (Based on EPA Method 420.1)
-
Sample Preservation and Preparation : Samples should be preserved with copper sulfate and phosphoric acid to a pH < 4 and stored at 4°C.[5] A preliminary distillation step is required for most samples to remove interferences like sulfur compounds and oxidizing agents.[1][5]
-
pH Adjustment : An aliquot of the distillate is taken, and its pH is adjusted to 10.0 ± 0.2 using a buffer solution.[1]
-
Derivatization Reaction : A 2% 4-aminoantipyrine solution is added and mixed, followed by the addition of a 2% potassium ferricyanide solution.[1]
-
Color Development : The mixture is allowed to stand for at least 15 minutes for the color to develop fully.[1]
-
Measurement :
-
Quantification : The concentration is determined by comparing the sample's absorbance to a calibration curve prepared with known concentrations of a phenol standard.[1]
HPLC Method Protocol (General Reverse-Phase Method)
-
Sample Preparation : Samples may require filtration through a 0.45 µm filter to remove particulate matter. For trace analysis, a Solid-Phase Extraction (SPE) step may be necessary to clean up the sample and concentrate the analytes.[3][4]
-
Chromatographic Separation : An aliquot of the prepared sample is injected into the HPLC system. The phenolic compounds are separated on a C18 analytical column using a gradient or isocratic mobile phase.[3][4]
-
Detection : As the compounds elute from the column, they pass through a DAD or UV-Vis detector. The absorbance is monitored at one or more specific wavelengths (e.g., 280 nm) to detect the phenols.[3][8]
-
Quantification : Individual phenolic compounds are identified by their characteristic retention times. The concentration of each compound is calculated based on the peak area relative to a calibration curve generated from standards of each specific analyte.[3]
Performance Comparison: Accuracy and Precision
The performance of an analytical method is primarily judged by its accuracy (closeness to the true value, often measured by percent recovery) and precision (reproducibility of results, measured by relative standard deviation, RSD).
| Method | Analyte(s) | Matrix | Accuracy (% Recovery) | Precision (% RSD) | Key Limitations |
| 4-AAP Spectrophotometric | Total Phenols | Sewage | 78% - 98%[5] | Not specified in source | Does not detect para-substituted phenols; variable response to different phenols.[1] |
| 4-AAP Spectrophotometric | Various Phenols | Water | 0% - 100% (compound dependent) | Not specified in source | Highly variable recovery depending on the phenol structure. |
| HPLC-DAD | 17 Phenolic Compounds | Surface Water | 86.2% - 95.1%[3][4] | Not specified in source | Requires more complex instrumentation and longer analysis time per sample. |
| HPLC-DAD | 17 Phenolic Compounds | Wastewater | 79.1% - 86.3%[3][4] | Not specified in source | Matrix effects can suppress recovery. |
| HPLC-UV | Phenol & Nitrophenols | Tap Water | 90% - 112%[9] | < 15% (CV)[9] | Requires pre-column derivatization for some applications. |
| HPLC-UV | Phenol & Chlorophenols | Tap Water | 87.5% - 105.2%[1][8] | < 11.1%[1][8] | Derivatization may be needed to improve sensitivity. |
Discussion and Recommendations
The choice between the 4-AAP method and HPLC depends on the specific analytical need.
Accuracy: HPLC methods generally demonstrate superior and more consistent accuracy across a wide range of phenolic compounds.[3][4][9] The recovery rates for various phenols in different water matrices are typically high and fall within an acceptable range of 80-120%. The 4-AAP method's accuracy is its most significant weakness.[1] The method is unable to detect phenols where the para-position is substituted with alkyl, aryl, nitro, or other groups that are not easily displaced. Furthermore, the molar absorptivity of the resulting dye varies significantly between different ortho- and meta-substituted phenols, meaning that reporting a "total phenol" value as a single number can be misleading if the sample contains a complex mixture.[1]
Precision: Both methods can achieve good precision. Validated HPLC methods routinely report RSD values below 15%, and often much lower, for both intra-day and inter-day assays.[9] While specific interlaboratory precision data for the 4-AAP method is less commonly cited in recent literature, standardized protocols like EPA Method 420.2 report standard deviations that indicate reliable reproducibility when the protocol is strictly followed.[5]
Specificity and Scope: This is the clearest distinction between the two methods.
-
HPLC is highly specific. It can separate and individually quantify dozens of different phenolic compounds in a single run, providing a detailed profile of the contamination.[3][4] This is invaluable for source identification, toxicological assessment, and detailed research.
-
The 4-AAP method is a non-specific, aggregate method. It provides a single value representing the "total phenolic content" that is reactive under the test conditions.[1] It cannot differentiate between different types of phenols.[1]
Conclusion
For researchers and professionals requiring detailed, specific, and highly accurate quantification of individual phenolic compounds, HPLC is the superior method . Its ability to resolve complex mixtures provides a true picture of the sample's composition, which is essential for regulatory compliance, environmental forensics, and drug development research.
The 4-Aminoantipyrine (4-AAP) method , while less accurate and non-specific, still holds value as a rapid, simple, and inexpensive screening tool. It is suitable for applications where a quick estimation of the total reactive phenol concentration is sufficient, such as routine monitoring of a known and consistent waste stream. However, its results should be interpreted with caution due to its inherent limitations, particularly its inability to detect para-substituted phenols and its variable response factor for different phenolic structures.
References
- 1. scirp.org [scirp.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. [PDF] Simultaneous Determination of 17 Phenolic Compounds in Surface Water and Wastewater Matrices Using an HPLC-DAD Method | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. edfhelpdesk.com [edfhelpdesk.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 9. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Derivatizing Agents for Sialic Acid Analysis in Biopharmaceuticals
An Important Clarification on 4-Methylaminoantipyrine Hydrochloride
For researchers, scientists, and drug development professionals engaged in analytical chemistry, the precise function of a chemical compound is of utmost importance. In this context, it is essential to clarify that 4-Methylaminoantipyrine hydrochloride (4-MAA), also known as Noramidopyrine hydrochloride, is not utilized as a derivatizing agent for analytical purposes. Instead, 4-MAA is the primary active metabolite of the analgesic drug Metamizole (also known as Dipyrone)[1][2][3]. Analytical methods involving 4-MAA are focused on its quantification in biological matrices like plasma to assess the pharmacokinetics of Metamizole[2][4][5].
This guide will therefore focus on comparing established and widely used derivatizing agents for a class of analytes highly relevant to biopharmaceutical drug development: sialic acids.
Sialic acids are critical quality attributes (CQAs) of many glycoprotein-based biotherapeutics, influencing their efficacy, stability, and immunogenicity[6]. Accurate quantification and characterization of sialic acids are therefore mandatory throughout the drug development lifecycle. Derivatization of sialic acids is a common strategy to enhance their detection by analytical techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
This guide provides a comparative overview of two commonly used derivatizing agents for sialic acid analysis: 1,2-diamino-4,5-methylenedioxybenzene (DMB) and o-phenylenediamine (OPD) .
Comparison of DMB and OPD for Sialic Acid Derivatization
The following table summarizes the key performance characteristics of DMB and OPD as derivatizing agents for sialic acids.
| Feature | 1,2-diamino-4,5-methylenedioxybenzene (DMB) | o-phenylenediamine (OPD) |
| Reaction Principle | Reacts with the α-keto acid group of sialic acids to form a stable, highly fluorescent derivative[7][8]. | Reacts with the α-keto acid group of sialic acids to form stable, fluorescent quinoxaline derivatives. |
| Reaction Time | 2 - 3 hours[6][9]. | 40 minutes[10]. |
| Reaction Temperature | 50 - 80°C[6][9]. | 80°C[10]. |
| Detection Method | Fluorescence Detection (FLD). | Fluorescence Detection (FLD). |
| Excitation Wavelength | 373 nm[9]. | 232 nm. |
| Emission Wavelength | 448 nm[9]. | 420 nm. |
| Sensitivity | High, with limits of quantitation in the low picomole range[10]. | High, with a limit of quantitation of less than 2 pmol[10]. |
| Derivative Stability | DMB-labeled sialic acids are light-sensitive and should be analyzed within 24 hours of labeling[6]. | OPD-derivatized sialic acids are stable[10]. |
| Common Analytes | N-acetylneuraminic acid (Neu5Ac), N-glycolylneuraminic acid (Neu5Gc), and their O-acetylated derivatives[6]. | N-acetylneuraminic acid (Neu5Ac), N-glycolylneuraminic acid (Neu5Gc), and other N- and O-acylated sialic acids[10]. |
Experimental Protocols
Below are detailed methodologies for the key experimental steps involved in the analysis of sialic acids using DMB and OPD derivatization.
Release of Sialic Acids from Glycoproteins
Prior to derivatization, sialic acids must be released from the glycoprotein. A common method that preserves O-acetyl groups is mild acid hydrolysis.
-
Materials:
-
Glycoprotein sample (50-500 µg)
-
2 M Acetic Acid
-
Heating block or water bath
-
Microcentrifuge tubes
-
-
Procedure:
-
Place the glycoprotein sample into a microcentrifuge tube.
-
Add an appropriate volume of 2 M acetic acid.
-
Incubate the mixture at 80°C for 2 hours[6].
-
After incubation, cool the sample to room temperature.
-
The sample containing the released sialic acids is now ready for derivatization.
-
Derivatization of Sialic Acids
a) 1,2-diamino-4,5-methylenedioxybenzene (DMB) Derivatization
-
Materials:
-
Released sialic acid sample
-
DMB labeling solution (containing DMB, 2-mercaptoethanol, sodium hydrosulfite, and acetic acid in water)[6]
-
Heating block
-
Microcentrifuge tubes
-
-
Procedure:
-
Prepare the DMB labeling solution as per the manufacturer's instructions or literature protocols. A typical preparation involves mixing water, glacial acetic acid, 2-mercaptoethanol, sodium hydrosulfite, and DMB dihydrochloride[6].
-
Add the DMB labeling solution to the vial containing the released sialic acids.
-
Incubate the mixture in the dark at 50°C for 3 hours[6].
-
Stop the reaction by adding water[6].
-
The DMB-labeled sample is now ready for HPLC analysis.
-
b) o-phenylenediamine (OPD) Derivatization
-
Materials:
-
Released sialic acid sample in 0.25 M NaHSO4 solution
-
OPD solution (10 mg/mL final concentration)[10]
-
Heating block
-
-
Procedure:
-
Sialic acids are released from the glycoprotein in a 0.25 M NaHSO4 solution by heating at 80°C for 20 minutes[10].
-
To the same solution, add the OPD reagent to a final concentration of 10 mg/mL[10].
-
Incubate the mixture at 80°C for 40 minutes[10].
-
The OPD-derivatized sample is now ready for HPLC analysis.
-
Visualizing the Workflow
The following diagrams illustrate the general workflow for sialic acid analysis and the reaction mechanism of DMB with sialic acid.
References
- 1. Rapid method for the determination of metamizole residues in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of dipyrone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma. | Semantic Scholar [semanticscholar.org]
- 5. Pharmacokinetic Profile of Two Active Dipyrone Metabolites, 4-Methylaminoantipyrine (MAA) and 4-Aminoantipyrine (AA), Following Intravenous Administration in Dogs: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. Improving the Chromatographic Separation of DMB-Labeled Sialic Acids for the Comparison of Biosimilars to Reference Materials [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. qa-bio.com [qa-bio.com]
- 10. Rapid quantitative determination of sialic acids in glycoproteins by high-performance liquid chromatography with a sensitive fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-laboratory Validation of Analytical Methods for Phenolic Compounds: 4-Aminoantipyrine vs. Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used analytical methods for the determination of phenolic compounds in water: the 4-aminoantipyrine colorimetric method and the gas chromatography-mass spectrometry (GC/MS) method. The information presented is based on inter-laboratory and single-laboratory validation studies, offering objective data to assist in method selection and implementation.
Introduction
The accurate quantification of phenolic compounds is crucial in various fields, including environmental monitoring, water quality control, and pharmaceutical analysis. The choice of analytical methodology depends on factors such as sensitivity, specificity, sample matrix, and regulatory requirements. This guide focuses on the comparison of a traditional colorimetric method, based on the reaction with 4-aminoantipyrine, and a modern, highly specific chromatographic technique, GC/MS. While the initial topic of interest was "4-Methylaminoantipyrine hydrochloride," the standard and widely validated reagent for this colorimetric assay is 4-aminoantipyrine (4-AAP). Therefore, this guide will focus on the established 4-AAP method.
Methods Overview
4-Aminoantipyrine Spectrophotometric Method (ASTM D1783)
This colorimetric method relies on the reaction of phenols with 4-aminoantipyrine at an alkaline pH in the presence of an oxidizing agent (potassium ferricyanide) to form a colored antipyrine dye. The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of phenolic compounds. This method is often used for determining total phenols.
Gas Chromatography-Mass Spectrometry (GC/MS) Method (EPA Methods 528 & 8270D)
GC/MS is a powerful analytical technique that separates individual phenolic compounds in a sample using a gas chromatograph and then detects and quantifies them using a mass spectrometer. This method offers high specificity and sensitivity, allowing for the identification and quantification of individual phenolic compounds within a complex mixture.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data from validation studies for both methods, providing a clear comparison of their performance characteristics.
Table 1: Comparison of Method Performance Parameters
| Parameter | 4-Aminoantipyrine Method (ASTM D1783) | GC/MS Method (EPA 528 & 8270D) |
| Principle | Colorimetric | Chromatographic Separation & Mass Spectrometric Detection |
| Specificity | Measures total phenols; susceptible to interferences from other aromatic compounds. | High; identifies and quantifies individual phenolic compounds. |
| Linearity | Typically linear over a concentration range of 0.1 to 1.0 mg/L. | Excellent linearity over a wide concentration range (e.g., 0.1 to 15 µg/L for EPA 528).[1] |
| Limit of Detection (LOD) | Approximately 0.001 mg/L (1 µg/L). | As low as 0.02 to 0.58 µg/L for individual phenols (EPA 528). |
| Limit of Quantitation (LOQ) | Typically around 0.003 mg/L (3 µg/L). | Varies by compound, generally in the sub-µg/L range. |
| Throughput | Relatively high for total phenol screening. | Lower due to longer run times for individual compound separation. |
Table 2: Inter-laboratory Validation Data for Phenol (ASTM D1783 - Method A, Chloroform Extraction)
| True Concentration (µg/L) | Number of Laboratories | Mean Recovery (%) | Bias (%) | Repeatability (Sr, µg/L) | Reproducibility (SR, µg/L) |
| 4.7 | 12 | 89 | -11 | 0.8 | 1.4 |
| 15.4 | 12 | 96 | -4 | 2.6 | 3.8 |
| 48.8 | 12 | 97 | -3 | 5.2 | 7.4 |
Data extracted from ASTM D1783-01 (Reapproved 2007). The precision and bias are dependent on the concentration and matrix.
Table 3: Single-Laboratory Validation Data for Selected Phenols by GC/MS (EPA Method 528)
| Compound | Spiked Concentration (µg/L) | Mean Recovery (%) | Relative Standard Deviation (%) |
| Phenol | 10 | 88.2 | 2.2 |
| 2-Chlorophenol | 10 | 87.4 | 1.3 |
| 2,4-Dichlorophenol | 10 | 87.4 | 1.3 |
| 2,4,6-Trichlorophenol | 10 | 88.3 | 0.6 |
| Pentachlorophenol | 10 | 95.8 | 4.7 |
| 2-Nitrophenol | 10 | 85.6 | 0.8 |
| 4-Nitrophenol | 10 | 96.5 | 1.2 |
Data represents single-laboratory performance and may vary between laboratories and with different sample matrices.
Experimental Protocols
4-Aminoantipyrine Spectrophotometric Method (Based on ASTM D1783)
-
Sample Preparation: A 500 mL water sample is acidified to pH 4.0 and distilled. 450 mL of the distillate is collected, and then an additional 50 mL of distilled water is added to the distillation flask and distillation is continued until a total of 500 mL is collected.
-
pH Adjustment: The pH of the distillate is adjusted to 10.0 ± 0.2 with an ammonium chloride-ammonium hydroxide buffer solution.
-
Color Development: 2.0 mL of 4-aminoantipyrine solution is added and mixed. Then, 2.0 mL of potassium ferricyanide solution is added and mixed to develop the color.
-
Extraction (for lower concentrations): The colored complex is extracted with chloroform.
-
Measurement: The absorbance of the chloroform extract or the aqueous solution is measured at 460 nm using a spectrophotometer.
-
Quantification: The concentration of phenols is determined by comparing the absorbance to a calibration curve prepared with known concentrations of phenol standards.
GC/MS Method for Phenolic Compounds (Based on EPA Method 528)
-
Sample Preparation: A 1-liter water sample is preserved by adding a dechlorinating agent (e.g., sodium sulfite) and acidifying to pH <2 with hydrochloric acid.
-
Solid Phase Extraction (SPE): The sample is passed through an SPE cartridge containing a polystyrene-divinylbenzene sorbent. The phenolic compounds are adsorbed onto the sorbent.
-
Elution: The adsorbed phenols are eluted from the SPE cartridge with a small volume of an organic solvent, typically methylene chloride.
-
Concentration: The eluate is concentrated to a final volume of 1 mL.
-
GC/MS Analysis: An aliquot of the concentrated extract is injected into the GC/MS system.
-
Gas Chromatography: The sample is vaporized, and the individual phenolic compounds are separated based on their boiling points and interactions with the GC column.
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for positive identification and quantification.
-
Mandatory Visualization
Caption: Experimental workflow for the 4-Aminoantipyrine spectrophotometric method.
Caption: Experimental workflow for the GC/MS method for phenolic compounds.
Caption: Logical relationships of key analytical method validation parameters.
References
Performance Characteristics of 4-Methylaminoantipyrine Hydrochloride in Complex Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4-Methylaminoantipyrine (4-MAA), the principal active metabolite of metamizole, in complex biological matrices. The performance characteristics of the widely adopted High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method are presented alongside a qualitative comparison with alternative analytical techniques. This document is intended to assist researchers in selecting the most appropriate method for their specific bioanalytical needs.
Comparative Performance of Analytical Methods
The quantification of 4-MAA in biological samples is predominantly achieved using liquid chromatography coupled with tandem mass spectrometry. This technique offers high sensitivity and selectivity, which are crucial for accurate measurements in complex matrices such as plasma and muscle tissue.
| Analytical Method | Analyte(s) | Matrix | Linearity Range | Limit of Quantification (LOQ) | Recovery (%) | Precision (%RSD) | Accuracy (%) |
| LC-MS/MS [1][2][3] | 4-MAA, 4-AA, 4-AAA, 4-FAA | Human Plasma | Not Specified | Not Specified | > 91.8 | ≤ 12.7 | 93.1 - 106.0 |
| LC-MS/MS [4] | 4-MAA, 4-FAA, 4-AAA, 4-AA | Bovine Muscle | Not Specified | Not Specified | 45 - 95 | 7 - 30 | Not Specified |
| Pyridine-Pyrazolone Method [5] | Cyanide | Blood | up to 4 µg/mL | 0.125 µg/mL | Not Specified | 4.27 - 9.04 | 85.92 |
4-MAA: 4-Methylaminoantipyrine, 4-AA: 4-Aminoantipyrine, 4-AAA: 4-Acetylaminoantipyrine, 4-FAA: 4-Formylaminoantipyrine
Alternative Analytical Techniques: A Qualitative Overview
While LC-MS/MS is the gold standard for 4-MAA analysis, other techniques can be employed for the analysis of drug metabolites. The choice of method depends on factors such as the required sensitivity, sample throughput, and available instrumentation.
| Analytical Technique | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) [6][7] | High chromatographic efficiency, suitable for volatile and semi-volatile compounds. | Often requires derivatization to increase volatility and thermal stability of analytes. |
| Capillary Electrophoresis (CE) [8][9][10] | High separation efficiency, low sample and reagent consumption, suitable for charged molecules. | Can have lower sensitivity compared to LC-MS/MS, potential for issues with reproducibility. |
Experimental Protocol: HPLC-MS/MS for 4-MAA in Human Plasma
This section details a representative experimental protocol for the quantification of 4-MAA and other metamizole metabolites in human plasma using LC-MS/MS.[1][2][3]
1. Sample Preparation (Protein Precipitation)
-
To 20 µL of plasma sample, add 150 µL of a precipitation solution (e.g., methanol containing 0.5% formic acid and internal standards).
-
Vortex mix the samples to ensure thorough protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for analysis.
2. Liquid Chromatography
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile) is typically employed.
-
Flow Rate: A flow rate suitable for the column dimensions is used (e.g., 0.4 mL/min).
-
Injection Volume: A small volume of the prepared sample is injected (e.g., 5 µL).
3. Tandem Mass Spectrometry
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of 4-MAA and its metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
Visualizing the Workflow
The following diagram illustrates the typical experimental workflow for the analysis of 4-Methylaminoantipyrine in a biological matrix.
Caption: Experimental workflow for 4-MAA analysis.
References
- 1. Development and validation of an LC-MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC–MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid method for the determination of metamizole residues in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modification of sensitive pyridine-pyrazolone method for determination of blood cyanide and its possible applications in fatal aircraft accidents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. analyticaltoxicology.com [analyticaltoxicology.com]
- 10. Capillary electrophoresis for drug analysis in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Justification for Using 4-Methylaminoantipyrine Hydrochloride Over Alternative Techniques: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Methylaminoantipyrine hydrochloride (4-MAA HCl), the primary active metabolite of the non-opioid analgesic Metamizole (Dipyrone), with alternative analgesic and antipyretic agents. The following sections present supporting experimental data, detailed methodologies, and visual representations of key pathways to aid in the objective evaluation of 4-MAA HCl for research and drug development purposes.
Executive Summary
4-Methylaminoantipyrine (4-MAA) distinguishes itself from traditional non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesics through its potent analgesic and antipyretic effects, coupled with a generally favorable gastrointestinal and cardiovascular safety profile.[1][2] While its parent drug, Metamizole, has been associated with a rare risk of agranulocytosis, its efficacy in managing moderate to severe pain often proves comparable to that of other widely used pain relievers.[1][2] This guide delves into the comparative efficacy, safety, and mechanisms of action of 4-MAA and its alternatives, providing a data-driven rationale for its consideration in various research and clinical contexts.
Comparative Efficacy and Safety
The analgesic and antipyretic efficacy of 4-MAA, primarily through its parent drug Metamizole, has been benchmarked against several standard-of-care medications. The following tables summarize key comparative data from various studies.
Analgesic Efficacy Comparison
| Comparison | Dosage | Key Findings | Reference |
| Metamizole vs. Ibuprofen | Metamizole: 1000 mg; Ibuprofen: 400 mg | Combined treatment showed lower mean pain scores over 12 hours than ibuprofen alone (2.4±1.3 vs 3.8±1.6). | [3][4] |
| Metamizole vs. Ibuprofen & Paracetamol | Metamizole/Paracetamol vs. Ibuprofen/Paracetamol | Non-inferiority established between the two combinations for postoperative pain. Rescue opioid consumption was significantly higher in the ibuprofen/paracetamol group on day 2. | |
| Metamizole vs. Diclofenac | Metamizole: 2 g (IM); Diclofenac: 75 mg (IM) | 2 g of intramuscular Metamizole demonstrated superior analgesic effect from 60 minutes to 6 hours compared to 75 mg of intramuscular diclofenac. | [5] |
| Metamizole vs. Tramadol | Metamizole: 1000 mg; Tramadol: 50 mg | 1000 mg of Metamizole and 50 mg of tramadol were found to be equipotent analgesic doses in an experimental pain model. | |
| Metamizole vs. Morphine | Metamizole: 2 g; Morphine: 10 mg | Comparable pain relief was observed between 2 g of oral Metamizole and 10 mg of oral morphine, with better tolerance and fewer side effects reported for Metamizole. |
Safety Profile Comparison: Gastrointestinal and Cardiovascular Effects
| Drug Class | Gastrointestinal Side Effects | Cardiovascular Side Effects | Key Considerations |
| 4-MAA (Metamizole) | Lower incidence of gastrointestinal issues (e.g., ulcers, bleeding) compared to traditional NSAIDs.[2] | Generally considered to have a more favorable cardiovascular safety profile than many NSAIDs. | Risk of agranulocytosis, a rare but serious blood disorder. |
| Traditional NSAIDs (e.g., Ibuprofen, Diclofenac, Naproxen) | Well-known risk of gastrointestinal ulcers and bleeding due to inhibition of COX-1 in the gastric mucosa.[2] | Increased risk of cardiovascular events such as myocardial infarction and stroke, particularly with long-term use and at higher doses.[2] | |
| COX-2 Selective NSAIDs (e.g., Celecoxib) | Lower risk of gastrointestinal side effects compared to non-selective NSAIDs. | Associated with an increased risk of cardiovascular events. | |
| Paracetamol (Acetaminophen) | Low risk of gastrointestinal side effects at therapeutic doses. | Generally considered safe from a cardiovascular perspective at therapeutic doses. | Risk of severe liver damage with overdose. |
| Opioids (e.g., Tramadol, Morphine) | Common side effects include constipation, nausea, and vomiting. | Can cause respiratory depression and hypotension. | Risk of dependence, addiction, and overdose. |
Mechanism of Action: COX Inhibition
The primary mechanism of action for 4-MAA and NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins that mediate pain, fever, and inflammation. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function, and COX-2, which is induced during inflammation.
Comparative COX Inhibition Data
| Compound | COX-1 IC50 / EC50 | COX-2 IC50 / EC50 | Selectivity (COX-1/COX-2) | Reference |
| Metamizole | ~150 µg/mL (purified enzyme) | ~150 µg/mL (purified enzyme) | ~1 | [1] |
| 4-Methylaminoantipyrine (4-MAA) | 0.69 ± 0.27 µM (EC50) | - | - | [6][7] |
| Naproxen | 0.034 ± 0.033 µM (EC50) | - | - | [6][7] |
| Diclofenac | 0.06 µM (IC50) | 0.40 µM (IC50, human) | 0.15 | [8] |
| Celecoxib | 15 µM (IC50) | 0.04 µM (IC50) | 375 |
Note: IC50 is the half maximal inhibitory concentration, and EC50 is the half maximal effective concentration. Lower values indicate greater potency. Data for 4-MAA is presented as EC50 from an ex vivo study measuring prostacyclin synthesis, while other values are generally from in vitro enzyme assays.
The data suggests that while Metamizole itself shows little selectivity between COX-1 and COX-2 in purified enzyme assays, its active metabolite 4-MAA demonstrates potent inhibition of COX-mediated processes in cellular systems.[1] Interestingly, in intact cells, Metamizole shows a much higher potency for inhibiting COX-2 (IC50: 12-21 µg/mL) compared to COX-1 (IC50: 486-1730 µg/mL), suggesting a preferential inhibition of COX-2 in a physiological context.[1]
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures discussed, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of 4-MAA with alternative techniques.
In Vitro COX Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds (e.g., 4-MAA HCl, ibuprofen, celecoxib) dissolved in DMSO
-
Detection system (e.g., colorimetric or fluorometric probe, or LC-MS/MS to measure prostaglandin products)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Add the test compound at various concentrations to the reaction mixture. A vehicle control (DMSO) is also included.
-
Pre-incubate the enzyme with the test compound for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a defined period (e.g., 2 minutes).
-
Terminate the reaction (e.g., by adding a strong acid).
-
Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Model (Analgesia/Anti-inflammatory)
Objective: To evaluate the analgesic and anti-inflammatory effects of a test compound in a model of acute inflammation.
Animals: Male Wistar rats or Swiss albino mice.
Materials:
-
Carrageenan (1% w/v suspension in sterile saline)
-
Test compounds (e.g., 4-MAA HCl, diclofenac)
-
Plethysmometer or calipers to measure paw volume/thickness
Procedure:
-
Acclimatize the animals to the experimental conditions.
-
Measure the initial paw volume of the right hind paw of each animal.
-
Administer the test compound or vehicle control to the animals via a specified route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection.
-
Induce inflammation by injecting a small volume (e.g., 0.1 mL) of the carrageenan suspension into the sub-plantar region of the right hind paw.[9][10][11][12]
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[10]
-
Calculate the edema volume as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage inhibition of edema is calculated for each treated group compared to the vehicle control group.
In Vivo Yeast-Induced Pyrexia Model (Antipyretic)
Objective: To assess the antipyretic activity of a test compound in a model of induced fever.
Animals: Male Wistar rats or Swiss albino mice.
Materials:
-
Brewer's yeast (e.g., 15-20% w/v suspension in sterile saline)
-
Test compounds (e.g., 4-MAA HCl, paracetamol)
-
Digital thermometer with a rectal probe
Procedure:
-
Record the basal rectal temperature of each animal.
-
Induce pyrexia by subcutaneous injection of the brewer's yeast suspension into the back of the neck.[13]
-
After a specific period (e.g., 17-18 hours) to allow for the development of fever, record the rectal temperature again to confirm pyrexia.[13]
-
Administer the test compound or vehicle control to the febrile animals.
-
Measure the rectal temperature at regular intervals after drug administration (e.g., 1, 2, 3, and 4 hours).[14]
-
The reduction in rectal temperature compared to the febrile control group indicates antipyretic activity.
Conclusion
4-Methylaminoantipyrine hydrochloride, as the active metabolite of Metamizole, presents a compelling profile for analgesic and antipyretic applications. Its efficacy is comparable to that of many commonly used NSAIDs and even some opioids for certain types of pain. The primary justification for its use over these alternatives lies in its potentially more favorable gastrointestinal and cardiovascular safety profile. However, the rare but serious risk of agranulocytosis necessitates careful consideration and is a key factor in its restricted availability in some countries. For researchers and drug development professionals, 4-MAA HCl offers a valuable pharmacological tool for investigating pain and fever pathways and serves as an important reference compound in the development of novel analgesics with improved safety profiles. The experimental data and protocols provided in this guide offer a solid foundation for making informed decisions regarding the inclusion of 4-Methylaminoantipyrine hydrochloride in research and development programs.
References
- 1. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 1A2 is the most important enzyme for hepatic metabolism of the metamizole metabolite 4‐methylaminoantipyrine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analgesic benefit of metamizole and ibuprofen vs. either medication alone: a randomized clinical trial [edoc.unibas.ch]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Comparative Effects of Metamizole (Dipyrone) and Naproxen on Renal Function and Prostacyclin Synthesis in Salt-Depleted Healthy Subjects - A Randomized Controlled Parallel Group Study [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 13. Forsythoside A exerts antipyretic effect on yeast-induced pyrexia mice via inhibiting transient receptor potential vanilloid 1 function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Methylamino Antipyrine Hydrochloride: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 4-Methylamino antipyrine hydrochloride based on publicly available safety data sheets and general laboratory hazardous waste procedures. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to comply with all local, state, and federal regulations.
Hazard Assessment and Regulatory Overview
The disposal protocol for any chemical is dictated by its hazard classification. For this compound, there is conflicting information in available Safety Data Sheets (SDS). One source indicates the substance is not classified as hazardous according to the Globally Harmonized System (GHS) and suggests that small quantities can be disposed of as household waste.[1] Conversely, another SDS classifies the compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects, mandating disposal at an approved waste disposal plant.[2]
Given this discrepancy, and in the interest of ensuring personnel safety and environmental protection, it is crucial to adopt a conservative approach and manage this compound as a hazardous waste.
Chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] These regulations prohibit the disposal of hazardous chemicals in regular trash or down the sewer system.[3][4] Laboratories in academic and research settings must adhere to these regulations, which may include specific guidelines under 40 CFR Part 262 Subpart K for academic laboratories.[5][6]
Summary of Safety and Disposal Information
| Parameter | SDS 1 (Cayman Chemical)[1] | SDS 2 (DC Chemicals)[2] | Recommended Action |
| GHS Classification | Not classified | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) | Treat as hazardous waste. |
| Hazard Statements | None | H302: Harmful if swallowed; H410: Very toxic to aquatic life with long lasting effects | Follow all precautions for toxic and environmentally hazardous materials. |
| Pictograms | None | GHS07 (Exclamation Mark), GHS09 (Environment) | Use appropriate personal protective equipment (PPE) and prevent environmental release. |
| Disposal Recommendation | Smaller quantities can be disposed of with household waste. | Dispose of contents/container to an approved waste disposal plant. | Dispose of as hazardous chemical waste through your institution's EHS program. |
Required Equipment and Personnel
-
Personnel: Only trained laboratory personnel familiar with hazardous waste handling procedures should manage the disposal of this chemical. A "trained professional" should make the final hazardous waste determination.[5][6]
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Waste Container: A dedicated, properly labeled hazardous waste container that is compatible with the chemical. The container must be in good condition, with no leaks or rust, and have a secure lid.[7]
Step-by-Step Disposal Procedure
-
Waste Identification and Classification:
-
Treat any unwanted, unused, or expired this compound as a waste product.[8]
-
Due to the conflicting SDS information, classify the waste as hazardous, specifically as toxic and an environmental hazard.
-
-
Container Preparation and Labeling:
-
Select a suitable, leak-proof container for the waste. To prevent compatibility issues, it is often best to use the original container if it is in good condition; otherwise, choose a new, clean container known to be compatible.
-
Complete the label with the following information[3]:
-
Full chemical name: "this compound" (no abbreviations or formulas).
-
The words "Hazardous Waste".
-
Accumulation start date (the date the first drop of waste is added).
-
The specific hazards (e.g., "Toxic," "Environmental Hazard").
-
Principal Investigator's name, lab location (building and room number), and contact information.
-
-
-
Waste Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory where the waste was generated.[9]
-
Ensure the container is kept closed at all times, except when adding waste.[7]
-
Segregate the waste container from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[9][10]
-
Do not accumulate more than 55 gallons of hazardous waste in the satellite accumulation area.[5]
-
-
Arranging for Disposal:
-
Once the waste container is full or the chemical is no longer needed, arrange for its disposal through your institution's EHS department.
-
Submit a chemical waste pickup request form as required by your EHS office. This form will typically require a detailed list of the contents of the container.[3]
-
EHS will collect the waste for transport to a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
-
-
Handling Empty Containers:
-
An empty container that held this compound must be managed as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent (e.g., water or another solvent capable of removing the chemical).[7][9]
-
Collect the rinsate from all three rinses and dispose of it as hazardous waste.[7][8]
-
After triple-rinsing, deface or remove the original label, and the container may then be disposed of as regular solid waste or recycled, in accordance with your institution's policies.[8][9]
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound|856307-27-2|MSDS [dcchemicals.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. acs.org [acs.org]
- 5. epa.gov [epa.gov]
- 6. eCFR :: 40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities [ecfr.gov]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. fishersci.com [fishersci.com]
Essential Safety and Logistics for Handling 4-Methylamino Antipyrine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for 4-Methylamino antipyrine hydrochloride, including operational procedures and disposal plans.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, adherence to the following personal protective equipment guidelines is crucial to minimize exposure and ensure personal safety.
| PPE Category | Item | Standard/Specification |
| Eye Protection | Safety glasses or chemical safety goggles | Conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Conforming to EU Standard EN374.[1][3] |
| Body Protection | Laboratory coat | Standard laboratory practice. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended if exposure limits are exceeded or if irritation is experienced.[2] |
Note: As of the latest review, specific Occupational Exposure Limits (OELs) for this compound have not been established by major regulatory bodies.[2][4][5] Therefore, it is essential to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Operational Plan for Handling
A systematic approach to handling this compound in a laboratory setting is critical for safety and experimental integrity.
Engineering Controls
-
Ventilation: Always handle the compound in a well-ventilated area.[1] The use of a chemical fume hood is strongly recommended to control exposure.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[2]
Procedural Steps for Safe Handling
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area by removing any unnecessary items and ensuring a clean, uncluttered space.
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within a chemical fume hood to prevent the dispersion of dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material. Avoid creating dust.[1]
-
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization
-
Solid Waste: Unused or expired this compound, and any grossly contaminated materials (e.g., weighing paper, paper towels).
-
Liquid Waste: Solutions containing this compound.
-
Sharps Waste: Contaminated needles, syringes, or other sharp objects.
Step-by-Step Disposal Procedure
-
Segregation: Keep all waste streams separate. Do not mix with other chemical waste unless compatibility is confirmed.
-
Containment:
-
Solid Waste: Collect in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Liquid Waste: Collect in a labeled, leak-proof, and compatible hazardous waste container. Do not overfill containers.
-
Sharps Waste: Place in a designated, puncture-resistant sharps container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards.
-
Storage: Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified environmental waste management company.[6] Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures: Chemical Spill Response
In the event of a spill, a prompt and appropriate response is critical to mitigate any potential hazards.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
